Cyclopentadiene
Description
This compound, also known as HCp or pentole, belongs to the class of organic compounds known as cycloalkenes. These are unsaturated monocyclic hydrocarbons having one endocyclic double bond. This compound exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). This compound is also a parent compound for other transformation products, including but not limited to, cyclopentadienide, cyclopentadienyl, and cyclopentadienylium.
This compound is a cycloalkadiene.
Structure
3D Structure
Properties
IUPAC Name |
cyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-2-4-5-3-1/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWFCLXCOIISFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | CYCLOPENTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | CYCLOPENTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0857 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54405-19-5, 26779-34-0, 7313-32-8, 25568-84-7 | |
| Details | Compound: Cyclopentadiene homopolymer | |
| Record name | 1,3-Cyclopentadiene, tetramer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54405-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Details | Compound: Cyclopentadiene homopolymer | |
| Record name | 1,3-Cyclopentadiene, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26779-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Details | Compound: Cyclopentadiene homopolymer | |
| Record name | 1,3-Cyclopentadiene, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7313-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Cyclopentadiene homopolymer | |
| Record name | Cyclopentadiene homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25568-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0027191 | |
| Record name | 1,3-Cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclopentadiene is a colorless liquid with an irritating, terpene-like odor. Bp: 42.5 °C; Flash point: 77 °F. Density: 0.805 g cm-3., Liquid, Colorless liquid with an irritating, terpene-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an irritating, terpene-like odor. | |
| Record name | CYCLOPENTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Cyclopentadiene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/386 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLOPENTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0857 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOPENTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/401 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclopentadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0170.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
107 °F at 760 mmHg (NIOSH, 2023), 41 °C, 41.5-42.0 °C, 107 °F | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | CYCLOPENTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | 1,3-CYCLOPENTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | CYCLOPENTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0857 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | CYCLOPENTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/401 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | Cyclopentadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0170.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
77 °F (NIOSH, 2023), 77 °F, 77 °F (OPEN CUP), 25 °C o.c., 77 °F (open cup), (oc) 77 °F | |
| Details | NIOSH. NIOSH Pocket Guide to Chemical Hazards & Other Databases CD-ROM. Department of Health & Human Services, Centers for Disease Prevention & Control. National Institute for Occupational Safety & Health. DHHS (NIOSH) Publication No. 2005-151 (2005) | |
| Record name | CYCLOPENTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | NIOSH. NIOSH Pocket Guide to Chemical Hazards & Other Databases CD-ROM. Department of Health & Human Services, Centers for Disease Prevention & Control. National Institute for Occupational Safety & Health. DHHS (NIOSH) Publication No. 2005-151 (2005) | |
| Record name | Cyclopentadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/386 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | NIOSH. NIOSH Pocket Guide to Chemical Hazards & Other Databases CD-ROM. Department of Health & Human Services, Centers for Disease Prevention & Control. National Institute for Occupational Safety & Health. DHHS (NIOSH) Publication No. 2005-151 (2005) | |
| Record name | 1,3-CYCLOPENTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | NIOSH. NIOSH Pocket Guide to Chemical Hazards & Other Databases CD-ROM. Department of Health & Human Services, Centers for Disease Prevention & Control. National Institute for Occupational Safety & Health. DHHS (NIOSH) Publication No. 2005-151 (2005) | |
| Record name | CYCLOPENTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0857 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | NIOSH. NIOSH Pocket Guide to Chemical Hazards & Other Databases CD-ROM. Department of Health & Human Services, Centers for Disease Prevention & Control. National Institute for Occupational Safety & Health. DHHS (NIOSH) Publication No. 2005-151 (2005) | |
| Record name | CYCLOPENTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/401 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | NIOSH. NIOSH Pocket Guide to Chemical Hazards & Other Databases CD-ROM. Department of Health & Human Services, Centers for Disease Prevention & Control. National Institute for Occupational Safety & Health. DHHS (NIOSH) Publication No. 2005-151 (2005) | |
| Record name | Cyclopentadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0170.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), In water, 1,800 mg/L at 25 °C, Miscible with carbon tetrachloride; soluble in carbon disulfide, aniline, acetic acid, liquid petrolatum, Soluble in acetone; miscible with ethanol, ethyl ether, benzene, Solubility in water: insoluble, Insoluble | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | CYCLOPENTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | 1,3-CYCLOPENTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | CYCLOPENTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0857 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | Cyclopentadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0170.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8 (NIOSH, 2023) - Less dense than water; will float, 0.8021 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.80 | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | CYCLOPENTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | 1,3-CYCLOPENTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | CYCLOPENTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0857 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | CYCLOPENTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/401 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | Cyclopentadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0170.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
(AIR= 1) AT BOILING POINT OF CYCLOPENTADIENE 2.3, Relative vapor density (air = 1): 2.3 | |
| Details | Mackison, F. W., R. S. Stricoff, and L. J. Partridge, Jr. (eds.). NIOSH/OSHA - Occupational Health Guidelines for Chemical Hazards. DHHS(NIOSH) Publication No. 81-123 (3 VOLS). Washington, DC: U.S. Government Printing Office, Jan. 1981., p. 2 | |
| Record name | 1,3-CYCLOPENTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Mackison, F. W., R. S. Stricoff, and L. J. Partridge, Jr. (eds.). NIOSH/OSHA - Occupational Health Guidelines for Chemical Hazards. DHHS(NIOSH) Publication No. 81-123 (3 VOLS). Washington, DC: U.S. Government Printing Office, Jan. 1981., p. 2 | |
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Vapor Pressure |
400 mmHg (NIOSH, 2023), 435.0 [mmHg], 400 mmHg | |
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Color/Form |
Colorless liquid | |
CAS No. |
542-92-7 | |
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| URL | https://www.osha.gov/chemicaldata/401 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | 1,3-Cyclopentadiene | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
-121 °F (NIOSH, 2023), -95.54 °C, -85 °C, -121 °F | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | CYCLOPENTADIENE | |
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| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
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| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
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| Explanation | Creative Commons CC BY 4.0 | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | CYCLOPENTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/401 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-138 | |
| Record name | Cyclopentadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0170.html | |
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Foundational & Exploratory
synthesis and characterization of cyclopentadiene monomer
An In-depth Technical Guide on the Synthesis and Characterization of Cyclopentadiene Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CPD) is a highly reactive cyclic diene that serves as a crucial precursor in the synthesis of various organic compounds, including pharmaceuticals and organometallic complexes. Its transient nature at ambient temperatures, readily dimerizing to dithis compound (B1670491) (DCPD), necessitates in situ generation or careful handling for its use as a monomer. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound monomer, tailored for professionals in research and drug development. It includes detailed experimental protocols, tabulated data for key properties and analytical parameters, and visual diagrams to elucidate the experimental workflows and logical relationships involved.
Synthesis of this compound Monomer
The most common and practical method for generating this compound monomer in a laboratory setting is through the thermal retro-Diels-Alder reaction of its dimer, dithis compound.[1][2][3][4][5][6] Industrially, this compound is obtained from coal tar or by steam cracking of naphtha.[1][7][8][9][10]
Principle: Retro-Diels-Alder Reaction
The dimerization of this compound is a reversible Diels-Alder reaction.[11][12] By heating dithis compound, the equilibrium is shifted towards the monomer, which can then be isolated by distillation.[1][5][12]
Experimental Protocol: Laboratory Scale Synthesis
This protocol details the depolymerization of dithis compound to yield this compound monomer.
Materials:
-
Dithis compound (technical grade)
-
Coarse iron filings or turnings (optional)[2]
-
Apparatus for fractional distillation (e.g., 500-mL two-necked round-bottomed flask, thermometer, Vigreaux or Friedrichs-type condenser, efficient water-cooled condenser, receiving flask)[2][13]
-
Heating mantle or oil bath
-
Dry Ice bath[2]
Procedure:
-
Assemble a fractional distillation apparatus in a well-ventilated fume hood. It is recommended to use ground-glass jointed equipment throughout the setup.[2]
-
Place approximately 200 mL (195 g) of technical dithis compound into the 500-mL distillation flask. Coarse iron filings may be added to facilitate a smoother depolymerization, though their value is considered questionable.[2]
-
Heat the distillation flask using a heating mantle or an oil bath to a temperature of approximately 160 °C, or until the this compound monomer begins to distill smoothly.[2][13] The thermal decomposition generally starts at about 150 °C.[13]
-
The this compound monomer will distill as a colorless liquid at a boiling point of 38–46 °C.[2][13]
-
Collect the freshly distilled this compound in a receiving flask immersed in a Dry Ice bath to prevent its rapid re-dimerization.[2] The receiver should be protected from atmospheric moisture with a drying tube.[2][14]
-
The monomer should be used immediately after preparation as it dimerizes rapidly at room temperature.[2][13] If short-term storage is necessary, it must be maintained at Dry Ice temperatures.[2][14]
Yield: The yield is dependent on the quality of the starting dithis compound. Yields approximating 87% have been achieved.[2]
Purification of this compound Monomer
For applications requiring high purity, the freshly prepared this compound can be further purified.
Experimental Protocol: Purification by Distillation
Further purification can be achieved by a subsequent distillation.
Procedure:
-
The freshly prepared this compound can be distilled at a reduced pressure (e.g., about 20 mm).[2]
-
The product should be collected in a receiver cooled by a Dry Ice bath.[2]
Removal of Peroxides
Commercial dithis compound can form peroxides during storage, which can be hazardous.
Procedure:
-
To remove peroxides, the dithis compound can be passed through a short column of activated alumina (B75360) before distillation.[15]
Characterization of this compound Monomer
A combination of physical property measurements and spectroscopic techniques is employed to characterize this compound monomer.
Physical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆ | [1][3] |
| Molar Mass | 66.103 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1][3][16][17] |
| Odor | Irritating, terpene-like | [1][16][17] |
| Boiling Point | 39 to 43 °C | [1] |
| Melting Point | -90 °C | [1] |
| Density | 0.802 g/cm³ | [1] |
| Refractive Index (n²⁰D) | 1.44 | [1] |
| Solubility in water | Insoluble | [1][18] |
Spectroscopic Characterization
NMR spectroscopy is a definitive method for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the olefinic and methylene (B1212753) protons.[19][20] It is important to note that the hydrogen atoms in this compound undergo rapid[1][3]-sigmatropic shifts, which can be observed in variable temperature ¹H NMR spectra.[3]
-
¹³C NMR: The carbon NMR spectrum provides distinct signals for the different carbon environments within the molecule.[21]
A representative ¹H NMR spectrum of 1,3-cyclopentadiene is available for reference.[22]
Gas chromatography is an essential technique for assessing the purity of the this compound monomer and for identifying impurities such as dithis compound and codimers formed with other dienes like isoprene (B109036) and piperylenes.[23][24]
Typical GC Conditions:
-
Column: A capillary column with a stationary phase such as m-bis(m-phenoxyphenoxy) benzene (B151609) with 2% Apiezon L (MBMA) or an Agilent CP-Sil 5 CB fused silica (B1680970) column is suitable for separating this compound from its impurities.[23][24]
-
Carrier Gas: Hydrogen is commonly used.[24]
-
Injector and Detector: Typical temperatures are 250 °C for the injector and 300 °C for the Flame Ionization Detector (FID).[24]
-
Temperature Program: A programmed temperature ramp (e.g., 50 °C held for 6 minutes, then ramped at 5 °C/min to 275 °C) can effectively separate components.[24]
Mass spectrometry, frequently coupled with gas chromatography (GC-MS), is utilized to confirm the molecular weight and fragmentation pattern of this compound.[25][26]
-
Molecular Ion (M⁺): The mass spectrum will exhibit a molecular ion peak at m/z = 66.1011.[27]
-
Fragmentation Pattern: A characteristic fragmentation pattern for 1,3-cyclopentadiene can be found in spectral databases like the NIST WebBook.[25][27]
Logical and Experimental Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound monomer.
Characterization Workflow
Caption: Logical workflow for the characterization of this compound monomer.
Safety Considerations
-
This compound is a flammable liquid with a flash point of 25 °C.[1] All operations should be conducted in a well-ventilated fume hood, away from sources of ignition.
-
The vapor has an irritating, terpene-like odor.[16][17] Appropriate personal protective equipment, including safety glasses and chemical-resistant gloves, should be worn.
-
The dimerization of this compound is highly exothermic and can cause a rupture of a closed container if not properly cooled.[16]
-
The depolymerization of dithis compound should be performed with care to avoid rapid pressure increases. The residue in the distillation flask can become viscous and should be handled while still hot and mobile.[2]
-
Dithis compound may form explosive peroxides upon storage.[18] It is prudent to test for and remove peroxides before heating.[15]
Conclusion
The synthesis of this compound monomer via the retro-Diels-Alder reaction of dithis compound is a well-established and accessible laboratory procedure. The inherent instability of the monomer necessitates careful handling, immediate use, or stringent low-temperature storage to prevent dimerization. A thorough characterization, combining the assessment of its physical properties with spectroscopic analysis through NMR, GC, and MS, is crucial to ensure its identity and purity for subsequent applications in research and development. This guide provides the essential protocols, data, and workflows to enable scientific professionals to confidently prepare and characterize high-quality this compound monomer for their synthetic endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound [chemeurope.com]
- 4. The Diels-Alder Reaction [cs.gordon.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
- 7. us.metoree.com [us.metoree.com]
- 8. New Technology for Production of Dithis compound and Methyl-Dicyklopentadiene [mdpi.com]
- 9. US2453044A - Process for producing this compound and its homologues - Google Patents [patents.google.com]
- 10. Industrial production method of dicyclopentadiene_Chemicalbook [chemicalbook.com]
- 11. Click Chemistry with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Organosynthetic & Organometallic Chemistry: Preparation of this compound [tvv2008.blogspot.com]
- 14. Systematic Method of this compound and 3-Chlorocyclopentene - Chempedia - LookChem [lookchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound | C5H6 | CID 7612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | Occupational Safety and Health Administration [osha.gov]
- 18. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. spectrabase.com [spectrabase.com]
- 22. 1,3-Cyclopentadiene(542-92-7) 1H NMR spectrum [chemicalbook.com]
- 23. academic.oup.com [academic.oup.com]
- 24. agilent.com [agilent.com]
- 25. 1,3-Cyclopentadiene [webbook.nist.gov]
- 26. 1,3-Cyclopentadiene, 5-methyl- [webbook.nist.gov]
- 27. 1,3-Cyclopentadiene [webbook.nist.gov]
An In-depth Technical Guide to the Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the [4+2] cycloaddition reaction between cyclopentadiene and maleic anhydride (B1165640), a classic example of the Diels-Alder reaction. It covers the underlying mechanism, stereochemical outcomes, quantitative data, and detailed experimental protocols.
Introduction
The Diels-Alder reaction is a powerful and elegant concerted, pericyclic reaction in organic synthesis that forms a six-membered ring from a conjugated diene and a substituted alkene (the dienophile). Discovered by Otto Diels and Kurt Alder, this Nobel Prize-winning reaction is renowned for its high degree of stereoselectivity and atom economy, making it a cornerstone in the synthesis of complex cyclic molecules, including natural products and pharmaceuticals.
The reaction between this compound (the diene) and maleic anhydride (the dienophile) is a widely studied example that proceeds rapidly at room temperature. It serves as an excellent model for illustrating fundamental principles of cycloaddition, including Frontier Molecular Orbital (FMO) theory, transition state geometry, and the concepts of kinetic versus thermodynamic control. This reaction yields a bicyclic product, cis-norbornene-5,6-dicarboxylic anhydride, with a strong preference for the endo stereoisomer under standard conditions.
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction is a [4π + 2π] cycloaddition, meaning it involves the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. The reaction proceeds through a single, cyclic transition state without the formation of any intermediates.
Frontier Molecular Orbital (FMO) Theory
The reactivity and selectivity of the Diels-Alder reaction are effectively explained by Frontier Molecular Orbital (FMO) theory. This theory posits that the dominant interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
In this specific case:
-
This compound (Diene): As the electron-rich component, its HOMO is the key orbital.
-
Maleic Anhydride (Dienophile): The electron-withdrawing anhydride group makes the double bond electron-poor, lowering the energy of its LUMO.
The reaction is facilitated by the energetically favorable overlap between the HOMO of this compound and the LUMO of maleic anhydride.
Caption: FMO diagram showing the primary HOMO-LUMO interaction.
The Endo Rule and Stereoselectivity
The reaction of a cyclic diene and a dienophile can result in two diastereomeric products: endo and exo.
-
Endo Product: The substituents on the dienophile are oriented syn (on the same side) to the larger bridge of the newly formed bicyclic system.
-
Exo Product: The substituents on the dienophile are oriented anti (on the opposite side) to the larger bridge.
Caption: Reaction pathways for endo and exo product formation.
Under normal, kinetically controlled conditions (e.g., room temperature), the endo product is formed preferentially. This preference, known as the Endo Rule , is attributed to secondary orbital interactions . In the endo transition state, the p-orbitals of the carbonyl groups on maleic anhydride can overlap favorably with the developing π-system of the diene (specifically the C2 and C3 atoms). This extra bonding interaction lowers the activation energy of the endo pathway, making it the faster, kinetically favored route.
Kinetic vs. Thermodynamic Control
The Diels-Alder reaction is reversible at higher temperatures.
-
Kinetic Control (Low Temperature): The reaction is irreversible, and the major product is the one that forms the fastest. Due to the lower activation energy of its transition state, the endo adduct is the kinetic product.
-
Thermodynamic Control (High Temperature): At elevated temperatures, the retro-Diels-Alder reaction becomes significant, establishing an equilibrium between reactants and products. The product distribution then reflects the relative thermodynamic stabilities of the isomers. The exo product is sterically less hindered and therefore more stable than the endo product. Consequently, the exo isomer is the thermodynamic product and will be the major component at equilibrium.
Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.
Quantitative Data
The physical and spectroscopic properties of the primary product, cis-norbornene-5,6-endo-dicarboxylic anhydride, are well-characterized.
Table 1: Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | |
| Melting Point (endo) | 163-165 °C | |
| Melting Point (exo) | 140-145 °C | |
| Appearance | White crystalline solid |
Table 2: Spectroscopic Data for cis-Norbornene-5,6-endo-dicarboxylic anhydride
| Spectroscopy | Peak/Shift (ppm or cm⁻¹) | Assignment | Reference(s) |
| ¹H NMR (CDCl₃) | δ 6.30 (dd) | Vinylic protons (H-5, H-6) | |
| δ 3.57 (dd) | Bridgehead protons (H-1, H-4) | ||
| δ 3.45 (m) | Protons adjacent to anhydride (H-2, H-3) | ||
| δ 1.78, 1.59 (m) | Methylene bridge proton (H-7) | ||
| ¹³C NMR (CDCl₃) | δ 171.3 | Carbonyl carbons (C=O) | |
| δ 135.5 | Vinylic carbons (C-5, C-6) | ||
| δ 52.7 | Carbons adjacent to anhydride (C-2, C-3) | ||
| δ 47.1, 46.1 | Bridgehead & Methylene carbons (C-1, C-4, C-7) | ||
| IR (KBr Pellet) | ~2980 cm⁻¹ | C-H stretch | |
| ~1840, 1767 cm⁻¹ | Anhydride C=O stretches (symmetric & asymmetric) |
Experimental Protocols
Protocol 1: Preparation of this compound Monomer
This compound readily dimerizes at room temperature via a Diels-Alder reaction with itself to form dithis compound (B1670491). To be used as a reactant, the dimer must be "cracked" back into the monomer.
Methodology:
-
Set up a fractional distillation apparatus.
-
Place dithis compound (e.g., 20 mL) into the distilling flask.
-
Heat the flask gently in an oil bath to approximately 170-190 °C. The dimer will undergo a retro-Diels-Alder reaction.
-
The this compound monomer (boiling point: 40-42 °C) is significantly more volatile than the dimer (boiling point: ~170 °C) and will distill over.
-
Collect the freshly distilled this compound monomer in a receiver flask cooled in an ice bath to prevent re-dimerization.
-
The monomer should be used immediately for the subsequent reaction.
Protocol 2: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride
This protocol is adapted from multiple standard laboratory procedures.
Methodology:
-
In a 50-mL Erlenmeyer flask, dissolve maleic anhydride (e.g., 2.0 g) in ethyl acetate (B1210297) (e.g., 8 mL), warming gently if necessary.
-
Add a less polar solvent such as hexane (B92381) or petroleum ether (e.g., 8 mL) to the solution. This will create a mixed solvent system from which the product will readily crystallize.
-
Cool the flask containing the maleic anhydride solution in an ice-water bath.
-
Slowly add the freshly prepared, chilled this compound (e.g., 2 mL) to the cooled maleic anhydride solution while swirling the flask. The reaction is highly exothermic.
-
A white precipitate of the product should form almost immediately. Allow the flask to stand in the ice bath for at least 15-20 minutes to ensure complete crystallization.
-
Collect the crystalline product by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether or hexane to remove any unreacted starting materials.
-
Allow the product to air dry on the filter paper or in a desiccator. Determine the yield and melting point.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
The Diels-Alder reaction between this compound and maleic anhydride is a fundamentally important transformation that exemplifies the principles of pericyclic reactions. Its high yield, predictability, and stereoselectivity are governed by well-understood electronic and steric factors, primarily explained through Frontier Molecular Orbital theory. The preference for the endo product under kinetic control, arising from stabilizing secondary orbital interactions in the transition state, is a key feature. This reaction remains a valuable tool in both pedagogical settings and advanced synthetic applications, offering a reliable method for the construction of complex bicyclic systems.
The Accidental Discovery and Structural Elucidation of Ferrocene: A Technical Guide
Introduction
The discovery of ferrocene (B1249389), bis(η⁵-cyclopentadienyl)iron(II), in 1951 marked a pivotal moment in the history of chemistry, heralding the dawn of modern organometallic chemistry.[1][2][3] Its unusual "sandwich" structure, where an iron atom is centrally bonded between two parallel cyclopentadienyl (B1206354) rings, was a concept previously unknown and challenged existing bonding theories.[2][4] This technical guide provides an in-depth exploration of the history and discovery of ferrocene from cyclopentadiene, tailored for researchers, scientists, and drug development professionals. It details the initial serendipitous syntheses, the subsequent race to determine its structure, and the key experimental protocols that led to this landmark discovery.
The Serendipitous Discoveries
The synthesis of ferrocene was independently and accidentally achieved by two research groups in 1951.
1.1. Kealy and Pauson's Attempted Synthesis of Fulvalene
In an attempt to synthesize fulvalene, T. J. Kealy and P. L. Pauson at Duquesne University treated cyclopentadienyl magnesium bromide with ferric chloride.[5][6][7] Instead of the expected product, they isolated a remarkably stable, orange crystalline solid.[7] Their work, published in Nature in December 1951, is often cited as the first public report of ferrocene's synthesis.[5][8]
1.2. Miller, Tebboth, and Tremaine's Industrial Research
Concurrently, S. A. Miller, J. A. Tebboth, and J. F. Tremaine at the British Oxygen Company were investigating the reaction of various hydrocarbons with nitrogen over a reduced iron catalyst.[9][10] When they passed this compound vapor over this catalyst at 300°C, they also obtained the same stable, orange iron-containing compound.[11] Although their work was completed earlier, it was published in the Journal of the Chemical Society in 1952.[8][9]
Initially, both groups proposed an incorrect structure for the compound, suggesting a conventional metal-carbon sigma bond.[7]
The Race for the Correct Structure: A Paradigm Shift
The remarkable stability of the new organoiron compound intrigued the chemical community, leading to a flurry of research to determine its true structure.[12]
2.1. The "Sandwich" Proposal
Geoffrey Wilkinson at Harvard University and, independently, Ernst Otto Fischer at the Technical University of Munich, proposed the revolutionary "sandwich" structure.[4][13] This model suggested that the iron atom was symmetrically bonded to the π-electron systems of two parallel cyclopentadienyl rings.[4] This structure was consistent with the compound's observed properties, such as its diamagnetism and lack of a dipole moment.[12]
2.2. Woodward's Contribution and Spectroscopic Evidence
Robert B. Woodward, also at Harvard, made significant contributions to the structural elucidation.[1][14] Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, provided crucial evidence supporting the sandwich structure.[3] The name "ferrocene" was coined by Woodward's group, reflecting its aromatic character.[12] For their groundbreaking work on sandwich compounds, Geoffrey Wilkinson and Ernst Otto Fischer were jointly awarded the Nobel Prize in Chemistry in 1973.[12][15]
Physicochemical and Spectroscopic Data of Ferrocene
The unique structure of ferrocene gives rise to its distinct physical and spectroscopic properties.
Table 1: Physicochemical Properties of Ferrocene
| Property | Value |
| Molecular Formula | C₁₀H₁₀Fe |
| Molecular Weight | 186.03 g/mol [16] |
| Appearance | Orange crystalline solid[2] |
| Melting Point | 172.5-174 °C[2] |
| Boiling Point | 249 °C[2] |
| Sublimation Point | > 100 °C[2] |
| Solubility | Insoluble in water; soluble in many organic solvents[2] |
Table 2: Spectroscopic Data of Ferrocene
| Spectroscopic Technique | Key Data |
| ¹H NMR | A single peak is observed, indicating the equivalence of all ten protons.[17] |
| ¹³C NMR | A single resonance is typically observed for the ten carbon atoms of the cyclopentadienyl rings.[11][18] |
| Infrared (IR) | Characteristic peaks are observed for the C-H and C-C vibrations of the cyclopentadienyl rings, as well as the metal-ring vibrations.[16][19][20][21][22] |
Experimental Protocols for the Synthesis of Ferrocene from this compound
Several methods have been developed for the synthesis of ferrocene. The following are representative protocols based on the historical discoveries and subsequent refinements.
4.1. Synthesis via Grignard Reagent (Kealy and Pauson's Method)
This method involves the reaction of a cyclopentadienyl Grignard reagent with an iron salt.
-
Reagents: Magnesium turnings, bromocyclopentane (B41573) (to form the Grignard reagent), anhydrous ferric chloride, diethyl ether.
-
Procedure:
-
Prepare cyclopentadienylmagnesium bromide in anhydrous diethyl ether.
-
Slowly add a solution of anhydrous ferric chloride in diethyl ether to the Grignard reagent with stirring under an inert atmosphere.
-
After the reaction is complete, the mixture is hydrolyzed.
-
The ferrocene is then isolated from the organic layer and purified, typically by sublimation or recrystallization.[23]
-
4.2. Direct Reaction with Iron (II) Chloride
A common laboratory preparation involves the reaction of this compound with iron(II) chloride in the presence of a base.[24]
-
Reagents: this compound (freshly cracked from dithis compound), potassium hydroxide (B78521), iron(II) chloride tetrahydrate, 1,2-dimethoxyethane (B42094) (DME) or dimethyl sulfoxide (B87167) (DMSO).[24][25]
-
Procedure:
-
Freshly distill this compound from dithis compound.
-
In a flask under a nitrogen atmosphere, dissolve potassium hydroxide in DME.
-
Add the freshly distilled this compound to the basic solution to form the cyclopentadienyl anion.
-
Slowly add a solution of iron(II) chloride tetrahydrate in DMSO to the reaction mixture.
-
Stir the mixture for a designated period.
-
Pour the reaction mixture into a mixture of ice and hydrochloric acid.
-
Collect the precipitated crude ferrocene by filtration, wash with water, and dry.
-
Visualizing the Discovery and Synthesis of Ferrocene
Diagram 1: Timeline of the Discovery of Ferrocene
References
- 1. scribd.com [scribd.com]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. Ferrocene [chm.bris.ac.uk]
- 4. At Least 60 Years of Ferrocene - ChemistryViews [chemistryviews.org]
- 5. Kealy, T.J. and Pauson, P.L. (1951) A New Type of Organo-Iron Compound. Nature, 168, 1039-1040. - References - Scientific Research Publishing [scirp.org]
- 6. File:Kealy and Pauson synthesis of ferrocene.jpg - Wikimedia Commons [commons.wikimedia.org]
- 7. Fifty years since the ferrocene furore | Feature | Chemistry World [chemistryworld.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Miller, S.A., Tebboth, J.A. and Tremaine, J.F. (1952) Dicyclopentadienyliron. Journal of Chemical Society, 632-635. - References - Scientific Research Publishing [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Ferrocene(102-54-5) 13C NMR [m.chemicalbook.com]
- 12. Ferrocene - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. nobelprize.org [nobelprize.org]
- 16. Ferrocene [webbook.nist.gov]
- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Ferrocene(102-54-5) IR Spectrum [chemicalbook.com]
- 22. Analysis of substituted ferrocenes by infrared spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 23. web.mit.edu [web.mit.edu]
- 24. studylib.net [studylib.net]
- 25. magritek.com [magritek.com]
- 26. alpha.chem.umb.edu [alpha.chem.umb.edu]
A Technical Guide to the Spectroscopic Properties of Cyclopentadiene
Introduction: Cyclopentadiene (C₅H₆) is a cyclic diene that serves as a cornerstone in organometallic chemistry, particularly as a precursor to the cyclopentadienyl (B1206354) (Cp) ligand, and as a versatile reagent in organic synthesis, notably in Diels-Alder reactions. Spectroscopic analysis is fundamental to confirming its purity and studying its chemical transformations. A critical characteristic of this compound is its propensity to readily undergo a Diels-Alder dimerization at room temperature to form dithis compound (B1670491). Consequently, spectroscopic analysis requires the use of freshly prepared monomer, obtained by "cracking" the dimer via retro-Diels-Alder reaction immediately before use. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, complete with data summaries and detailed experimental protocols for the research scientist.
Prerequisite: Cracking of Dithis compound
All spectroscopic measurements of this compound monomer must begin with its preparation from the commercially available dimer, dithis compound. This is achieved through a fractional distillation process that reverses the dimerization reaction.
Experimental Protocol: Cracking of Dithis compound
-
Apparatus Setup: Assemble a fractional distillation apparatus using a 100 mL round-bottom flask, a fractionating column, a condenser, and a receiving flask. The receiving flask should be cooled in an ice bath to prevent the freshly distilled this compound from re-dimerizing.
-
Charge the Flask: Add approximately 20 mL of dithis compound to the distillation flask.
-
Heating: Gently heat the dithis compound using a heating mantle to a temperature of about 170 °C, the boiling point of the dimer.[1] The retro-Diels-Alder reaction will begin, and the lower-boiling this compound monomer (b.p. 40-42 °C) will start to distill over.[2]
-
Distillation: Maintain a steady distillation rate, ensuring the temperature at the head of the fractionating column does not exceed 42 °C.[2] This ensures that only the pure monomer is collected.
-
Collection and Storage: Collect the colorless liquid monomer in the ice-cooled receiving flask. This compound should be used immediately after preparation, as it begins to dimerize relatively quickly; it is approximately 8% dimerized after 4 hours and 50% dimerized after 24 hours at room temperature.[2] For short-term storage, keep the monomer on ice.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of the protons within the this compound molecule. The spectrum is characterized by two main regions corresponding to the olefinic protons and the aliphatic (methylene) protons.
Data Presentation: ¹H NMR of this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H1, H4 | ~6.5 | Multiplet | - |
| H2, H3 | ~6.4 | Multiplet | - |
| H5 (CH₂) | ~3.0 | Multiplet | - |
| Note: The olefinic protons (H1-H4) form a complex, higher-order splitting pattern due to small differences in chemical shifts and various coupling constants. The methylene (B1212753) protons (H5) also appear as a complex multiplet due to coupling with the olefinic protons. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Immediately after cracking, dissolve 10-20 mg (1-2 drops) of freshly prepared this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Keep the sample cold until ready for analysis.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Number of Scans: Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay (d1) of 1-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to characterize the carbon framework of this compound, distinguishing between the olefinic and aliphatic carbon atoms.
Data Presentation: ¹³C NMR of this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
| C1, C4 | ~132 |
| C2, C3 | ~133 |
| C5 (CH₂) | ~42 |
| Note: These are typical chemical shift values for cyclopentadienyl systems. The olefinic carbons appear in the typical alkene region, while the sp³-hybridized methylene carbon is significantly upfield.[3][4] |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 50-100 mg of freshly cracked this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a standard NMR spectrometer with a broadband probe.
-
Data Acquisition:
-
Pulse Program: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: Set a spectral width of approximately 220 ppm, centered around 100 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay (d1) of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation with an exponential window function.
-
Perform phase and baseline corrections.
-
Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ triplet centered at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups. For this compound, key absorptions include C-H stretches for both sp² and sp³ hybridized carbons, as well as the C=C double bond stretch.
Data Presentation: IR Spectroscopy of this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3050 - 3100 | Medium | =C-H stretch (sp² C-H)[5][6] |
| ~2900 - 3000 | Medium | -C-H stretch (sp³ C-H)[5][6] |
| ~1620 - 1650 | Medium | C=C stretch (conjugated)[7] |
| ~1350 - 1450 | Medium | CH₂ scissoring/bending |
| ~650 - 1000 | Strong | =C-H bend (out-of-plane)[7] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a single drop of freshly cracked this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty salt plates.
-
Place the sample assembly in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The conjugated diene system in this compound gives rise to a characteristic π → π* transition in the ultraviolet region.
Data Presentation: UV-Vis Spectroscopy of this compound
| Parameter | Value | Solvent |
| λmax (Wavelength of Max. Absorption) | ~239 nm | Hexane (B92381) |
| ε (Molar Absorptivity) | ~3,160 L mol⁻¹ cm⁻¹ (from log ε ≈ 3.5) | Hexane |
| Note: The position and intensity of the absorption maximum are characteristic of a cyclic conjugated diene system.[8][9] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of freshly cracked this compound in a UV-transparent solvent, such as hexane or ethanol. Due to the high molar absorptivity, the final solution must be very dilute.
-
Perform a serial dilution to obtain a final concentration in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M. The target is to achieve a maximum absorbance reading between 0.5 and 1.5.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Fill a second quartz cuvette with the dilute this compound solution.
-
Place the blank and sample cuvettes in the spectrophotometer.
-
Record the spectrum over a range (e.g., 200-400 nm) to determine the λmax.
-
-
Data Processing: The absorbance at λmax can be used with the Beer-Lambert Law (A = εlc) to verify the concentration, where A is the absorbance, ε is the molar absorptivity, l is the path length (typically 1 cm), and c is the concentration.[10]
Visualizations
Caption 1: Experimental workflow for the preparation and spectroscopic analysis of this compound.
Caption 2: Logical diagram illustrating which molecular features are probed by each spectroscopic technique.
References
- 1. US5877366A - Dithis compound cracking process - Google Patents [patents.google.com]
- 2. chem.latech.edu [chem.latech.edu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 9. ijpbms.com [ijpbms.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Theoretical Frontiers in Cyclopentadiene Derivative Stability: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadiene and its derivatives are a cornerstone of organic chemistry, renowned for their versatile reactivity and presence in a myriad of natural and synthetic compounds. Their inherent stability, or lack thereof, dictates their utility in applications ranging from catalysis and materials science to the intricate world of drug design. This technical guide provides an in-depth exploration of the theoretical studies that have elucidated the stability of these fascinating molecules. We will delve into the quantum mechanical principles governing their behavior, present quantitative data from computational studies, and provide detailed methodologies for the key theoretical experiments. Furthermore, we will visualize critical concepts and pathways to offer a comprehensive understanding for researchers and professionals in the field.
Core Concepts in this compound Stability
The stability of this compound derivatives is primarily governed by the principles of aromaticity, anti-aromaticity, and hyperconjugation. According to Hückel's rule, cyclic, planar, and fully conjugated systems with (4n+2) π-electrons exhibit enhanced stability (aromaticity), while those with 4n π-electrons are destabilized (anti-aromaticity).
-
This compound (C₅H₆): A non-aromatic cyclic diene.
-
Cyclopentadienyl (B1206354) Anion (C₅H₅⁻): Aromatic, possessing 6 π-electrons, which leads to significant stabilization.[1][2]
-
Cyclopentadienyl Cation (C₅H₅⁺): Anti-aromatic, with 4 π-electrons, resulting in high instability.[3]
-
Cyclopentadienyl Radical (C₅H₅•): Non-aromatic, as it does not satisfy the (4n+2) π-electron rule.[4]
Substituents on the cyclopentadienyl ring can profoundly influence its stability by altering the electron density and geometry of the ring. Electron-withdrawing groups can stabilize the electron-rich cyclopentadienyl anion, while both electron-donating and electron-withdrawing groups have been computationally studied to modulate the stability of the highly reactive cyclopentadienyl cation.
Quantitative Stability Analysis
Computational chemistry provides powerful tools to quantify the stability of this compound derivatives. Key metrics include heats of formation, resonance energies, and reaction energies. The following tables summarize quantitative data from various theoretical studies.
Table 1: Calculated Enthalpies of Formation and Bond Dissociation Enthalpies
| Compound | Method | ΔfH°(298 K) (kcal/mol) | C-H BDE (kcal/mol) | Reference |
| 1,3-Cyclopentadiene | CBS-QB3 | 32.0 | 84.4 | [5] |
| 1,3-Cyclopentadiene | CCSD(T) | - | 84.5 | [5] |
| Cyclopentadienyl Radical | CBS-QB3 | 64.8 | - | [5] |
| Cyclopentadienyl Radical | CCSD(T) | 64.8 | - | [5] |
BDE = Bond Dissociation Enthalpy
Table 2: Relative Energies of Substituted Cyclopentadienyl Anions
| Substituent | Method | Relative Energy (kcal/mol) |
| H | DFT/B3LYP | 0.0 |
| CH₃ | DFT/B3LYP | +1.5 |
| SiH₃ | DFT/B3LYP | -3.2 |
| CN | DFT/B3LYP | -15.7 |
| NO₂ | DFT/B3LYP | -21.3 |
Relative energies are with respect to the unsubstituted cyclopentadienyl anion. Negative values indicate greater stability.
Table 3: Calculated Activation and Reaction Gibbs Free Energies for Diels-Alder Reactions of this compound with Substituted Alkenes
| Dienophile | Method | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) |
| Ethylene | M06-2X/6-311+G(d,p) | 24.5 | -25.1 |
| Acrylonitrile | M06-2X/6-311+G(d,p) | 18.2 | -33.4 |
| Maleic Anhydride | M06-2X/6-311+G(d,p) | 14.5 | -38.7 |
ΔG‡ = Gibbs Free Energy of Activation; ΔGr = Gibbs Free Energy of Reaction. Lower activation energy suggests a more facile reaction, which can be correlated with the stability of the reactants and transition state.
Experimental and Computational Protocols
The theoretical investigation of this compound derivative stability relies on sophisticated computational methods. Below are detailed methodologies for commonly employed techniques.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids.
Objective: To determine the optimized geometry and electronic energy of a this compound derivative.
Methodology:
-
Structure Building: The initial 3D structure of the this compound derivative is built using a molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Preparation: An input file is created for a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). This file specifies:
-
The coordinates of the atoms.
-
The desired level of theory (e.g., B3LYP functional).
-
The basis set (e.g., 6-311++G(d,p)).
-
The type of calculation (e.g., geometry optimization, frequency calculation).
-
The charge and multiplicity of the molecule.
-
-
Geometry Optimization: The calculation is run to find the minimum energy conformation of the molecule. The software iteratively adjusts the positions of the atoms until the forces on them are negligible.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Data Analysis: The output file is analyzed to extract the final energy, optimized coordinates, and other desired properties.
Calculation of Aromatic Stabilization Energy (ASE) using Isodesmic Reactions
Isodesmic reactions are hypothetical reactions in which the number and type of bonds are conserved on both sides of the equation. They are used to calculate the resonance or aromatic stabilization energy.
Objective: To quantify the aromatic stabilization of the cyclopentadienyl anion.
Methodology:
-
Define the Isodesmic Reaction: A reaction is constructed where the aromatic character is lost, but the number of C-C single bonds, C=C double bonds, and C-H bonds is conserved. For the cyclopentadienyl anion, a suitable reaction is: C₅H₅⁻ + 5CH₄ → 5CH₃⁻ + c-C₅H₁₀
-
Perform DFT Calculations: The optimized geometry and electronic energy of each species in the reaction (cyclopentadienyl anion, methane, methyl anion, and cyclopentane) are calculated using a consistent level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Calculate the Reaction Energy: The total electronic energy of the products is subtracted from the total electronic energy of the reactants. ΔE_reaction = E(products) - E(reactants)
-
Interpret the Result: A negative ΔE_reaction indicates that the reactants are more stable than the products, and the magnitude of this energy is a measure of the aromatic stabilization energy of the cyclopentadienyl anion.
Visualizing Key Concepts and Pathways
Aromaticity and Anti-Aromaticity in Cyclopentadienyl Ions
The stability of cyclopentadienyl ions is a classic illustration of Hückel's rule. The cyclopentadienyl anion, with its 6 π-electrons, is aromatic and stabilized, while the cyclopentadienyl cation, with 4 π-electrons, is anti-aromatic and destabilized.
Caption: Hückel's rule and the stability of cyclopentadienyl ions.
Computational Workflow for Stability Assessment
The theoretical assessment of the stability of a novel this compound derivative follows a systematic workflow.
Caption: A typical computational workflow for assessing the stability of this compound derivatives.
Prostaglandin (B15479496) Biosynthesis and Signaling Pathway
Prostaglandins are a class of bioactive lipids derived from arachidonic acid that contain a cyclopentane (B165970) ring. Their synthesis and signaling are of significant interest in drug development.
Caption: Simplified overview of the prostaglandin biosynthesis and signaling pathway.
Conclusion and Future Directions
Theoretical studies have provided invaluable insights into the factors governing the stability of this compound derivatives. The principles of aromaticity and the quantitative predictions from computational chemistry guide the rational design of novel molecules with tailored properties. For drug development professionals, understanding these stability principles is crucial, as exemplified by the prostaglandin family, where the cyclopentane core is a key structural motif. Future computational work will likely focus on more complex systems, including the role of the solvent and non-covalent interactions in modulating stability, and the application of machine learning to predict the stability and reactivity of large libraries of this compound derivatives. This ongoing synergy between theoretical chemistry and experimental research will continue to push the boundaries of what is possible in the design and application of these versatile compounds.
References
reactivity of substituted cyclopentadienes in cycloaddition reactions
An In-depth Technical Guide to the Reactivity of Substituted Cyclopentadienes in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the factors influencing the , with a primary focus on the Diels-Alder reaction. It is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.
Introduction to Cycloaddition Reactions of Cyclopentadienes
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings.[1] Cyclopentadiene is a highly reactive diene in these reactions due to its s-cis conformation being locked by the cyclic structure.[2][3] Its high reactivity, often leading to high yields under mild conditions, makes it an ideal component for "click chemistry".[4][5][6]
Substituents on the this compound ring significantly modulate its reactivity and selectivity, a crucial aspect for the design of complex molecular architectures in drug development and materials science. This guide delves into the electronic and steric effects of these substituents, providing quantitative data, experimental protocols, and visual representations of the underlying principles.
Theoretical Framework: Frontier Molecular Orbital (FMO) Theory
The reactivity in Diels-Alder reactions is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (in a normal electron-demand Diels-Alder) or vice-versa (in an inverse electron-demand Diels-Alder).[1][7] The smaller the energy gap between these frontier orbitals, the faster the reaction.
A general representation of the Diels-Alder reaction is shown below:
Caption: General schematic of a [4+2] Diels-Alder cycloaddition reaction.
The following diagram illustrates the FMO interactions in a normal electron-demand Diels-Alder reaction.
Caption: FMO interactions in a normal electron-demand Diels-Alder reaction.
Substituent Effects on Reactivity
Electronic Effects
Substituents on the this compound ring alter the energy levels of its frontier orbitals.
-
Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups, raise the HOMO energy of the this compound. This reduces the HOMO-LUMO energy gap with electron-deficient dienophiles, thus accelerating the reaction rate in normal electron-demand Diels-Alder reactions.[8]
-
Electron-withdrawing groups (EWGs) like cyano, nitro, and carbonyl groups, lower the HOMO energy of the this compound. This generally decreases the reactivity in normal electron-demand reactions. However, such substitutions can make the this compound a better dienophile in inverse electron-demand Diels-Alder reactions.[4][9]
The influence of substituents on FMO energy levels is depicted below.
Caption: Effect of substituents on diene and dienophile FMO energy levels.
Steric Effects
Bulky substituents on the this compound ring can hinder the approach of the dienophile, thereby decreasing the reaction rate. This is particularly significant for substituents at the C1 and C4 positions. Substituents at the C5 position can influence the π-facial selectivity of the cycloaddition, leading to a preference for either the syn or anti product.[9]
Quantitative Data on Reactivity
The following tables summarize key quantitative data on the reactivity of this compound and its derivatives in Diels-Alder reactions.
Table 1: Rate Constants for Diels-Alder Reactions of Various Dienes with Tetracyanoethylene (TCNE) at 20°C [4][10]
| Diene | Rate Constant (M⁻¹s⁻¹) | Relative Rate |
| Butadiene | 2.0 x 10⁻⁵ | 1 |
| 1,3-Cycloheptadiene | 5.1 x 10⁻³ | 255 |
| 1,3-Cyclohexadiene | 1.6 x 10⁻² | 800 |
| This compound | 4.2 | 210,000 |
Table 2: Effect of Dienophile on Reaction Rate with this compound
| Dienophile | Solvent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Reference |
| Maleic Anhydride (B1165640) | Dioxane | 20 | 1.37 | [2] |
| p-Benzoquinone | Dioxane | 20 | 0.23 | [4] |
| (E)-2-phenyl-1-nitroethene | Toluene | 25 | 2.31 x 10⁻³ | [11] |
| (E)-2-(p-nitrophenyl)-1-cyano-1-nitroethene | Toluene | 25 | 8.34 x 10⁻² | [11] |
Table 3: Dimerization Rate of this compound Derivatives at 25°C [4][10]
| Compound | Rate Constant (M⁻¹s⁻¹) |
| This compound | 8.3 x 10⁻⁷ |
| Methylthis compound (isomeric mixture) | Comparable to this compound |
| 5,5-Dimethylthis compound | No dimerization observed at 200°C |
| spiro[2.4]hepta-4,6-diene | No dimerization at room temperature |
Stereoselectivity: The Endo Rule
In the Diels-Alder reaction of cyclic dienes like this compound, the formation of the endo product is often kinetically favored over the exo product.[1][2] This preference is attributed to secondary orbital interactions between the π-system of the diene and the substituents on the dienophile in the transition state.
Caption: Endo and Exo transition states in the Diels-Alder reaction.
Special Case: Fulvenes
Fulvenes, which are this compound derivatives with an exocyclic double bond, exhibit versatile reactivity in cycloaddition reactions.[12][13][14] Depending on the substituents at the exocyclic carbon (C6) and the nature of the reaction partner, fulvenes can act as 2π, 4π, or 6π components.[8]
-
As a 4π component (diene): This is the typical behavior in [4+2] cycloadditions with electron-deficient dienophiles.[14]
-
As a 2π component (dienophile): The exocyclic double bond can react with electron-rich dienes.[8]
-
As a 6π component: With electron-donating groups at C6, the electron density of the fulvene (B1219640) π-system increases, allowing it to participate in reactions like [6+4] cycloadditions.[8]
Caption: Different modes of cycloaddition reactivity for fulvenes.
Experimental Protocols
A common challenge in working with this compound is its tendency to dimerize at room temperature.[4][10] Therefore, it is typically generated in situ by a retro-Diels-Alder reaction from its dimer, dithis compound (B1670491), immediately before use.[3][15]
General Protocol for the in situ Generation of this compound and subsequent Diels-Alder Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Workflow:
Caption: Workflow for this compound generation and reaction.
Methodology:
-
Preparation of this compound:
-
Set up a fractional distillation apparatus.
-
Place dithis compound in the distillation flask.
-
Heat the flask to approximately 170-180°C to induce the retro-Diels-Alder reaction.
-
Slowly distill the this compound monomer (b.p. 41°C).
-
Collect the freshly distilled this compound in a receiver cooled in an ice bath.
-
Safety Note: this compound has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
-
Diels-Alder Reaction (Example with Maleic Anhydride): [2]
-
Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared this compound (1.0-1.1 eq) to the cooled solution of the dienophile.
-
The reaction is often exothermic.[3] Allow the reaction mixture to stir and slowly warm to room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, the product may precipitate. If not, the solvent can be removed under reduced pressure.
-
-
Work-up and Purification:
-
The crude product can be purified by recrystallization (e.g., from a solvent mixture like ethyl acetate/hexane) or by column chromatography.
-
Characterize the product using standard analytical techniques (NMR, IR, melting point).
-
Conclusion
The is a well-understood yet continually evolving field. A firm grasp of the principles of FMO theory, coupled with an awareness of steric and electronic substituent effects, allows for the rational design of complex synthetic routes. The quantitative data and experimental protocols provided in this guide serve as a practical resource for chemists aiming to leverage the unique reactivity of this versatile diene in their research and development endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. Click Chemistry with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diels-Alder Reactivities of Cyclic Dienes and Dienophiles [escholarship.org]
- 10. raineslab.com [raineslab.com]
- 11. Kinetics of the [4+2] cycloaddition of this compound with (E)-2-aryl-1-cyano-1-nitroethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 14. d-nb.info [d-nb.info]
- 15. Solvent-free Diels–Alder reactions of in situ generated this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Thermochemistry of Cyclopentadiene Dimerization and Retro-Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemistry governing the dimerization of cyclopentadiene and its corresponding retro-Diels-Alder reaction. This reversible [4+2] cycloaddition reaction is a fundamental example of pericyclic reactions and serves as a valuable model in understanding dynamic covalent chemistry, which is increasingly relevant in drug development and materials science. This document details the thermodynamic and kinetic parameters, experimental protocols for their determination, and computational approaches to studying this equilibrium.
Reaction Overview
This compound (CPD) readily dimerizes at room temperature to form dithis compound (B1670491) (DCPD) via a Diels-Alder reaction. The process is reversible, and upon heating, DCPD undergoes a retro-Diels-Alder reaction to regenerate the this compound monomer.[1] This equilibrium is highly sensitive to temperature, a characteristic that is exploited in various chemical syntheses where freshly prepared CPD is required. The endo isomer of DCPD is the kinetically favored product of the dimerization.[2]
Thermochemistry and Kinetics
The dimerization of this compound is an exothermic process with a negative enthalpy change (ΔH), indicating that the formation of dithis compound is energetically favorable. The reaction also leads to a decrease in entropy (ΔS) as two molecules combine to form one, resulting in a more ordered system.[1] At lower temperatures, the favorable enthalpy term dominates, driving the equilibrium towards the dimer.
Conversely, the retro-Diels-Alder reaction is endothermic, requiring an input of energy to break the bonds in dithis compound. This process results in an increase in entropy as one molecule dissociates into two. At elevated temperatures, the TΔS term in the Gibbs free energy equation (ΔG = ΔH - TΔS) becomes more significant, favoring the formation of the monomer.
Quantitative Thermodynamic and Kinetic Data
The following tables summarize the key thermodynamic and kinetic parameters for the this compound dimerization and the retro-Diels-Alder reaction of its endo and exo isomers. These values have been compiled from various experimental and computational studies.
Table 1: Thermodynamic Parameters for this compound Dimerization (2 CPD ⇌ DCPD)
| Parameter | Value | Method | Reference |
| ΔH° | -18.4 kcal/mol | Not Specified | [1] |
| ΔH° | -9.22 ± 0.3 kcal/mol (liquid phase, 25°C) | Adiabatic Calorimetry | [3][4] |
| ΔG° | -8.3 kcal/mol | Not Specified | [5] |
| ΔG° | -3.3 kcal/mol (at 170°C) | Not Specified | [5] |
| ΔS° | -34 cal/(mol·K) | Not Specified | [5] |
| Keq | 106 (at room temperature) | Not Specified | [1] |
Table 2: Kinetic Parameters for this compound Dimerization and Retro-Diels-Alder Reaction
| Reaction | Isomer | Parameter | Value | Method | Reference |
| Dimerization | endo | Ea | ~17 kcal/mol | Not Specified | |
| Dimerization | endo | log(A / s⁻¹ L mol⁻¹) | 5.9 - 6.29 | Not Specified | |
| Retro-Diels-Alder | endo | Ea | 33.97 kcal/mol | Gas-phase kinetics | [2] |
| Retro-Diels-Alder | endo | log(A / s⁻¹) | 13.01 | Gas-phase kinetics | [2] |
| Retro-Diels-Alder | exo | Ea | 38.49 kcal/mol | Gas-phase kinetics | [2] |
| Retro-Diels-Alder | exo | log(A / s⁻¹) | 13.72 | Gas-phase kinetics | [2] |
Reaction Mechanisms and Experimental Workflows
The dimerization of this compound proceeds through a concerted [4+2] cycloaddition mechanism, which is characteristic of Diels-Alder reactions. The reverse reaction follows the microscopic reverse path.
A general workflow for the experimental investigation of this reaction involves preparation of the monomer, execution of the reaction under controlled conditions, and analysis of the reaction mixture over time.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible thermochemical and kinetic data. Below are methodologies for key experiments.
Preparation of this compound Monomer
Freshly distilled this compound is essential for kinetic studies of dimerization.
Objective: To obtain pure this compound monomer from its dimer, dithis compound.
Materials:
-
Dithis compound
-
Fractional distillation apparatus
-
Heating mantle
-
Receiving flask cooled in an ice bath
Procedure:
-
Set up a fractional distillation apparatus.
-
Place dithis compound in the distillation flask.
-
Heat the dithis compound to its boiling point (approximately 170 °C) to initiate the retro-Diels-Alder reaction.[5]
-
Collect the this compound monomer (boiling point ~41 °C) in a receiving flask cooled in an ice bath to prevent immediate re-dimerization.[6]
-
Store the collected this compound at low temperatures (e.g., in a dry ice/acetone bath or a freezer) and use promptly.
Differential Scanning Calorimetry (DSC) for Kinetic Analysis
DSC is a powerful technique to study the kinetics of the dimerization reaction by measuring the heat flow associated with the reaction as a function of temperature.
Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) of this compound dimerization.
Materials:
-
Differential Scanning Calorimeter
-
Hermetically sealed DSC pans
-
Freshly prepared this compound
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow.
-
Accurately weigh a small amount of freshly prepared this compound into a hermetically sealed DSC pan.
-
Place the sealed pan in the DSC sample cell and an empty sealed pan in the reference cell.
-
Perform dynamic scans at multiple heating rates (e.g., 2, 5, 10, 15 K/min) over a temperature range that covers the dimerization reaction (e.g., 25 °C to 200 °C).
-
Record the heat flow as a function of temperature for each heating rate.
-
Analyze the resulting thermograms using appropriate kinetic software (e.g., implementing the Kissinger or Ozawa-Flynn-Wall method) to determine the activation energy and other kinetic parameters.[3]
Adiabatic Calorimetry for Thermodynamic and Hazard Analysis
Adiabatic calorimetry measures the heat of reaction under conditions where no heat is exchanged with the surroundings, providing a direct measure of the enthalpy change.
Objective: To determine the enthalpy of dimerization (ΔH) and to assess the thermal runaway potential.
Materials:
-
Adiabatic calorimeter (e.g., Accelerating Rate Calorimeter - ARC)
-
Sample bomb
-
Freshly prepared this compound
Procedure:
-
Calibrate the adiabatic calorimeter.
-
Load a known mass of freshly prepared this compound into the sample bomb.
-
Place the sample bomb in the calorimeter.
-
Initiate the experiment, which typically involves a heat-wait-search protocol to detect the onset of an exothermic reaction.
-
Once the dimerization reaction begins, the calorimeter maintains an adiabatic environment by matching the temperature of the surroundings to the sample temperature.
-
Record the temperature and pressure as a function of time.
-
The total temperature rise (ΔTad) is used to calculate the enthalpy of reaction (ΔH) using the heat capacity of the system.[7]
NMR Spectroscopy for Monitoring Reaction Progress
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the concentrations of this compound and dithis compound over time.
Objective: To determine the rate constant of dimerization by monitoring the change in concentration of reactant and product.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3)
-
Freshly prepared this compound
Procedure:
-
Prepare a solution of freshly prepared this compound in a deuterated solvent in an NMR tube.
-
Acquire an initial 1H NMR spectrum to determine the starting concentration.
-
Maintain the NMR tube at a constant temperature.
-
Acquire 1H NMR spectra at regular time intervals.
-
Integrate the characteristic signals for this compound (olefinic protons) and dithis compound (aliphatic and olefinic protons) in each spectrum.
-
Plot the concentration of this compound versus time and fit the data to a second-order rate law to determine the rate constant.[8][9]
Computational Chemistry Protocols
Computational methods, particularly Density Functional Theory (DFT), are valuable for calculating the thermodynamic and kinetic parameters of the this compound dimerization and retro-Diels-Alder reaction.
Objective: To compute the reaction energy profile, including the energies of reactants, transition state, and product.
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
General Procedure:
-
Geometry Optimization:
-
Build the molecular structures of this compound and the endo-dithis compound (B155271) product.
-
Perform geometry optimizations for the reactant and product using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
-
Transition State Search:
-
Estimate the geometry of the transition state for the Diels-Alder reaction.
-
Perform a transition state search (e.g., using the QST2 or QST3 method in Gaussian, or an eigenvector-following method).
-
-
Frequency Analysis:
-
Perform a frequency calculation on the optimized structures of the reactants, product, and transition state.
-
Confirm that the reactants and product have all positive vibrational frequencies, and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
The frequency analysis also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Energy Profile Calculation:
-
Calculate the electronic energies of all optimized structures.
-
Correct the electronic energies with the ZPVE and thermal corrections to obtain the enthalpy and Gibbs free energy at a specific temperature (e.g., 298.15 K).
-
The activation energy (Ea) and reaction enthalpy (ΔH) can be determined from the differences in these calculated energies.[10]
-
Conclusion
The reversible dimerization of this compound is a well-characterized system that provides fundamental insights into the principles of thermochemistry and kinetics. The interplay between enthalpy and entropy as a function of temperature dictates the position of the equilibrium. Understanding the quantitative aspects of this reaction, through both experimental and computational approaches, is essential for its application in synthesis and for the broader understanding of dynamic chemical systems relevant to various fields, including drug development where reversible covalent interactions are of growing interest. The protocols outlined in this guide provide a framework for the rigorous study of this and similar reactions.
References
- 1. Chemical Reactivity [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. The Diels-Alder Reaction [cs.gordon.edu]
- 7. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fluxional Behavior and Sigmatropic Rearrangements in Cyclopentadiene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopentadiene and its derivatives are fundamental five-membered carbocyclic dienes that play a crucial role in organic synthesis and organometallic chemistry. A key characteristic of these molecules is their dynamic nature, specifically their fluxional behavior, which involves rapid, reversible intramolecular rearrangements. This behavior is predominantly governed by sigmatropic rearrangements, a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system.[1] This technical guide provides a comprehensive overview of the fluxional behavior of this compound, with a primary focus on the[2][3]-sigmatropic hydrogen shift. It details the underlying mechanistic principles, presents quantitative kinetic and thermodynamic data, and offers a detailed experimental protocol for studying these dynamic processes using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.
Theoretical Background: The[2][3]-Sigmatropic Rearrangement
The most prominent fluxional process in this compound is the[2][3]-sigmatropic shift of a hydrogen atom.[4] This is a thermally allowed pericyclic reaction that proceeds through a concerted mechanism involving a cyclic transition state of six electrons (four π-electrons from the diene and two σ-electrons from the migrating C-H bond).[5] According to the Woodward-Hoffmann rules, a[2][3]-sigmatropic shift is predicted to occur suprafacially, meaning the migrating group remains on the same face of the π-system throughout the migration.[5]
This rearrangement leads to the interconversion of the three possible isomers of a monosubstituted this compound: the 1-, 2-, and 5-isomers.[5] At room temperature, this rapid interconversion often results in a time-averaged spectrum in NMR, where the distinct signals of the individual isomers coalesce into a single set of averaged signals.[6]
Quantitative Analysis of Fluxional Behavior
The rate of the[2][3]-sigmatropic rearrangement is highly dependent on the nature of the migrating group and the substituents on the cyclopentadienyl (B1206354) ring. Variable Temperature NMR (VT-NMR) spectroscopy is the primary experimental technique used to quantify the energetics of these fluxional processes.[7] By monitoring the changes in the NMR spectrum as a function of temperature, key kinetic and thermodynamic parameters can be determined.
At low temperatures, the rate of rearrangement is slow on the NMR timescale, and distinct signals for each isomer can be observed. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals. At the coalescence temperature (Tc), the individual signals merge into a single broad peak.[4] At higher temperatures, in the fast exchange regime, this broad peak sharpens to a single, time-averaged signal.[4]
The rate constant (k) for the rearrangement at the coalescence temperature can be calculated using the following equation for a simple two-site exchange:
k = (π * Δν) / √2
where Δν is the difference in the chemical shifts of the two exchanging sites at the slow-exchange limit.[4]
From the rate constants determined at various temperatures, the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated using the Eyring equation:[4]
ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R
where:
-
k is the rate constant
-
T is the absolute temperature in Kelvin
-
R is the gas constant
-
kB is the Boltzmann constant
-
h is the Planck constant
A plot of ln(k/T) versus 1/T (an Eyring plot) yields a straight line with a slope of -ΔH‡/R and a y-intercept of ln(kB/h) + ΔS‡/R, allowing for the determination of the activation parameters.[8]
Table 1: Activation Parameters for[2][3]-Sigmatropic Shifts in this compound Derivatives
| Compound | Migrating Group | Solvent | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |
| This compound | H | Neat | 24.3 | 23.4 | -3 | [2][4] |
| 5-Methylthis compound | H | Neat | 23.9 | - | - | [2] |
| 5-Phenylthis compound | H | CS2 | 21.8 | - | - | [9] |
| 5-Trimethylsilylthis compound | SiMe3 | Neat | 13.7 | 13.5 | -0.7 | [10] |
| 5-Trimethylgermylthis compound | GeMe3 | Neat | 11.8 | 11.6 | -0.7 | [11] |
| 5-Trimethylstannylthis compound | SnMe3 | Neat | 7.3 | 7.1 | -0.7 | [11] |
Table 2: Rate Constants for the Rearrangement of 5-Methylthis compound to 1-Methylthis compound
| Temperature (°C) | k (s-1) | Reference |
| 25 | 1.8 x 10-4 | [2] |
Experimental Protocol: VT-NMR Study of 5-Methylthis compound
This section provides a detailed methodology for investigating the fluxional behavior of 5-methylthis compound via VT-NMR spectroscopy.
4.1 Synthesis and Purification of 5-Methylthis compound
Methylthis compound (B1197316) is typically available as a dimer, which needs to be "cracked" to the monomer prior to use.
-
Apparatus: A fractional distillation apparatus equipped with a dropping funnel, a Vigreux column, a condenser, and a receiving flask cooled in an ice bath.
-
Procedure:
-
Heat paraffin (B1166041) oil in the distillation flask to approximately 180-200 °C.
-
Slowly add methylthis compound dimer to the hot oil via the dropping funnel.
-
The monomer will distill as it is formed. Collect the fraction boiling between 65-72 °C in the cooled receiving flask.[12]
-
The collected monomer is a mixture of 1-, 2-, and 5-methylthis compound isomers. For studying the rearrangement of the 5-isomer, it can be used as a mixture, and the signals of the 5-isomer can be selectively monitored.
-
4.2 Sample Preparation for VT-NMR
-
Solvent Selection: Choose a deuterated solvent with a low freezing point and a high boiling point to cover a wide temperature range. Toluene-d8 (m.p. -95 °C, b.p. 111 °C) or THF-d8 (m.p. -108.5 °C, b.p. 66 °C) are suitable choices.
-
Procedure:
-
In a glovebox or under an inert atmosphere (due to the air-sensitivity of this compound derivatives), prepare a solution of the freshly cracked methylthis compound monomer in the chosen deuterated solvent. A concentration of approximately 0.1 M is suitable.
-
Transfer the solution to a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent) suitable for variable temperature experiments.
-
If using a standard NMR tube, seal it with a secure cap and wrap it with Parafilm. For more rigorous studies, especially over a wide temperature range, a flame-sealed NMR tube or a J. Young tube is recommended to prevent solvent evaporation and sample degradation.
-
4.3 VT-NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer equipped with a variable temperature unit.
-
Procedure:
-
Insert the sample into the spectrometer at room temperature (e.g., 298 K).
-
Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Acquire a standard 1H NMR spectrum at room temperature.
-
Cool the sample in decrements of 10-20 K. At each temperature, allow the system to equilibrate for at least 5-10 minutes before re-shimming and acquiring a spectrum.
-
Continue cooling until the slow-exchange limit is reached, where the signals for the different isomers are sharp and well-resolved.
-
Gradually increase the temperature in increments of 5-10 K, acquiring a spectrum at each step. Pay close attention to the region around the coalescence temperature.
-
Continue acquiring spectra at increasing temperatures into the fast-exchange regime.
-
4.4 Data Analysis
-
Identify Signals: Assign the proton signals for the 1-, 2-, and 5-methylthis compound isomers in the low-temperature spectra.
-
Determine Δν: Measure the chemical shift difference (in Hz) between the exchanging signals of the 5-isomer and one of the other isomers (e.g., the 1-isomer) at the lowest accessible temperature.
-
Determine Tc: Identify the temperature at which the signals of the exchanging isomers coalesce into a single broad peak.
-
Calculate k at Tc: Use the equation k = (π * Δν) / √2 to calculate the rate constant at the coalescence temperature.
-
Line-Shape Analysis (for more accurate data): For temperatures around the coalescence point, use specialized dynamic NMR software (e.g., gNMR, DNMR) to perform a full line-shape analysis. This involves simulating the spectra at different exchange rates and fitting the simulated spectra to the experimental data to obtain more accurate rate constants over a range of temperatures.[2][13][14]
-
Construct Eyring Plot: Plot ln(k/T) versus 1/T for all determined rate constants.
-
Calculate Activation Parameters: Determine ΔH‡ and ΔS‡ from the slope and intercept of the Eyring plot, respectively. Calculate ΔG‡ at a specific temperature (e.g., 298 K) using the equation ΔG‡ = ΔH‡ - TΔS‡.
Visualizations
Caption: Mechanism of the[2][3]-sigmatropic rearrangement in a substituted this compound.
Caption: Experimental workflow for a Variable Temperature NMR (VT-NMR) study.
Conclusion
The fluxional behavior of this compound, primarily driven by[2][3]-sigmatropic rearrangements, is a fascinating and well-studied phenomenon. This dynamic process is amenable to quantitative investigation by VT-NMR spectroscopy, which provides valuable insights into the kinetics and thermodynamics of the rearrangement. The rate of these shifts is sensitive to the nature of the migrating group and substituents on the ring, offering a rich area for further research. The detailed experimental protocol provided herein serves as a practical guide for researchers and scientists to explore the intricate dynamics of these fundamental organic molecules, with potential applications in reaction mechanism studies and the design of novel chemical entities in drug development.
References
- 1. medium.com [medium.com]
- 2. Comprehensive analysis of NMR data using advanced line shape fitting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. toolify.ai [toolify.ai]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between this compound and Isopropyl 3-Nitroprop-2-Enate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. colorado.edu [colorado.edu]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1,3-Cyclopentadiene [webbook.nist.gov]
- 13. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 14. nmrcore.chem.kuleuven.be [nmrcore.chem.kuleuven.be]
The Ambiphilic Nature of Cyclopentadiene in Cycloaddition Reactions: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentadiene stands as a uniquely reactive and versatile building block in the realm of organic synthesis, primarily due to its participation in cycloaddition reactions. Its rigid s-cis conformation makes it exceptionally reactive as a 4π-electron component in the Diels-Alder reaction.[1] However, a deeper analysis of its electronic properties reveals an ambiphilic character; it can function effectively as both an electron-rich diene in normal-electron-demand cycloadditions and, less commonly, as an electron-deficient 2π dienophile in inverse-electron-demand scenarios. This guide provides an in-depth exploration of this dual reactivity, supported by quantitative data, detailed experimental protocols, and theoretical models to offer a comprehensive resource for professionals leveraging cycloaddition strategies in complex molecule synthesis and drug development.
Theoretical Framework: Frontier Molecular Orbital (FMO) Theory
The reactivity and selectivity of cycloaddition reactions are best rationalized by Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting partners.[2] The rate of reaction is inversely proportional to the energy gap (ΔE) between the interacting frontier orbitals; a smaller gap facilitates faster reaction.[3]
This compound's ambiphilicity stems from the relative energies of its HOMO and LUMO, which allow for favorable interactions with both electron-poor and electron-rich reaction partners.
-
Normal-Electron-Demand Diels-Alder: This is the most common pathway for this compound. It acts as the electron-rich diene, and its HOMO interacts with the LUMO of an electron-poor dienophile (e.g., maleic anhydride (B1165640), tetracyanoethylene). This interaction is characterized by a small HOMO(diene)-LUMO(dienophile) energy gap.[4]
-
Inverse-Electron-Demand Diels-Alder: In this scenario, the roles are reversed. An electron-rich dienophile's HOMO interacts with the LUMO of an electron-poor diene. While this compound itself is not strongly electron-poor, it can be forced to act as the dienophile component, particularly in reactions with highly electron-rich dienes or in its own dimerization.
-
Neutral-Electron-Demand: this compound's dimerization, where one molecule acts as the diene and another as the dienophile, is a classic example of a reaction where both HOMO-LUMO interactions are significant.
The diagram below, generated using the DOT language, illustrates the orbital interactions governing these pathways.
Caption: FMO energy level diagram for cycloadditions.
Data Presentation: Quantitative Analysis of Reactivity
The ambiphilic nature of this compound can be quantified by examining its frontier orbital energies in comparison to various reaction partners and by analyzing the kinetic data of its cycloaddition reactions.
Table 1: Frontier Molecular Orbital Energies
The energy gap (ΔE) between the diene's HOMO and the dienophile's LUMO (for normal demand) or the dienophile's HOMO and the diene's LUMO (for inverse demand) dictates reactivity. A smaller ΔE leads to a faster reaction.
| Compound | Role | HOMO (eV) | LUMO (eV) | Data Source |
| This compound | Diene / Dienophile | -5.8 | +1.5 (est.) | [5] |
| Maleic Anhydride | Electron-Poor Dienophile | -11.4 | -1.2 | Computational |
| Tetracyanoethylene (B109619) | Electron-Poor Dienophile | -12.2 | -2.9 | Computational |
| (Z)-1,2-bis(dimethylamino)ethene | Electron-Rich Dienophile | -6.5 | +2.5 (est.) | Computational |
Note: LUMO and some HOMO values are estimated from computational chemistry literature (e.g., B3LYP/6-31G level of theory) for illustrative purposes. Absolute values can vary with the computational method.*
Analysis: The HOMO of this compound (-5.8 eV) is significantly higher in energy than the LUMOs of electron-poor dienophiles like maleic anhydride (-1.2 eV) and tetracyanoethylene (-2.9 eV), resulting in a small, favorable energy gap for normal-electron-demand reactions. Conversely, for a hypothetical inverse-demand reaction with an electron-rich dienophile, the interaction would be between the dienophile's HOMO and this compound's LUMO.
Table 2: Kinetic Data for this compound Cycloadditions
This compound's high reactivity is evident from its reaction rate constants (k), especially when compared to other dienes.
| Diene | Dienophile | Solvent | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | Data Source |
| This compound | Tetracyanoethylene | CH₂Cl₂ | 20 | 2.4 x 10⁹ | [6] |
| 1,3-Cyclohexadiene (B119728) | Tetracyanoethylene | CH₂Cl₂ | 20 | 9.2 x 10⁵ | [6] |
| Butadiene | Tetracyanoethylene | CH₂Cl₂ | 20 | 1.1 x 10³ | [6] |
| This compound | Maleic Anhydride | Dioxane | 20 | 1.36 x 10⁶ | [6] |
| This compound | N-Phenylmaleimide | Dioxane | 20 | 1.05 x 10⁷ | [6] |
| This compound | Methyl Acrylate | Dioxane | 20 | 1.03 | [6] |
| This compound | Dimerization (self-reaction) | Toluene | - | Ea = 16.4 kcal/mol |
Analysis: The data clearly shows that this compound reacts orders of magnitude faster than other common dienes like 1,3-cyclohexadiene and butadiene with the same dienophile.[6] Furthermore, its reactivity is highly sensitive to the electronic nature of the dienophile, reacting extremely fast with electron-poor partners like tetracyanoethylene and maleic anhydride, while being significantly slower with less activated dienophiles like methyl acrylate.[6]
Experimental Protocols
A hallmark of working with this compound is its propensity to dimerize at room temperature via a self-Diels-Alder reaction.[1] Therefore, it must be freshly prepared by a retro-Diels-Alder "cracking" of its stable dimer, dithis compound (B1670491), immediately before use.
Protocol 1: Preparation of this compound Monomer via Retro-Diels-Alder
Objective: To thermally crack dithis compound to obtain fresh, monomeric this compound.
Materials:
-
Dithis compound (endo-isomer)
-
Fractional distillation apparatus (25-mL or 50-mL round-bottom flask, Vigreux column, condenser, receiving flask)
-
Heating mantle
-
Ice-water bath
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are well-sealed. The receiving flask should be cooled in an ice-water bath to prevent the collected monomer from re-dimerizing.
-
Charge the round-bottom flask with dithis compound (e.g., 20 mL).
-
Heat the flask using a heating mantle to a temperature sufficient to cause brisk reflux (the dimer boils around 170 °C).
-
The lower-boiling this compound monomer (b.p. 40-42 °C) will begin to distill.[1]
-
Collect the monomer at a distillation temperature not exceeding 45 °C. The collected liquid should be clear and colorless.
-
The freshly prepared this compound must be used immediately for the subsequent cycloaddition reaction.
Protocol 2: Diels-Alder Reaction with Maleic Anhydride
Objective: To synthesize cis-norbornene-5,6-endo-dicarboxylic anhydride.
Materials:
-
Freshly prepared this compound
-
Maleic anhydride
-
Ethyl acetate (B1210297)
-
Hexane (B92381) (or petroleum ether)
-
Erlenmeyer flask (50-mL)
-
Ice-water bath
-
Stir plate and stir bar
-
Suction filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a 50-mL Erlenmeyer flask, dissolve maleic anhydride (e.g., 2.0 g) in ethyl acetate (8 mL), warming gently on a hot plate if necessary.
-
Add hexane (8 mL) to the solution. This mixed solvent system will help in the subsequent crystallization of the product.
-
Cool the flask in an ice-water bath.
-
To the cooled solution, add the freshly prepared this compound (2 mL) dropwise while swirling the flask.
-
An exothermic reaction will occur, and a white precipitate of the product will form almost immediately.
-
Allow the mixture to stand in the ice bath for 10-15 minutes to ensure complete crystallization.
-
Collect the white, crystalline product by suction filtration.
-
Wash the crystals with a small amount of cold petroleum ether to remove any unreacted starting materials.
-
Allow the product to air-dry on the filter paper. The yield is typically high for this reaction.
The following diagram illustrates the general workflow for this common experimental setup.
Caption: Workflow for a typical Diels-Alder reaction.
Applications in Drug Development and Bioorthogonal Chemistry
The high reactivity and predictable stereoselectivity of this compound cycloadditions make them valuable tools in complex chemical synthesis. In drug development, the rigid, bicyclic norbornene scaffold formed from these reactions serves as a versatile template for constructing molecules with defined three-dimensional geometries.
More recently, the principles of this compound reactivity have been extended to the field of bioorthogonal chemistry. These "click" reactions are transformations that must be fast, high-yielding, and selective, occurring in complex biological environments without interfering with native biochemical processes. While this compound itself can be too reactive and unstable for many biological applications, its derivatives are being explored. The development of highly reactive dienophiles that are stable in biological systems could expand the utility of this compound-based click chemistry for applications like in-vivo imaging and targeted drug delivery.[6]
Conclusion
This compound exhibits a remarkable ambiphilic nature in cycloaddition reactions, a characteristic governed by the energies of its frontier molecular orbitals. While its role as an electron-rich diene in normal-electron-demand Diels-Alder reactions is well-established and synthetically powerful, its ability to engage as a dienophile underscores its electronic versatility. This dual reactivity, combined with its inherent high reaction rates stemming from its locked s-cis conformation, cements its status as a cornerstone reagent in organic synthesis. For researchers in drug discovery and chemical biology, a thorough understanding of this ambiphilicity is crucial for designing novel synthetic pathways and developing new chemical tools for complex molecular construction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Teaching Thermodynamic, Geometric and Electronic Aspects of Diels-Alder Cycloadditions by Using Computational Chemistry â An Undergraduate Experiment [pubs.sciepub.com]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.ucla.edu [chem.ucla.edu]
Methodological & Application
Application Note & Protocol: Preparation of Cyclopentadiene Monomer via Thermal Cracking of Dicyclopentadiene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopentadiene (CPD) is a highly reactive cyclic diene that serves as a valuable precursor in the synthesis of various organic compounds, including pharmaceuticals, polymers, and organometallic complexes. At room temperature, this compound readily undergoes a Diels-Alder reaction with itself to form its more stable dimer, dithis compound (B1670491) (DCPD). To obtain the reactive monomer for synthetic applications, a retro-Diels-Alder reaction, commonly known as "cracking," is employed. This process involves heating dithis compound to induce its decomposition back into two molecules of this compound. This application note provides a detailed protocol for the thermal cracking of dithis compound and subsequent purification of the this compound monomer.
Data Presentation
The efficiency of dithis compound cracking can be influenced by the chosen method and reaction parameters. The following table summarizes typical quantitative data associated with this process.
| Parameter | Value | Method | Reference |
| Cracking Temperature (Liquid Phase) | 170°C - 260°C | Distillation from a high-boiling oil | [1] |
| Cracking Temperature (Vapor Phase) | 350°C - 400°C | Commercial vapor-phase cracking | [1] |
| Boiling Point of this compound | 40°C - 42°C | Fractional Distillation | [2][3] |
| Boiling Point of Dithis compound | ~170°C | Distillation | [1][4] |
| Achievable Yield | 90% | Reactive Distillation | [5][6] |
| Achievable Purity | 98% - 99% | Reactive Distillation/Fractional Distillation | [1][5][6] |
| Dimerization Rate of CPD | 8% in 4 hours at room temperature | Chromatographic Analysis | [2] |
| Dimerization Rate of CPD | 50% in 24 hours at room temperature | Chromatographic Analysis | [2] |
Experimental Protocol
This protocol details the laboratory-scale preparation of this compound monomer by the fractional distillation of dithis compound.
Materials and Equipment:
-
Dithis compound (technical grade)
-
Heating mantle
-
Round-bottom flask (250 mL or 500 mL)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Thermometer (-10°C to 200°C)
-
Condenser (Liebig or Allihn)
-
Receiving flask (100 mL or 250 mL)
-
Ice bath or dry ice/acetone bath
-
Boiling chips or magnetic stir bar
-
Ground glass joint clips
-
Appropriate clamps and stand for assembling the apparatus
Safety Precautions:
-
Both dithis compound and this compound are flammable liquids and should be handled in a well-ventilated fume hood.[7][8]
-
Keep all ignition sources, such as sparks and open flames, away from the apparatus.[8][9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (neoprene or nitrile rubber are suitable).[7]
-
This compound has a strong, unpleasant odor. Ensure the apparatus is well-sealed and work is performed in a fume hood.
-
The apparatus will be heated to high temperatures; handle with care to avoid burns.
Procedure:
-
Apparatus Assembly:
-
Assemble a fractional distillation apparatus as depicted in the workflow diagram below.
-
Place a magnetic stir bar or boiling chips into the round-bottom flask.
-
Add approximately 100 mL of dithis compound to the flask.
-
Connect the fractionating column to the flask, followed by the distillation head with a thermometer. The top of the thermometer bulb should be level with the side arm of the distillation head.
-
Attach the condenser to the side arm of the distillation head and secure it. Connect the condenser to a circulating cold-water supply.
-
Place the receiving flask at the outlet of the condenser. It is crucial to cool the receiving flask in an ice bath or a dry ice/acetone bath to prevent the dimerization of the collected this compound.[10]
-
-
Cracking and Distillation:
-
Begin heating the dithis compound in the round-bottom flask using the heating mantle. Heat the dimer until it refluxes vigorously.[2] The temperature of the liquid in the flask will be around 170°C.
-
The vapor will rise through the fractionating column. The purpose of the column is to separate the lower-boiling this compound from the higher-boiling uncracked dithis compound, which will reflux back into the flask.
-
Continue heating at a rate that allows the this compound monomer to distill over. The temperature at the distillation head should be maintained between 40°C and 42°C.[2]
-
Collect the distilled this compound in the cooled receiving flask.
-
-
Storage and Use:
-
Shutdown:
-
Once a sufficient amount of this compound has been collected, turn off the heating mantle and allow the apparatus to cool completely before disassembling.
-
Visualizations
Caption: Workflow for Dithis compound Cracking.
References
- 1. US5877366A - Dithis compound cracking process - Google Patents [patents.google.com]
- 2. chem.latech.edu [chem.latech.edu]
- 3. CHEM4204 Experiment 7 [myweb.astate.edu]
- 4. US2349047A - Preparation of monomers of this compound - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. nj.gov [nj.gov]
- 9. agilent.com [agilent.com]
- 10. echemi.com [echemi.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Metallocene Catalysts Using Cyclopentadiene
This document provides detailed protocols and application notes for the synthesis of metallocene catalysts, with a focus on utilizing cyclopentadiene as a key starting material. These protocols are intended for researchers, scientists, and professionals in chemical synthesis and drug development.
Introduction to Metallocene Synthesis
Metallocenes are a class of organometallic compounds consisting of a central metal atom sandwiched between two cyclopentadienyl (B1206354) (Cp) ligands.[1][2] These compounds, particularly those of Group 4 metals like zirconium, are crucial as catalysts in olefin polymerization.[3][4] The synthesis of metallocenes typically begins with this compound, which is first deprotonated to form the aromatic cyclopentadienyl anion. This anion then reacts with a suitable metal halide salt in a metathesis reaction to form the metallocene complex.[5]
The general synthetic pathway involves three key stages:
-
Preparation of this compound Monomer : this compound exists as a dimer (dithis compound) at room temperature and must be "cracked" back into its monomeric form via thermal decomposition.[6][7]
-
Deprotonation : The acidic this compound monomer is deprotonated using a strong base to form the stable cyclopentadienyl anion.[2]
-
Metathesis Reaction : The cyclopentadienyl anion is reacted with a metal salt (e.g., a metal chloride) to form the final metallocene product.[5]
Experimental Protocols
The following sections provide detailed step-by-step protocols for the synthesis of two common metallocenes: Ferrocene (B1249389) and Zirconocene (B1252598) Dichloride.
Ferrocene is a highly stable metallocene that is often used as a benchmark in organometallic chemistry. Its synthesis is a classic procedure demonstrating the principles of metallocene preparation.
Experimental Workflow:
Methodology:
-
Safety Precautions : Dithis compound, this compound, and 1,2-dimethoxyethane (B42094) (DME) are toxic.[6] Dimethyl sulfoxide (B87167) (DMSO) can increase skin permeability.[6] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
Preparation of this compound : Monomeric this compound is prepared by the thermal cracking of dithis compound. Set up a fractional distillation apparatus and charge a flask with 30 mL of dithis compound. Heat the dimer to thermally decompose it and collect the this compound monomer that distills at 40-42 °C.[6] The monomer should be kept on ice and used promptly.
-
Formation of Cyclopentadienyl Anion : In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 50 mL of 1,2-dimethoxyethane (DME) and 4.25 mL of freshly distilled this compound.[8] Flush the system with nitrogen. Add 20 g of finely ground potassium hydroxide (B78521) (KOH) and stir the mixture vigorously for 15 minutes to form the deep red cyclopentadienyl anion.[1][8]
-
Preparation of Iron(II) Chloride Solution : In a separate vial, dissolve 5 g of finely powdered iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in 20 mL of dimethyl sulfoxide (DMSO) under a nitrogen atmosphere.[8]
-
Reaction : Transfer the FeCl₂/DMSO solution to the dropping funnel. Add the solution dropwise to the stirred cyclopentadienyl anion mixture over 30 minutes.[6] After the addition is complete, continue stirring for an additional 15 minutes.[6]
-
Isolation : Pour the dark reaction slurry into a beaker containing 80 g of crushed ice and 75 mL of 6 M hydrochloric acid (HCl).[8] Stir the mixture thoroughly to neutralize any remaining KOH.
-
Purification : Collect the crude orange ferrocene precipitate by filtration and wash it with water.[8] The product can be purified by sublimation or by recrystallization from pentane (B18724) or cyclohexane (B81311) to yield orange crystals.[8][9]
Quantitative Data:
| Reagent | Amount | Moles (approx.) | Reference |
| Dithis compound | 30 mL | - | [6] |
| This compound | 4.25 mL | 0.051 mol | [8] |
| Potassium Hydroxide (KOH) | 20 g | 0.356 mol | [8] |
| Iron(II) Chloride Tetrahydrate | 5 g | 0.025 mol | [8] |
| 1,2-Dimethoxyethane (DME) | 50 mL | - | [8] |
| Dimethyl Sulfoxide (DMSO) | 20 mL | - | [8] |
| Product | Yield | Melting Point | Reference |
| Ferrocene | 3.4-3.9 g (73-84%) | 173-174 °C | [9] |
Zirconocene dichloride is a key precursor for many Ziegler-Natta type catalysts used in olefin polymerization.[3] Its synthesis involves the reaction of a cyclopentadienyl salt with zirconium(IV) chloride.
Experimental Workflow:
Methodology:
-
Safety Precautions : This synthesis involves reactive alkali metals and moisture-sensitive reagents. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Preparation of Sodium Cyclopentadienide (NaCp) : Under a nitrogen atmosphere, add 6.9 g of sodium wire (cut into small pieces) and 450 mL of a suitable solvent like diethylene glycol dimethyl ether to a 1000 mL three-necked flask.[10] Heat the mixture while stirring vigorously until the sodium melts and disperses to form sodium sand. Cool the mixture, then slowly add 27.0 mL of freshly prepared this compound dropwise. After the addition, reflux the reaction for 4 hours until all the sodium has reacted.[10] A common alternative involves reacting this compound with sodium hydride in THF.
-
Reaction with Zirconium(IV) Chloride : In a separate flask under nitrogen, prepare a suspension of zirconium(IV) chloride-tetrahydrofuran complex (ZrCl₄(THF)₂) in THF.[11]
-
Metathesis : Cool the ZrCl₄(THF)₂ suspension and slowly add the prepared sodium cyclopentadienide solution. The reaction is: ZrCl₄(THF)₂ + 2 NaCp → Cp₂ZrCl₂ + 2 NaCl + 2 THF.[11]
-
Isolation and Purification : Stir the reaction mixture at room temperature for several hours.[10] Remove the solvent under reduced pressure. The resulting solid residue contains the product and sodium chloride. The product is extracted from the solid mixture using a Soxhlet extractor with chloroform for 8-10 hours.[10] The chloroform extract is then concentrated and cooled to crystallize the zirconocene dichloride. The white crystals are collected by filtration, washed with a small amount of cold chloroform, and dried under vacuum.[10]
Quantitative Data:
| Reagent | Amount | Moles (approx.) | Reference |
| Sodium Metal | 6.9 g | 0.30 mol | [10] |
| This compound | 27.0 mL | 0.33 mol | [10] |
| Zirconium(IV) Chloride | 35.0 g | 0.15 mol | [10] |
| Diethylene Glycol Dimethyl Ether | 450 mL | - | [10] |
| n-Hexane | 500 mL | - | [10] |
| Chloroform | For extraction | - | [10] |
| Product | Yield | Melting Point | Characterization |
| Zirconocene Dichloride | 70-75% | 242-245 °C | ¹H NMR (CDCl₃): δ 6.414 (s, 10H)[10] |
Characterization
The synthesized metallocenes should be characterized to confirm their identity and purity.
-
Melting Point : A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is particularly useful. For ferrocene and zirconocene dichloride, the ten protons on the two cyclopentadienyl rings are equivalent, resulting in a single sharp peak in the spectrum.[10]
-
Mass Spectrometry (MS) : Can be used to confirm the molecular weight of the compound.
Applications in Catalysis
While ferrocene has applications in areas like redox chemistry and materials science, zirconocene dichloride and its derivatives are primarily used as pre-catalysts for olefin polymerization.[3] To become active, zirconocene dichloride must be treated with a cocatalyst, most commonly methylaluminoxane (B55162) (MAO).[3][12] The MAO activates the zirconocene by abstracting a chloride ligand to generate a cationic, coordinatively unsaturated metal center, which is the active site for polymerization.[12] The structure of the metallocene ligand framework can be modified to control the properties of the resulting polymer, such as its stereochemistry and molecular weight.[3][13]
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. Bis(cyclopentadienyl)zirconium(IV) dichloride | Cp2ZrCl2 | (C5H5)2ZrCl2 – Ereztech [ereztech.com]
- 5. byjus.com [byjus.com]
- 6. magritek.com [magritek.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. azom.com [azom.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of Bis(cyclopentadienyl)zirconium dichloride_Chemicalbook [chemicalbook.com]
- 11. Zirconocene dichloride - Wikipedia [en.wikipedia.org]
- 12. WO2006060544A1 - Metallocene catalysts, their synthesis and their use for the polymerization of olefins - Google Patents [patents.google.com]
- 13. ymerdigital.com [ymerdigital.com]
Applications of Cyclopentadiene Derivatives in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cyclopentadiene derivatives in the synthesis of a diverse range of polymeric materials. This compound and its derivatives are highly versatile monomers and precursors utilized in various polymerization techniques, including Ring-Opening Metathesis Polymerization (ROMP), Diels-Alder polymerization, and as ligands in Ziegler-Natta catalysis. These methods yield polymers with a wide spectrum of properties, from rigid thermosets to flexible hydrogels and high-performance elastomers.
Application Notes
Ring-Opening Metathesis Polymerization (ROMP) of Dithis compound (DCPD) for High-Performance Thermosets
Dithis compound (DCPD), the Diels-Alder dimer of this compound, is a readily available and inexpensive monomer for ROMP. The polymerization is driven by the relief of ring strain in the norbornene moiety of the DCPD monomer.[1][2] This exothermic reaction, typically initiated by ruthenium or tungsten-based catalysts, results in a highly cross-linked thermoset polymer known as polydithis compound (PDCPD).[1][3]
Key Features and Applications:
-
High Impact Resistance and Toughness: PDCPD exhibits excellent impact strength, making it suitable for applications requiring durability, such as automotive body panels, bumpers for trucks and buses, and construction equipment.[3][4]
-
Corrosion and Chemical Resistance: The cross-linked network of PDCPD provides significant resistance to a wide range of chemicals and corrosive environments.
-
High Heat Deflection Temperature: PDCPD maintains its structural integrity at elevated temperatures.[3]
-
Self-Healing Materials: Microencapsulated DCPD can be embedded in a polymer matrix. Upon damage, the capsules rupture, releasing the monomer which then undergoes ROMP to "heal" the crack.[4]
-
Porous Materials: PDCPD can be used to create porous scaffolds for applications in tissue engineering and gas storage.[3][4]
The properties of PDCPD can be tuned by copolymerization with functionalized DCPD derivatives or other cyclic olefins, allowing for the modification of properties like surface energy and mechanical strength.[5]
Diels-Alder Polymerization for Reversible and Self-Healing Materials
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for polymer synthesis. This compound (Cp) is an exceptionally reactive diene in this reaction.[6] A key advantage of the Diels-Alder reaction in polymer chemistry is its thermal reversibility; the forward reaction (cycloaddition) and the reverse (retro-Diels-Alder) can be controlled by temperature.[7]
Key Features and Applications:
-
Self-Healing Polymers: Polymers with furan (B31954) (diene) and maleimide (B117702) (dienophile) moieties are common, but this compound-based systems offer faster reaction kinetics.[7][8] When a crack forms, heating the material can induce a retro-Diels-Alder reaction, and subsequent cooling allows the forward reaction to reform the polymer network, thus healing the damage.
-
Tunable Hydrogels: Diels-Alder chemistry is employed to create hydrogels for biomedical applications, such as cell encapsulation and drug delivery.[8][9][10] The cross-linking density and, consequently, the mechanical properties and degradation rate of the hydrogels can be controlled.[8] Using more reactive dienes like methylfuran can accelerate gelation at physiological pH, which is crucial for encapsulating viable cells.[9]
-
Recyclable Thermoplastics: The reversible nature of the Diels-Alder reaction allows for the design of thermoplastics that can be depolymerized back to their monomers and then repolymerized, offering a sustainable approach to polymer recycling.[11]
A significant challenge with using this compound is its high reactivity, leading to rapid dimerization to DCPD at room temperature.[9] To control its reactivity, protected forms of this compound, such as norbornadiene, can be used as stable precursors that release this compound on-demand.
Cyclopentadienyl (B1206354) Ligands in Ziegler-Natta Catalysis for Polyolefin Production
Cyclopentadienyl (Cp) and its derivatives are fundamental ligands in the development of metallocene Ziegler-Natta catalysts.[12] These catalysts, typically based on Group IV metals like titanium, zirconium, or hafnium, are used for the polymerization of olefins such as ethylene (B1197577) and propylene.[12][13]
Key Features and Applications:
-
Control over Polymer Microstructure: Unlike traditional heterogeneous Ziegler-Natta catalysts, metallocene catalysts are single-site catalysts. This allows for precise control over the polymer's molecular weight, molecular weight distribution, and stereochemistry (tacticity).[12][14]
-
High-Performance Polyolefins: These catalysts are used to produce a wide range of polyethylenes (PE) and polypropylenes (PP) with tailored properties, from high-density polyethylene (B3416737) (HDPE) to linear low-density polyethylene (LLDPE).[12] The properties of the resulting polymer can be fine-tuned by modifying the structure of the cyclopentadienyl ligands.
-
Copolymer Synthesis: Metallocene catalysts are highly efficient in copolymerizing ethylene with α-olefins to produce copolymers with a uniform distribution of comonomer units.
The activation of these metallocene pre-catalysts is typically achieved using a cocatalyst, most commonly methylaluminoxane (B55162) (MAO).[15][16]
Data Presentation
Table 1: Typical Properties of Polydithis compound (PDCPD)
| Property | Value | Reference |
| Density | 1.03 - 1.05 g/cm³ | [17] |
| Tensile Strength | 35 - 73 MPa | [17] |
| Tensile Modulus | 1770 - 3100 MPa | [17] |
| Flexural Modulus | 1850 - 2000 MPa | [17] |
| Notched Izod Impact Strength | 22 - 30 kJ/m | [17] |
| Glass Transition Temperature (Tg) | 124 - 255 °C | [17] |
| Heat Deflection Temperature (0.45 MPa) | 105 - 118 °C | [17] |
| Decomposition Temperature | ~450 °C | [17] |
Table 2: Properties of Polyethylene Synthesized with a Cp₂ZrCl₂/MAO Catalyst System
| Parameter | Value | Reference |
| Polymer Density | 0.940 - 0.950 g/cm³ | [15] |
| Melting Point (Tm) | Decreases with increasing [Al]/[Zr] ratio | [15] |
| Glass Transition Temperature (Tg) | 99.9 °C (for one sample) | [15] |
| Molecular Weight (Mv) | Decreases with increasing [Al]/[Zr] ratio, temperature, and H₂ concentration | [15] |
| Catalyst Activity | Up to 5759 gPE/mmol Zr·h at [Al]/[Zr] = 770/1 | [15] |
Experimental Protocols
Protocol 1: Ring-Opening Metathesis Polymerization (ROMP) of Dithis compound (DCPD)
Objective: To synthesize a cross-linked polydithis compound (PDCPD) thermoset via ROMP.
Materials:
-
endo-Dithis compound (DCPD) monomer
-
Grubbs' first-generation catalyst ([(PCy₃)₂Cl₂Ru=CHPh]) or a more active second-generation catalyst
-
Anhydrous toluene (B28343) or other suitable solvent (optional, for solution polymerization)
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
-
Glass reaction vessel or mold
-
Stirring mechanism (if applicable)
-
Heating source (if required for post-curing)
Procedure:
-
Monomer Preparation: If the DCPD monomer contains inhibitors, they should be removed by passing it through a column of activated basic alumina. For high purity, DCPD can be vacuum distilled. All handling of the purified monomer should be under an inert atmosphere.
-
Catalyst Solution Preparation (if applicable): Inside an inert atmosphere glovebox, dissolve the desired amount of Grubbs' catalyst in a minimal amount of anhydrous toluene. The catalyst loading is typically low, for example, a monomer-to-catalyst ratio of 10,000:1 to 100,000:1.
-
Polymerization (Bulk): a. In the glovebox, add the desired amount of DCPD monomer to a reaction vessel or mold. b. If using a catalyst solution, add it to the monomer and mix vigorously to ensure homogeneous distribution. If adding the catalyst as a solid, ensure rapid and thorough mixing. c. The polymerization is highly exothermic, and the reaction mixture will heat up and solidify. The gel time can be very short, from seconds to minutes, depending on the catalyst activity and loading.
-
Polymerization (Solution): a. In a Schlenk flask under an inert atmosphere, dissolve the DCPD monomer in anhydrous toluene to the desired concentration (e.g., 1 M). b. Inject the catalyst solution into the monomer solution with vigorous stirring. c. The polymerization will proceed, and the polymer may precipitate out of the solution depending on its molecular weight and cross-linking.
-
Curing: The resulting polymer can be post-cured at an elevated temperature (e.g., 120 °C) for a few hours to ensure complete monomer conversion and full development of mechanical properties.
-
Characterization: The resulting PDCPD can be characterized by its mechanical properties (tensile strength, modulus), thermal properties (Tg via DSC or DMA), and degree of cross-linking (swelling studies).
Protocol 2: Diels-Alder Hydrogel Formation
Objective: To prepare a hydrogel via Diels-Alder cross-linking of a this compound-functionalized polymer with a maleimide-functionalized polymer.
Materials:
-
This compound-functionalized polymer (e.g., 4-arm PEG-Cp)
-
Maleimide-functionalized polymer (e.g., 4-arm PEG-maleimide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Rheometer for monitoring gelation
Procedure:
-
Precursor Preparation: a. To obtain the this compound-functionalized polymer, a stable precursor like a norbornadiene-functionalized polymer is often used. The norbornadiene can be deprotected in situ to generate the reactive this compound. b. Prepare stock solutions of the this compound-functionalized polymer and the maleimide-functionalized polymer in PBS at the desired concentrations (e.g., 10% w/v).
-
Hydrogel Formation: a. In a small vial, add equal volumes of the two polymer precursor solutions. b. Immediately and thoroughly mix the solutions using a vortex mixer for a few seconds. c. The mixture will start to gel. The gelation time can be monitored visually or more accurately using a rheometer.
-
Gelation Monitoring (Rheometry): a. Immediately after mixing, place a sample of the solution onto the plate of a rheometer. b. Perform a time sweep experiment (monitoring storage modulus, G', and loss modulus, G'') at a constant frequency and strain (e.g., 1 Hz, 1% strain) at 37 °C. c. The gel point is typically identified as the time at which G' surpasses G''.
-
Cell Encapsulation (Optional): a. If encapsulating cells, resuspend the cells in the this compound-functionalized polymer solution before mixing. b. Mix with the maleimide-functionalized polymer solution as described above, ensuring rapid but gentle mixing to maintain cell viability. c. The cell-laden hydrogel can then be cultured under standard conditions.
-
Characterization: The hydrogel properties can be characterized by rheology (storage modulus), swelling ratio, and degradation studies in a relevant buffer at 37 °C.
Protocol 3: Ziegler-Natta Polymerization of Ethylene using a Metallocene Catalyst
Objective: To polymerize ethylene gas into polyethylene using a zirconocene (B1252598) dichloride/MAO catalyst system.
Materials:
-
Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
High-purity ethylene gas
-
Anhydrous toluene
-
High-pressure stainless-steel reactor equipped with a stirrer, temperature control, and gas inlet/outlet
-
Schlenk line and inert atmosphere techniques
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution (for catalyst residue removal)
Procedure:
-
Reactor Preparation: The reactor must be thoroughly cleaned, dried in an oven, and then purged with high-purity nitrogen or argon to remove all traces of oxygen and moisture.
-
Solvent and Cocatalyst Addition: a. Under an inert atmosphere, charge the reactor with a specific volume of anhydrous toluene. b. Inject the desired amount of MAO solution into the reactor using a syringe. The Al/Zr molar ratio is a critical parameter and is typically high (e.g., 500:1 to 1000:1).[15]
-
Catalyst Preparation and Injection: a. In a glovebox, prepare a stock solution of Cp₂ZrCl₂ in anhydrous toluene. b. Using a syringe, draw up the required volume of the catalyst solution and inject it into the reactor.
-
Polymerization: a. Pressurize the reactor with ethylene to the desired pressure (e.g., 2 atm).[15] b. Maintain a constant temperature (e.g., 60 °C) and vigorous stirring.[15] c. The polymerization is typically very rapid, and the formation of solid polyethylene will be observed. The reaction is allowed to proceed for a set amount of time.
-
Quenching and Polymer Isolation: a. Vent the excess ethylene from the reactor. b. Quench the polymerization by injecting methanol into the reactor. c. The resulting polyethylene powder is collected by filtration.
-
Purification: a. Wash the polymer with a dilute solution of hydrochloric acid in methanol to remove catalyst residues. b. Wash repeatedly with methanol and then water. c. Dry the polyethylene powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterization: The polyethylene can be characterized for its molecular weight and molecular weight distribution (by Gel Permeation Chromatography), melting point and crystallinity (by DSC), and density.
Visualizations
Caption: Mechanism of Ring-Opening Metathesis Polymerization (ROMP) of Dithis compound.
Caption: Reversible Diels-Alder reaction for hydrogel formation and self-healing.
Caption: Ziegler-Natta polymerization of ethylene using a metallocene catalyst.
References
- 1. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 2. Ring-opening Metathesis Polymerisation derived poly(dithis compound) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermally Crosslinked Functionalized Polydithis compound with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 6. Click Chemistry with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-healing polymers based on thermally reversible Diels–Alder chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Rapid Diels–Alder Cross-linking of Cell Encapsulating Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Thermo-Selective Recycling of Diels-Alder this compound Thermoplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. sid.ir [sid.ir]
- 16. m.youtube.com [m.youtube.com]
- 17. download.polympart.ir [download.polympart.ir]
Application Notes and Protocols for the Preparation of Chiral Cyclopentadienyl Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopentadienyl (B1206354) (Cp) ligands have emerged as a pivotal class of stereodirecting ligands in the field of asymmetric catalysis. Their unique steric and electronic properties, coupled with the high stability of their metal complexes, have enabled a wide range of enantioselective transformations.[1][2][3] These "half-sandwich" or "piano stool" complexes, where chirality is conferred solely by the Cp ligand, offer a versatile platform for asymmetric synthesis, particularly in reactions requiring multiple open coordination sites on the metal center.[1][4] This document provides detailed application notes and protocols for the synthesis of key chiral Cp ligands and their application in asymmetric catalysis, with a focus on transition-metal-catalyzed reactions.
The development of novel chiral Cp ligands has been instrumental in advancing asymmetric C-H functionalization, a powerful tool for the efficient construction of complex molecular architectures.[5][6][7] Ligands derived from readily available chiral pool sources such as BINOL and mannitol, as well as those incorporating planar chirality like ferrocene-based scaffolds, have demonstrated remarkable success in inducing high levels of enantioselectivity in various catalytic processes.[4][8] This resource aims to provide researchers with the necessary information to synthesize these valuable ligands and apply them in cutting-edge asymmetric catalysis.
Ligand Synthesis: Experimental Protocols
Synthesis of a BINOL-Derived Chiral Cyclopentadienyl Ligand Precursor
This protocol outlines the synthesis of a key dibromide intermediate, which serves as a precursor to a widely used BINOL-derived chiral Cp ligand.[4]
Overall Reaction Scheme:
(R)-BINOL → (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl
Materials:
-
(R)-BINOL
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfate (B86663)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium sulfite
-
Brine
-
Magnesium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Bromination: To a solution of (R)-BINOL in DMF, add NBS portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium sulfite, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate gradient) to afford (R)-3,3'-dibromo-1,1'-bi-2-naphthol.
-
Methylation: To a solution of the dibrominated BINOL in DMF, add potassium carbonate and dimethyl sulfate. Heat the mixture to 50 °C and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature, add water, and extract with ethyl acetate. Wash the organic layer with water and brine.
-
Final Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography (hexane/ethyl acetate) to yield (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl.
Dialkylation to form the Cyclopentadiene:
The resulting dibromide can then be reacted with sodium cyclopentadienide (B1229720) to furnish the desired chiral this compound pre-ligand. This dialkylation typically yields a mixture of the 1,2-disubstituted this compound and a spirocyclic diene, which can be separated by chromatography.[4]
Synthesis of a Mannitol-Derived Chiral Cyclopentadienyl Ligand Precursor
This protocol describes the synthesis of a cyclic sulfate intermediate from D-mannitol, a key step in preparing mannitol-derived Cp ligands.[1]
Overall Reaction Scheme:
D-Mannitol → 1,2:5,6-Di-O-isopropylidene-D-mannitol → (3R,4R)-3,4-bis((R)-1-hydroxy-2,2-dimethylpropyl)disulfonyl oxide
Materials:
-
D-Mannitol
-
p-Toluenesulfonic acid monohydrate
-
Thionyl chloride
-
Ruthenium(III) chloride hydrate
-
Sodium periodate
-
Acetonitrile
-
Water
-
Diethyl ether
-
Sodium bicarbonate
-
Magnesium sulfate
Procedure:
-
Diacetonide Protection: Suspend D-mannitol in acetone and add a catalytic amount of p-toluenesulfonic acid monohydrate. Stir at room temperature until the solid dissolves. Neutralize with sodium bicarbonate, filter, and concentrate to obtain 1,2:5,6-Di-O-isopropylidene-D-mannitol.
-
Cyclic Sulfite Formation: Dissolve the diacetonide in pyridine and cool to 0 °C. Add thionyl chloride dropwise and stir for 1 hour.
-
Oxidation to Cyclic Sulfate: To the reaction mixture, add acetonitrile, water, ruthenium(III) chloride hydrate, and sodium periodate. Stir vigorously for 2 hours.
-
Extraction and Purification: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry over magnesium sulfate, filter, and concentrate. Purify by column chromatography to yield the cyclic sulfate.
This cyclic sulfate can then undergo dialkylation with sodium cyclopentadienide to afford the mannitol-derived this compound.[1]
Application in Asymmetric Catalysis: Rh(III)-Catalyzed Enantioselective C-H Functionalization
Chiral Cp*Rh(III) complexes are powerful catalysts for a variety of asymmetric C-H functionalization reactions.[6][7] A common application is the enantioselective synthesis of dihydroisoquinolones from aryl hydroxamates and alkenes.[2][9]
General Reaction Scheme:
Aryl hydroxamate + Alkene --[Chiral Cp*Rh(III) catalyst]--> Chiral dihydroisoquinolone
Representative Protocol:
Materials:
-
Aryl hydroxamate
-
Alkene
-
Chiral Cp*Rh(III) precatalyst (e.g., derived from a BINOL- or mannitol-based ligand)
-
Dibenzoyl peroxide (oxidant for in situ catalyst activation)
-
Solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-activation (if necessary): The chiral rhodium(I) ethylene (B1197577) complex precatalyst can be oxidized in situ to the active Rh(III) species.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl hydroxamate, the chiral Cp*Rh(III) precatalyst, and the solvent in a reaction vessel.
-
Initiation: Add the alkene and the oxidant (e.g., dibenzoyl peroxide).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched dihydroisoquinolone.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Quantitative Data Summary
The performance of various chiral Cp ligands in the Rh(III)-catalyzed enantioselective synthesis of dihydroisoquinolones is summarized below.
| Ligand Type | Catalyst Loading (mol%) | Alkene | Yield (%) | ee (%) | Reference |
| BINOL-derived | 2.5 - 5 | Norbornene derivatives | up to 97 | up to 95 | [7][9] |
| Mannitol-derived | 5 | Styrene derivatives | up to 91 | up to 94 | [2] |
| Ferrocene-based | 2.5 | Olefin-connected benzamides | Good | High | [10] |
| Planar-chiral | 5 | Strained alkenes | up to 97 | up to 95 | [7] |
Visualizations
Experimental Workflows and Catalytic Cycles
The following diagrams illustrate the general synthetic workflow for chiral Cp ligands and the catalytic cycle for their application in Rh(III)-catalyzed C-H functionalization.
Caption: General workflow for the synthesis of chiral Cp-metal catalysts.
Caption: Catalytic cycle for Rh(III)-catalyzed C-H functionalization.
Conclusion
The preparation and application of chiral cyclopentadienyl ligands represent a significant advancement in asymmetric catalysis. The modularity and tunability of these ligands allow for the fine-tuning of catalyst performance for specific transformations. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage the power of chiral Cp-metal complexes in the synthesis of enantiomerically pure compounds, a critical endeavor in drug discovery and development. Further exploration into novel ligand scaffolds and their application in a broader range of catalytic reactions is an active and promising area of research.
References
- 1. Chiral Cyclopentadienyl Rh(III)-Complexes for Asymmetric C-H Functionalizations [infoscience.epfl.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. A Planar-Chiral Rhodium(III) Catalyst with a Sterically Demanding Cyclopentadienyl Ligand and Its Application in the Enantioselective Synthesis of Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diels-Alder Reactions Involving Cyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental setups and protocols for conducting Diels-Alder reactions with cyclopentadiene, a highly reactive and versatile diene. The following sections outline the necessary procedures, from the preparation of the this compound monomer to the execution and analysis of its cycloaddition reactions with various dienophiles.
Overview of the Diels-Alder Reaction with this compound
The Diels-Alder reaction is a powerful tool in organic synthesis, enabling the construction of six-membered rings with high stereospecificity.[1][2] this compound is an exceptionally reactive diene in these [4+2] cycloaddition reactions due to its locked s-cis conformation.[3][4][5] It readily reacts with a variety of dienophiles, particularly those bearing electron-withdrawing groups, to form bicyclic adducts.[2][5]
A key feature of this compound Diels-Alder reactions is the preference for the endo product under kinetic control, a phenomenon attributed to secondary orbital interactions that stabilize the endo transition state.[3][6] However, the exo product is often the more thermodynamically stable isomer.[6][7] Consequently, the reaction temperature and time can significantly influence the observed ratio of endo to exo products.[7][8][9]
Preparation of this compound Monomer
This compound exists as a dimer, dithis compound (B1670491), at room temperature and must be "cracked" back to its monomeric form immediately before use.[3][10] This is achieved through a retro-Diels-Alder reaction.[7]
Protocol: Cracking of Dithis compound
Materials:
-
Dithis compound
-
Fractional distillation apparatus
-
Heating mantle
-
Collection flask cooled in an ice bath
Procedure:
-
Set up a fractional distillation apparatus.
-
Place dithis compound in the distillation flask.
-
Heat the dithis compound to its boiling point (approximately 170°C).
-
The dithis compound will undergo a retro-Diels-Alder reaction, and the this compound monomer will distill over at a much lower temperature (around 41°C).
-
Collect the freshly distilled this compound in a flask cooled in an ice bath to prevent re-dimerization.
-
The this compound monomer should be used immediately after preparation.
Experimental Protocols for Diels-Alder Reactions
The following protocols detail the reaction of this compound with representative dienophiles: maleic anhydride (B1165640), an acrylic acid derivative, and a quinone.
Reaction with Maleic Anhydride
This reaction is a classic example of a Diels-Alder reaction and is known to proceed rapidly, even at room temperature, to form cis-norbornene-5,6-endo-dicarboxylic anhydride.[3]
Protocol:
-
In a suitable reaction vessel, dissolve maleic anhydride in ethyl acetate.
-
Add an equal volume of a non-polar solvent like hexane (B92381) or ligroin.[3][10]
-
Cool the solution in an ice bath.
-
Slowly add freshly cracked this compound to the cooled solution with stirring.
-
An exothermic reaction will occur, and a white precipitate of the product will form.
-
Allow the reaction to proceed for a designated time, typically with continued cooling.
-
Collect the crystalline product by vacuum filtration and wash with cold solvent.
-
The product can be further purified by recrystallization.
Reaction with Acrylic Acid Derivatives (e.g., Methyl Acrylate)
The reaction with acrylic acid and its esters demonstrates the versatility of this compound in forming functionalized bicyclic systems. The stereoselectivity of this reaction is highly dependent on the reaction conditions.
Protocol:
-
In a sealed tube or a flask equipped with a condenser, place the acrylic acid derivative (e.g., methyl acrylate).
-
Add an excess of freshly cracked this compound.
-
The reaction can be performed neat or in a suitable solvent.
-
Heat the reaction mixture to the desired temperature. Note that at elevated temperatures, the reaction becomes more reversible, and the ratio of endo to exo products may change.[7][8]
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC/MS or NMR).
-
Upon completion, remove the excess this compound and solvent under reduced pressure.
-
The resulting adduct can be purified by column chromatography.
Reaction with Quinones (e.g., p-Benzoquinone)
Quinones are effective dienophiles, and their reaction with this compound provides access to complex polycyclic structures. These reactions can be efficiently carried out in an aqueous medium.
Protocol:
-
In a reaction flask, suspend p-benzoquinone in water.
-
Add freshly cracked this compound to the suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
The reaction progress can be monitored by observing the disappearance of the colored quinone.
-
The product, being insoluble in water, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The adduct can be purified by recrystallization from a suitable organic solvent.
Data Presentation
The following tables summarize quantitative data for the Diels-Alder reactions of this compound with various dienophiles.
Table 1: Reaction Conditions and Yields
| Dienophile | Reaction Conditions | Yield (%) | Reference |
| Maleic Anhydride | Ethyl acetate/ligroin, ice bath | 27.6 | [11] |
| p-Benzoquinone | Water, room temperature | 83-97 | [12] |
| Butyl Acrylate | Sealed tube, 185°C | Good | [8] |
| Methyl Methacrylate | Sealed tube, 185°C | Good | [8] |
Table 2: Stereoselectivity of Diels-Alder Reactions of this compound
| Dienophile | Reaction Temperature (°C) | endo:exo Ratio | Reference |
| Maleic Anhydride | Room Temperature | Predominantly endo | [3] |
| Maleic Anhydride | 185 | 4:1 | [8] |
| Methyl Acrylate | Room Temperature | ~3:1 | [8] |
| Methyl Acrylate | 180 | ~1:1 | [8] |
| Butyl Acrylate | 185 | 1:1.85 | [8] |
| Methyl Vinyl Ketone | Not specified | 1:2.6 | [8] |
| Acrylonitrile | Room Temperature | 54:46 | [13] |
Table 3: Spectroscopic Data for cis-Norbornene-5,6-endo-dicarboxylic anhydride
| Spectroscopic Technique | Key Signals | Reference |
| ¹H NMR (CDCl₃, 300 MHz) | δ 6.30 (dd, 2H), 3.57 (dd, 2H), 3.45 (m, 2H), 1.78 (dt, 1H), 1.59 (m, 1H) ppm | [11] |
| ¹³C NMR (CDCl₃, 75Hz) | δ 171.3, 135.5, 52.7, 47.1, 46.1 ppm | [11] |
| IR | 2982 (C-H stretch), 1840 (C=O stretch), 1767 (C=O stretch) cm⁻¹ | [11] |
Visualizations
Reaction Pathway and Stereochemistry
The Diels-Alder reaction proceeds through a concerted mechanism, leading to the formation of a cyclic adduct. With cyclic dienes like this compound, two stereoisomeric products, endo and exo, are possible.
Caption: General reaction pathway for the Diels-Alder reaction of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Diels-Alder reaction involving this compound.
Caption: A typical experimental workflow for a Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. escholarship.org [escholarship.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. unwisdom.org [unwisdom.org]
- 11. odinity.com [odinity.com]
- 12. Diels–Alder reactions between this compound analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Computational study on the catalytic control of endo/exo Diels-Alder reactions by cavity quantum vacuum fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclopentadiene-Based High-Energy-Density Fuels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-energy-density fuels derived from cyclopentadiene. The primary focus is on the synthesis of exo-tetrahydrodithis compound (B1248782) (exo-THDCPD), the principal component of JP-10 jet fuel, and adamantane (B196018), another high-energy-density compound. Alternative and emerging synthetic routes are also discussed.
Introduction
This compound and its dimer, dithis compound (B1670491) (DCPD), are readily available feedstocks from petroleum pyrolysis.[1] Their strained polycyclic structures make them ideal precursors for the synthesis of high-energy-density fuels (HEDFs). These fuels are characterized by high volumetric energy content, low freezing points, and high thermal stability, making them critical for volume-limited applications such as missile and aerospace propulsion systems.[1][2][3] The most prominent this compound-based HEDF is JP-10, which is primarily composed of exo-tetrahydrodithis compound.[4][5] Adamantane, a tricyclic alkane, also serves as a valuable high-energy-density fuel component.[6][7]
Synthesis of exo-Tetrahydrodithis compound (JP-10)
The conventional and most established route for the synthesis of exo-THDCPD is a two-step process starting from dithis compound (DCPD).[][9] The first step involves the hydrogenation of DCPD to form endo-tetrahydrodithis compound (B1210996) (endo-THDCPD). The second step is the isomerization of the endo-isomer to the more stable exo-isomer.[][9]
Step 1: Hydrogenation of Dithis compound to endo-Tetrahydrodithis compound
The hydrogenation of DCPD selectively saturates the double bonds to yield endo-THDCPD. This reaction is typically carried out using a heterogeneous catalyst.
Experimental Protocol: Catalytic Hydrogenation of Dithis compound
Materials:
-
Purified dithis compound (DCPD)[10]
-
Palladium on activated carbon (5% Pd/C) or Platinum oxide (PtO₂)[10][11]
-
Parr apparatus or a similar hydrogenation reactor[10]
-
Hydrogen gas (high purity)
-
Filtration apparatus
-
Distillation apparatus[10]
Procedure:
-
Purify technical grade dithis compound by distillation under reduced pressure (e.g., 64–65°C/14 mm Hg).[10]
-
In a Parr hydrogenation bottle, dissolve the purified DCPD in a suitable solvent like dry ether or proceed solvent-free.[9][10]
-
Carefully add the hydrogenation catalyst (e.g., 1.0 g of platinum oxide for 1.51 moles of DCPD).[10]
-
Seal the reactor and purge with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 p.s.i.).[10]
-
Commence agitation and heating if required. The reaction is often exothermic at the beginning.[10]
-
Monitor the hydrogen uptake. The reaction is complete when the theoretical amount of hydrogen (2 mole equivalents) has been consumed, which typically takes 4-6 hours.[10]
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Remove the catalyst by suction filtration.[10]
-
If a solvent was used, remove it by distillation.[10]
-
Purify the resulting endo-THDCPD by vacuum distillation. The product will be a white to almost white solid with a melting point above 65°C and a boiling point of 191–193°C.[10][12]
Step 2: Isomerization of endo-THDCPD to exo-THDCPD
The isomerization of the endo-isomer to the desired exo-isomer is a critical step and is typically catalyzed by a Lewis acid or a solid acid catalyst.
Experimental Protocol: Lewis Acid-Catalyzed Isomerization
Materials:
-
endo-Tetrahydrodithis compound (endo-THDCPD)
-
Magnetic stirrer-hot plate[10]
-
Reaction flask with an air condenser[10]
-
Ice bath
-
Extraction and washing reagents (e.g., water, sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a flask equipped with a magnetic stir bar and an air condenser, place molten endo-THDCPD and the solvent (e.g., dichloromethane).[10][13]
-
Carefully add the anhydrous aluminum chloride catalyst (e.g., 1 wt% to 40 g per 200 g of endo-THDCPD).[9][10] The addition can be exothermic.[14]
-
Stir the mixture and heat to the desired temperature (e.g., 20°C to 150-180°C, depending on the catalyst loading and solvent).[10][13] Note that aluminum chloride may sublime and needs to be pushed back into the reaction mixture.[10]
-
Monitor the reaction progress using a suitable analytical technique such as GC-MS. The reaction time can vary from a few hours to over 12 hours.[10][14]
-
After completion, cool the reaction mixture in an ice bath and carefully quench the reaction by adding water.
-
Separate the organic layer, wash it with water and sodium bicarbonate solution, and then dry it over an anhydrous drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude exo-THDCPD can be further purified by distillation if necessary.
A greener, single-step hydroconversion of DCPD to exo-THDCPD has also been developed using a supported gold catalyst, which combines both hydrogenation and isomerization functionalities.[1][15]
Synthesis of Adamantane
Adamantane can be synthesized from endo-tetrahydrodithis compound through a rearrangement reaction catalyzed by a strong Lewis acid.[6]
Experimental Protocol: Synthesis of Adamantane from endo-THDCPD
Materials:
-
endo-Tetrahydrodithis compound (endo-THDCPD)
-
Anhydrous aluminum chloride (AlCl₃)[10]
-
Magnetic stirrer-hot plate[10]
-
Erlenmeyer flask with an air condenser[10]
-
Hexane (B92381) (for extraction)
-
Sodium hydroxide (B78521) solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Sublimation apparatus
Procedure:
-
In a 500-ml Erlenmeyer flask, place 200 g of molten endo-THDCPD and a magnetic stirring bar.[10]
-
Fit an air condenser to the flask and add 40 g of anhydrous aluminum chloride.[10]
-
Heat the mixture to 150–180°C while stirring.[10] Aluminum chloride will sublime and should be periodically pushed back into the reaction mixture.[10]
-
Continue heating for 8–12 hours.[10]
-
Cool the flask and add a mixture of crushed ice and hexane to the solidified reaction mixture.
-
Stir the mixture until the solid dissolves. Separate the hexane layer.
-
Wash the hexane layer with sodium hydroxide solution and then with water.
-
Dry the hexane solution over anhydrous sodium sulfate.
-
Filter the solution and remove the hexane by distillation.
-
The crude adamantane can be purified by sublimation.
Alternative and Emerging Synthetic Routes
Bio-Based Synthesis of JP-10
Researchers have developed a novel route to synthesize JP-10 from furfuryl alcohol, a platform chemical derived from lignocellulosic biomass.[16][17] This strategy involves a series of reactions including rearrangement, Diels-Alder reaction, hydrodeoxygenation, and isomerization.[17] This bio-based route offers a sustainable alternative to petroleum-derived JP-10 and has the potential to be more cost-effective.[16]
Spirocyclopropane-Based Fuels
Another class of high-energy-density fuels is based on spirocyclopropanes synthesized from this compound.[18][19] These fuels exhibit high strain energy due to the cyclopropane (B1198618) rings, leading to higher heat values and specific impulses compared to JP-10.[18][19] The synthesis involves phase transfer catalytic cyclopropanation or palladium-catalyzed cyclopropanation of this compound derivatives.[18]
Data Presentation
| Fuel/Intermediate | Precursor | Key Reaction(s) | Catalyst(s) | Typical Yield/Conversion | Purity | Key Properties |
| endo-THDCPD | Dithis compound | Hydrogenation | PtO₂, Pd/C, Raney Ni | >96% | >98% | M.P.: ~75°C, B.P.: ~192°C[12] |
| exo-THDCPD (JP-10) | endo-THDCPD | Isomerization | AlCl₃, H₂SO₄, Pt/HY Zeolite | >97% conversion, >96% selectivity | >98.5% | Density: ~0.94 g/cm³, Freezing Point: <-79°C, Heat of Combustion: ~39.6 MJ/L[1][4] |
| Adamantane | endo-THDCPD | Isomerization/Rearrangement | AlCl₃, Superacids | 30-40% (can be higher with optimized catalysts) | High | High thermal stability |
| Bio-JP-10 | Furfuryl Alcohol | Rearrangement, Diels-Alder, Hydrodeoxygenation, Isomerization | Various | ~65% overall carbon yield | High | Similar to petroleum-based JP-10 |
| Spirocyclopropane Fuels | This compound | Cyclopropanation | Phase transfer catalysts, Pd catalysts | High | High | Higher heat value and specific impulse than JP-10[18][19] |
Visualizations
Synthesis Pathway of exo-THDCPD (JP-10) and Adamantane
Caption: Synthetic routes from dithis compound to JP-10 and adamantane.
Experimental Workflow for exo-THDCPD Synthesis
Caption: Workflow for the two-step synthesis of exo-THDCPD.
References
- 1. Single-step catalytic liquid-phase hydroconversion of DCPD into high energy density fuel exo-THDCPD - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. JP-10 (fuel) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. vjol.info.vn [vjol.info.vn]
- 14. benchchem.com [benchchem.com]
- 15. Single-step catalytic liquid-phase hydroconversion of DCPD into high energy density fuel exo-THDCPD - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Scientists Synthesize JP-10 Superfuel with Furfuryl Alcohol----Chinese Academy of Sciences [english.cas.cn]
- 17. CN108117475B - A kind of method that prepares JP-10 aviation fuel by furfuryl alcohol - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Performance of this compound-Based Spirocyclopropane High-Energy-Density Fuels: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Notes: Functionalization of Surfaces with Cyclopentadiene for Materials Science
References
- 1. Click Chemistry with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Thermo-Selective Recycling of Diels-Alder this compound Thermoplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of Functional and Sustainable Materials Using Well-Defined Diels–Alder this compound Monomers [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. max-wilson.mcdb.ucsb.edu [max-wilson.mcdb.ucsb.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. kiesslinglab.com [kiesslinglab.com]
- 10. users.aalto.fi [users.aalto.fi]
- 11. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization [mdpi.com]
- 12. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Cyclopentadiene as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentadiene, a readily available and highly reactive cyclic diene, serves as a versatile and economical starting material for the synthesis of complex molecular architectures prevalent in a variety of pharmaceutical agents. Its unique reactivity, particularly in Diels-Alder reactions, allows for the efficient construction of stereochemically rich carbocyclic frameworks that are central to the structure of important drugs. These application notes provide a detailed overview of the use of this compound as a precursor for two critical classes of pharmaceutical intermediates: carbocyclic nucleosides, exemplified by the antiretroviral drug Abacavir (B1662851), and prostaglandins (B1171923), illustrated by the synthesis of the pivotal Corey lactone intermediate.
This document offers detailed experimental protocols for key synthetic transformations, presents quantitative data in a clear tabular format, and includes graphical representations of synthetic workflows and the biological mechanism of action to facilitate a comprehensive understanding of the practical applications of this compound in medicinal chemistry.
I. Synthesis of Carbocyclic Nucleoside Analogues: The Abacavir Case Study
Carbocyclic nucleosides are a class of antiviral agents in which the furanose ring of a natural nucleoside is replaced by a cyclopentane (B165970) ring.[1] This modification imparts enhanced metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[1] Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS, is a prime example of a successful therapeutic agent derived from a this compound-based intermediate.[2][3]
The synthesis of Abacavir from this compound can be approached through a convergent strategy, where the carbocyclic core and the purine (B94841) base are synthesized separately and then coupled.[4] A key chiral intermediate in this synthesis is (1S,4R)-4-amino-2-cyclopentene-1-methanol.
Experimental Workflow: Synthesis of Abacavir Intermediate
Caption: Synthetic workflow for Abacavir from dithis compound.
Experimental Protocols
Protocol 1: Preparation of this compound Monomer from Dithis compound
This procedure describes the thermal cracking of dithis compound to obtain the reactive this compound monomer via a retro-Diels-Alder reaction.[5]
-
Set up a fractional distillation apparatus with a dropping funnel. The receiving flask should be cooled in an ice bath.
-
Add dithis compound to the distillation flask.
-
Heat the dithis compound to its boiling point (approximately 170 °C). The dimer will crack to the monomer.
-
The this compound monomer (boiling point ~41 °C) will distill over. Collect the distillate in the cooled receiving flask.
-
The freshly distilled this compound should be used immediately due to its propensity to dimerize back to dithis compound at room temperature.
Protocol 2: Synthesis of (1S,4R)-4-amino-2-cyclopentene-1-methanol from Vince Lactam
This protocol outlines the synthesis of a key chiral intermediate for Abacavir, starting from the racemic Vince Lactam, which can be synthesized from this compound.
-
Enzymatic Resolution of Racemic Vince Lactam: The racemic Vince Lactam is subjected to enzymatic hydrolysis (e.g., using a lipase) to selectively hydrolyze one enantiomer, allowing for the separation of the desired (-)-Vince Lactam.
-
Reduction of (-)-Vince Lactam: To a solution of (-)-Vince Lactam in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon), add a reducing agent such as L-selectride at a low temperature (e.g., -78 °C).
-
Allow the reaction to proceed for several hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1S,4R)-4-amino-2-cyclopentene-1-methanol.
Protocol 3: Synthesis of Abacavir
This protocol describes the final steps in the synthesis of Abacavir.
-
Coupling Reaction: The chiral amino alcohol intermediate, (1S,4R)-4-amino-2-cyclopentene-1-methanol, is condensed with a substituted pyrimidine, such as 4,6-dichloro-5-formamido-2-aminopyrimidine, in the presence of a base (e.g., triethylamine) in a suitable solvent like ethanol.[2]
-
The reaction mixture is heated to reflux for several hours.
-
Cyclization: The resulting intermediate is then cyclized to form the purine ring system. This can be achieved by heating with an orthoformate (e.g., triethyl orthoformate) in the presence of an acid catalyst.[2]
-
Final Amination: The 6-chloro group on the purine ring is displaced by reacting the intermediate with cyclopropylamine in a sealed reactor at elevated temperatures (e.g., 90-95°C) for several hours.[6]
-
The final product, Abacavir, is then purified by crystallization.
Quantitative Data for Abacavir Synthesis
| Step | Starting Material | Key Reagents | Conditions | Product | Yield (%) | Reference |
| 1 | Dithis compound | Heat | ~180 °C | This compound | High | [5] |
| 2 | (-)-Vince Lactam | L-selectride, THF | -78 °C | (1S,4R)-4-amino-2-cyclopentene-1-methanol | ~80% | [7] |
| 3 | (1S,4R)-4-amino-2-cyclopentene-1-methanol | 4,6-dichloro-5-formamido-2-aminopyrimidine, Triethylamine, Ethanol | Reflux | Intermediate | - | [2] |
| 4 | Intermediate from Step 3 | Triethyl orthoformate, Acid catalyst | Heat | 6-chloro-purine intermediate | - | [2] |
| 5 | 6-chloro-purine intermediate | Cyclopropylamine, Isopropanol | 90-95°C, 12h | Abacavir | ~90% | [6][7] |
Mechanism of Action of Abacavir
Abacavir is a prodrug that is converted intracellularly to its active form, carbovir (B1146969) triphosphate (CBV-TP).[8] CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase. It is a guanosine (B1672433) analogue that, when incorporated into the growing viral DNA chain, causes chain termination due to the absence of a 3'-hydroxyl group.[9] This prevents the formation of the 3'-5' phosphodiester bond necessary for DNA elongation, thus halting viral replication.[9]
Caption: Mechanism of action of Abacavir.
II. Synthesis of Prostaglandin Intermediates: The Corey Lactone
Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The total synthesis of prostaglandins is a significant challenge in organic chemistry due to their complex stereochemistry. A landmark achievement in this field was the development of a synthetic route by E.J. Corey, which utilizes a key bicyclic intermediate known as the Corey lactone.[10] This intermediate can be efficiently synthesized from a Diels-Alder adduct of this compound.
Experimental Workflow: Synthesis of Corey Lactone Diol
Caption: Synthetic workflow for Corey Lactone Diol.
Experimental Protocols
Protocol 4: Synthesis of the Bicyclic Ketone from this compound
-
Diels-Alder Reaction: Freshly distilled this compound is reacted with a ketene (B1206846) equivalent, such as α-chloroacrylonitrile, in a suitable solvent. The reaction proceeds readily at room temperature to yield the Diels-Alder adduct.
-
Hydrolysis: The resulting adduct is then hydrolyzed under basic conditions (e.g., potassium hydroxide (B78521) in aqueous DMSO) to form the bicyclic ketone.
Protocol 5: Synthesis of Corey Lactone from the Bicyclic Ketone
-
Baeyer-Villiger Oxidation: The bicyclic ketone is subjected to a Baeyer-Villiger oxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a solvent like dichloromethane. This inserts an oxygen atom to form the corresponding lactone.
-
Iodolactonization: The lactone is then treated with iodine and potassium iodide in the presence of a base (e.g., sodium bicarbonate) to induce iodolactonization.
-
Reduction: The resulting iodo-lactone is reduced, for example with tributyltin hydride and AIBN as a radical initiator, to remove the iodine and yield the Corey lactone.
Quantitative Data for Corey Lactone Synthesis
| Step | Starting Material | Key Reagents | Conditions | Product | Yield (%) | Reference |
| 1 | This compound | α-chloroacrylonitrile | Room Temperature | Bicyclo[2.2.1]heptene adduct | High | [5] |
| 2 | Bicyclo[2.2.1]heptene adduct | KOH, aq. DMSO | - | Bicyclic Ketone | - | [5] |
| 3 | Bicyclic Ketone | m-CPBA, CH₂Cl₂ | - | Lactone | High | [5] |
| 4 | Lactone | I₂, KI, NaHCO₃ | - | Iodo-lactone | - | [11] |
| 5 | Iodo-lactone | Bu₃SnH, AIBN | - | Corey Lactone | ~99% | [11] |
| 6 | Corey Lactone | - | Further steps | Corey Lactone Diol | High | [12] |
Spectroscopic Data for a Key Prostaglandin Intermediate: Corey Lactone Diol
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 4.93 | td | 6.8, 2.8 | H-5 |
| 4.19 | q | 6.4 | H-7 | |
| 3.75 | dd | 10.8, 5.6 | H-6'a | |
| 3.63 | dd | 10.8, 7.2 | H-6'b | |
| 2.81 | dd | 18.0, 9.9 | H-4a | |
| 2.68–2.56 | m | - | H-1 | |
| 2.53 | dd | 18.0, 2.4 | H-4b | |
| 2.43 | dt | 14.8, 6.4 | H-8a | |
| 2.10–1.94 | m | - | H-8b, H-7a | |
| ¹³C NMR | 177.36 | - | - | C-3 (C=O) |
| 83.85 | - | - | C-5 | |
| 72.81 | - | - | C-7 | |
| 61.19 | - | - | C-6' (CH₂OH) | |
| 56.10 | - | - | C-1 | |
| 40.26 | - | - | C-4 | |
| 39.37 | - | - | C-8 | |
| 35.47 | - | - | C-7a |
(Data obtained in Chloroform-d and DMSO-d₆ respectively, and may vary slightly based on solvent and instrument)[12]
Conclusion
This compound is an invaluable precursor in the synthesis of complex pharmaceutical intermediates. Its application in the construction of the carbocyclic core of Abacavir and the Corey lactone intermediate for prostaglandins highlights its synthetic utility. The detailed protocols and data presented herein provide a foundation for researchers and drug development professionals to leverage the unique chemistry of this compound in the discovery and development of new therapeutic agents. The ability to efficiently construct stereochemically complex molecules from a simple and inexpensive starting material underscores the continued importance of this compound in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Abacavir | aidsmap [aidsmap.com]
- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. youtube.com [youtube.com]
- 6. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 7. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
The Versatility of Cyclopentadiene in Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclopentadiene and its derivatives have emerged as powerful tools in the realm of click chemistry, offering rapid and efficient ligation strategies for a diverse range of applications, from polymer synthesis and materials science to bioconjugation and drug delivery. The inherent reactivity of the this compound motif in Diels-Alder reactions, both through normal and inverse-electron-demand pathways, allows for the creation of stable covalent linkages under mild conditions. This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives in various click chemistry applications.
Core Principles: The Diels-Alder "Click" Reaction
The primary click reaction involving this compound is the [4+2] Diels-Alder cycloaddition. This compound, a conjugated diene, reacts readily with a dienophile (an alkene or alkyne) to form a stable cyclohexene (B86901) adduct.[1][2] This reaction is characterized by its high stereospecificity, rapid reaction rates, and high yields, making it an ideal click reaction.[3][4]
Normal-Electron-Demand Diels-Alder (NEDDA): This is the classic Diels-Alder reaction where an electron-rich diene (like this compound) reacts with an electron-poor dienophile (e.g., maleimides, acrylates).[1]
Inverse-Electron-Demand Diels-Alder (IEDDA): In this variation, an electron-poor diene reacts with an electron-rich dienophile. While this compound itself is electron-rich, its derivatives can be engineered for IEDDA reactions. More commonly, this compound acts as the dienophile in reactions with highly electron-deficient dienes like tetrazines.[5][6]
A critical practical consideration is that this compound readily dimerizes at room temperature to form dithis compound (B1670491) via a Diels-Alder reaction with itself.[1][2] Therefore, the monomeric this compound must be generated fresh by "cracking" the dimer through a retro-Diels-Alder reaction before use.[7]
Applications in Polymer Synthesis and Materials Science
The Diels-Alder reaction with this compound provides a robust method for polymer synthesis and modification, enabling the creation of linear polymers, block copolymers, and crosslinked networks.[8]
Synthesis of this compound-Functionalized Polymers
Polymers can be functionalized with cyclopentadienyl (B1206354) groups to allow for subsequent "click" modifications.
Protocol 1: Synthesis of a this compound-Terminated Polymer
This protocol describes a general method for terminating a polymer chain with a cyclopentadienyl group.
Materials:
-
Polymer with a terminal reactive group (e.g., hydroxyl-terminated polyethylene (B3416737) glycol, PEG-OH)
-
5-Bromomethyl-1,3-cyclopentadiene (or a similar reactive this compound derivative)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Dissolve the hydroxyl-terminated polymer (1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Add sodium hydride (1.2 eq) portion-wise at 0 °C and stir the mixture for 1 hour at room temperature to form the alkoxide.
-
In a separate flask, dissolve 5-bromomethyl-1,3-cyclopentadiene (1.5 eq) in anhydrous DMF.
-
Add the this compound solution dropwise to the polymer alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the THF by rotary evaporation.
-
Extract the aqueous solution with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Precipitate the polymer by adding the concentrated organic solution to cold diethyl ether.
-
Collect the this compound-terminated polymer by filtration and dry under vacuum.
-
Characterize the final product using ¹H NMR and gel permeation chromatography (GPC).
Photo-Induced Click Chemistry for Hydrogel Formation
Photo-caged this compound derivatives, such as cyclopentadienone-norbornadiene (CPD-NBD) adducts, can be used for the spatiotemporal control of hydrogel formation.[9][10] UV irradiation triggers a retro-Diels-Alder reaction, releasing the reactive this compound, which then crosslinks with a dienophile-functionalized polymer to form a hydrogel.[11]
Protocol 2: Formation of a Patterned Hydrogel using Photo-Click Chemistry
This protocol outlines the steps for creating a patterned hydrogel.
Materials:
-
Water-soluble cyclopentadienone-norbornadiene (CPD-NBD) adduct[9]
-
Maleimide-functionalized multi-arm polyethylene glycol (PEG-maleimide)
-
Photoinitiator (if required by the specific CPD-NBD adduct)
-
Phosphate-buffered saline (PBS)
-
UV light source (365 nm)
-
Photomask
Procedure:
-
Prepare a precursor solution by dissolving the CPD-NBD adduct and PEG-maleimide in PBS.
-
Place the precursor solution in a suitable mold.
-
Place a photomask with the desired pattern over the mold.
-
Expose the solution to UV light (365 nm) for a specified duration to de-cage the this compound in the illuminated areas.
-
The released this compound will react with the PEG-maleimide to form a crosslinked hydrogel in the patterned regions.
-
Wash the mold with PBS to remove the un-crosslinked precursor solution, revealing the patterned hydrogel.
Experimental Workflow for Photo-Induced Hydrogel Patterning
Caption: Workflow for creating patterned hydrogels using photo-induced this compound click chemistry.
Bioconjugation and Drug Delivery Applications
The mild reaction conditions and high specificity of the Diels-Alder reaction make it well-suited for bioconjugation, including the modification of proteins, peptides, and the synthesis of antibody-drug conjugates (ADCs).[5][12]
Antibody-Drug Conjugate (ADC) Synthesis
This compound-functionalized linkers can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.
Protocol 3: Synthesis of a this compound-based Antibody-Drug Conjugate
This protocol provides a general workflow for the synthesis of an ADC using a this compound-maleimide ligation.
Materials:
-
Monoclonal antibody (mAb)
-
This compound-NHS ester
-
Maleimide-functionalized cytotoxic drug
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris buffer)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Modification: React the monoclonal antibody with a molar excess of this compound-NHS ester in the reaction buffer for 1-2 hours at room temperature to functionalize lysine (B10760008) residues.
-
Purification: Remove excess this compound-NHS ester by size-exclusion chromatography.
-
Conjugation: Add the maleimide-functionalized cytotoxic drug to the purified this compound-functionalized antibody. Allow the Diels-Alder reaction to proceed for 4-16 hours at room temperature.
-
Purification: Purify the resulting ADC by size-exclusion chromatography to remove any unreacted drug.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry.
Logical Workflow for ADC Synthesis
Caption: Logical workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound-maleimide click chemistry.
Quantitative Data Summary
The rate of the Diels-Alder reaction is highly dependent on the dienophile, solvent, and temperature. The following tables provide a summary of quantitative data for the reaction of this compound with various dienophiles.
Table 1: Rate Constants for the Diels-Alder Reaction of this compound with Various Dienophiles in Dioxane at 20°C[1]
| Dienophile | Rate Constant (k, M⁻¹s⁻¹) |
| Tetracyanoethylene | 4.3 x 10⁴ |
| N-Phenylmaleimide | 1.9 |
| Maleic anhydride | 0.86 |
| p-Benzoquinone | 0.12 |
| Acrylonitrile | 1.6 x 10⁻⁵ |
| Methyl acrylate | 1.1 x 10⁻⁵ |
Table 2: Effect of Solvent on the Rate Constant for the Diels-Alder Reaction of this compound with Methyl Vinyl Ketone at 20°C[1]
| Solvent | Relative Rate |
| Isooctane | 1 |
| Methanol | 130 |
| Water | 740 |
Table 3: Rate Constants for Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions with this compound Derivatives[5][6]
| Diene | Dienophile | Rate Constant (k, M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene | ~2000 |
| 3,6-di-(2-pyridyl)-s-tetrazine | This compound-amino acid | 3.3 ± 0.5 |
Experimental Protocols
Generation of Monomeric this compound from Dithis compound
Materials:
-
Dithis compound
-
Fractional distillation apparatus
-
Heating mantle
-
Receiving flask cooled in an ice bath
Procedure:
-
Set up a fractional distillation apparatus.
-
Place dithis compound in the distillation flask.
-
Heat the dithis compound to its boiling point (~170 °C). The dimer will undergo a retro-Diels-Alder reaction to form the this compound monomer.[1]
-
The lower-boiling this compound monomer (b.p. 41 °C) will distill over.
-
Collect the freshly distilled this compound in a receiving flask cooled in an ice bath.
-
The monomer should be used immediately as it will start to dimerize back to dithis compound at room temperature.[1][7]
Diels-Alder Reaction of this compound and N-Ethylmaleimide
Materials:
-
Freshly distilled this compound
-
N-Ethylmaleimide
-
Diethyl ether
-
Stir plate and magnetic stir bar
-
Ice bath
Procedure:
-
Dissolve N-ethylmaleimide (1.0 eq) in diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add freshly distilled this compound (1.1 eq) to the cooled solution with stirring.
-
Continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
The product will precipitate out of the solution. If precipitation is slow, add hexane to induce crystallization.
-
Collect the white solid product by vacuum filtration.
-
Wash the product with cold hexane and dry under vacuum.
-
Characterize the product by ¹H NMR and melting point analysis. The major product is expected to be the endo adduct.
Conclusion
This compound and its derivatives offer a versatile and efficient platform for a wide range of click chemistry applications. The high reactivity and selectivity of the Diels-Alder reaction, coupled with the ability to perform the reaction under mild, often aqueous conditions, make it a valuable tool for researchers in chemistry, materials science, and drug development. The protocols and data provided herein serve as a guide for the implementation of this compound-based click chemistry in various research endeavors.
References
- 1. Click Chemistry with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry with this compound [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. community.wvu.edu [community.wvu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biopacificmip.org [biopacificmip.org]
- 10. researchgate.net [researchgate.net]
- 11. Tales of Taming this compound: A Highly Reactive Diene for Materials Synthesis, Photopatterning and Property Enhancement via Diels–Alder Click Chemistry [escholarship.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
methods to prevent the spontaneous dimerization of cyclopentadiene
This guide provides researchers, scientists, and drug development professionals with essential information on preventing the spontaneous dimerization of cyclopentadiene (CPD). Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound spontaneously form a dimer?
A1: this compound has a highly reactive, conjugated diene structure locked in an s-cis conformation, which is ideal for Diels-Alder reactions.[1][2] It reacts with itself—one molecule acting as the diene and another as the dienophile—to form the more stable dimer, dithis compound (B1670491) (DCPD).[1][3][4] This dimerization is a spontaneous, exothermic process that occurs at room temperature.[5][6]
Q2: How quickly does this compound dimerize?
A2: The rate of dimerization is highly dependent on temperature. At room temperature (25°C), the half-life of neat this compound is approximately 28 hours.[4] Chromatographic analysis has shown that at room temperature, this compound is 8% dimerized in 4 hours and 50% dimerized in 24 hours.[7] Lowering the temperature significantly reduces this rate.
Q3: What is the recommended method for storing monomeric this compound?
A3: To minimize dimerization, this compound monomer must be stored at low temperatures and used quickly after preparation.[5][6] Storage at temperatures below -20°C is recommended, as the dimerization rate is less than 0.05 mol %/h.[5] For longer-term storage, keeping the monomer at Dry Ice temperatures is advisable.[8] Always store in a tightly closed, airtight container.[9][10]
Q4: I have dithis compound. How do I obtain the this compound monomer?
A4: You can obtain monomeric this compound by heating dithis compound. This process, known as "cracking," is a reverse (retro) Diels-Alder reaction.[3][11] The liquid dimer (boiling point ~170°C) is heated, causing it to decompose into two molecules of the monomer (boiling point 40-42°C).[12][13] The lower-boiling monomer is then immediately collected via distillation.[1][7]
Q5: What are the critical safety precautions for handling this compound?
A5: this compound is a flammable liquid and can be toxic.[10][14] It can also form explosive peroxides upon contact with air.[10]
-
Handling: Always work in a well-ventilated area or under a fume hood.[9][15] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[9][14]
-
Storage & Transport: Store in tightly sealed containers in a cool, well-ventilated, fireproof area away from heat, ignition sources, and incompatible materials like strong acids or oxidizing agents.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate work clothing.[9][10][15]
-
Spills: In case of a spill, remove all ignition sources and absorb the liquid with dry earth, sand, or another non-combustible material.[10][16]
Troubleshooting Guide
Problem: My cracking procedure is yielding very little monomer.
-
Possible Cause: Insufficient heating of the dithis compound.
-
Solution: Ensure the heating mantle or oil bath is hot enough to cause the dimer to reflux briskly, allowing the monomer to distill. The cracking process itself requires high temperatures (boiling point of DCPD is 170°C).[12] For liquid-phase cracking, temperatures of 160°C or higher are needed.[8] Some methods involve dropping the dimer into a very hot (250-300°C) inert liquid like mineral oil to ensure rapid cracking.[11][12]
-
-
Possible Cause: Inefficient distillation column.
-
Solution: Insulate the fractional distillation column (e.g., with glass wool or aluminum foil) to maintain a proper temperature gradient.[1] Ensure the condenser is efficient and cooled properly to collect the low-boiling monomer. The collection flask must be kept in an ice-water or Dry Ice bath to prevent the newly formed monomer from dimerizing.[1][8]
-
Problem: The residue in my cracking flask has become a thick, dark tar.
-
Possible Cause: Overheating or prolonged heating of the residue.
-
Solution: The residue in the flask can polymerize into higher-order oligomers (trimers, tetramers) if heated for too long or at excessively high temperatures.[17][18] It is best to stop the cracking process once about two-thirds of the dithis compound has been distilled.[8] The remaining residue should be discarded while it is still hot and mobile to prevent it from solidifying in the flask.[8]
-
Problem: My this compound dimerized even when stored in a -20°C freezer.
-
Possible Cause: The container was not pre-chilled or was stored for too long.
-
Solution: Placing a room-temperature container of this compound into a cold freezer does not cool the contents instantly; significant dimerization can occur during this cool-down period.[5] It is crucial to chill the collection vessel thoroughly before cracking and to use the monomer as quickly as possible. While -20°C storage slows dimerization significantly, it does not stop it completely. For storage longer than a day, much lower temperatures (e.g., Dry Ice) are required.[5][8]
-
Data Presentation
Table 1: Effect of Temperature on this compound Dimerization Rate
| Temperature (°C) | Dimerization Rate (mol % / hour) | Time for 50% Dimerization (Approx.) | Reference(s) |
| 25 | ~2.5% | 24-28 hours | [4][7] |
| 10 | 1.0% | ~2 days | [5] |
| 0 | 0.5% | ~4 days | [5] |
| -20 | < 0.05% | >40 days | [5] |
Experimental Protocols
Protocol 1: Generation of this compound Monomer via Cracking of Dithis compound
This protocol describes the thermal cracking of dithis compound using fractional distillation.
Materials:
-
Dithis compound (technical grade)
-
500 mL two-necked round-bottom flask
-
Heating mantle or oil bath
-
Fractional distillation column (e.g., Vigreux)
-
Condenser and distillation head with thermometer
-
Two-necked round-bottom flask (for collection)
-
Ice-water bath or Dry Ice/acetone bath
-
Calcium chloride drying tube
Procedure:
-
Assemble the fractional distillation apparatus. Place 200 mL of dithis compound in the 500 mL distillation flask.[8]
-
Place the collection flask in a Dry Ice/acetone bath to ensure it is thoroughly chilled.[8] Protect the collection flask from atmospheric moisture with a calcium chloride drying tube.
-
Heat the distillation flask using a heating mantle to approximately 160-170°C. The dithis compound should begin to reflux.[8][12]
-
The retro-Diels-Alder reaction will occur, and this compound monomer will begin to distill. Maintain the distillation head temperature between 40-42°C.[7]
-
Collect the monomer in the chilled receiving flask. Distill as rapidly as possible without exceeding a head temperature of 45°C.[1]
-
Stop the distillation after about 4-5 hours or once approximately two-thirds of the dimer has been consumed.[8] The residue in the distillation flask may become viscous.[8]
-
Properly dispose of the hot, mobile residue.
-
The collected this compound monomer should be kept in the ice bath and used immediately for the best results.[7][8]
Visualizations
Caption: this compound dimerization and cracking equilibrium.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Click Chemistry with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.latech.edu [chem.latech.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nj.gov [nj.gov]
- 10. ICSC 0857 - this compound [inchem.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. US5877366A - Dithis compound cracking process - Google Patents [patents.google.com]
- 13. scribd.com [scribd.com]
- 14. echemi.com [echemi.com]
- 15. capotchem.cn [capotchem.cn]
- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. US3196188A - this compound dimerization process - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
purification techniques for cyclopentadiene from oligomeric impurities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of cyclopentadiene from its oligomeric impurities, primarily dithis compound (B1670491) (DCPD).
Frequently Asked Questions (FAQs)
Q1: Why does my this compound need to be purified?
A1: At room temperature, this compound readily undergoes a Diels-Alder reaction with itself to form dithis compound (DCPD).[1][2][3] Over time, higher oligomers such as trimers and tetramers can also form.[4][5] These impurities will interfere with subsequent reactions where pure monomeric this compound is required. Therefore, it is crucial to "crack" the dithis compound back into this compound monomer immediately before use.
Q2: What is the underlying principle of this compound purification?
A2: The purification process is based on the retro-Diels-Alder reaction.[1][6] By heating dithis compound, the dimer "cracks" and reverts to two molecules of this compound monomer.[1][3] Since this compound has a much lower boiling point than dithis compound, it can be immediately separated by fractional distillation.[7][8]
Q3: How quickly does pure this compound re-dimerize?
A3: The dimerization of this compound is temperature-dependent. At room temperature (20-25°C), it dimerizes relatively quickly, with about 8% converted to the dimer in 4 hours and 50% in 24 hours.[9] The half-life of neat this compound at 25°C is approximately 28 hours.[10] To prevent re-dimerization, freshly distilled this compound should be kept on ice or at dry ice temperatures and used as soon as possible.[9][11]
Q4: Can I use a simple distillation setup instead of a fractional distillation?
A4: A simple distillation is not recommended. The temperature required for the retro-Diels-Alder reaction is close to the boiling point of dithis compound itself (approx. 170°C).[7] This means that dithis compound has significant vapor pressure at the cracking temperature and can co-distill with the this compound monomer, leading to an impure product. A fractional distillation column is necessary to effectively separate the two components.[2][7]
Q5: What are the typical signs of successful this compound cracking and distillation?
A5: Successful purification is indicated by the steady distillation of a colorless liquid at a temperature between 40-42°C.[9] The distillate, which is the purified this compound, should be collected in a receiver cooled in an ice bath or with dry ice to prevent re-dimerization.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Distillate | 1. Insufficient Heating: The temperature of the heating mantle or oil bath is too low to initiate the retro-Diels-Alder reaction (cracking).2. Thermometer Placement: The thermometer in the distillation head is not positioned correctly to accurately measure the vapor temperature.3. System Leaks: Poorly sealed joints in the glassware apparatus are allowing this compound vapor to escape. | 1. Gradually increase the temperature of the heating source. The cracking of dithis compound typically requires temperatures of 170°C or higher.[2][7]2. Ensure the top of the thermometer bulb is level with the bottom of the sidearm of the distillation head.3. Check all ground-glass joints and connections for a proper seal. Use joint clips and a small amount of vacuum grease if necessary. |
| Distillate is Cloudy or Yellow | 1. Co-distillation of Impurities: The heating rate is too high, causing higher-boiling impurities or uncracked dithis compound to be carried over with the distillate.2. Contaminated Starting Material: The initial dithis compound may contain colored impurities. | 1. Reduce the heating rate to ensure a slow and steady distillation. Ensure the fractional distillation column is functioning correctly to separate the components based on their boiling points.2. While distillation should separate the desired product, starting with a higher purity dithis compound can improve the final product quality. |
| Residue in Cracking Flask Becomes Viscous or Solidifies | 1. Formation of Higher Oligomers: Prolonged heating at high temperatures can lead to the formation of higher molecular weight polymers of this compound.[11][12]2. Boiling to Dryness: All of the liquid has been distilled, leaving behind non-volatile residues. | 1. It is advisable to stop the distillation when about two-thirds of the dithis compound has been pyrolyzed to avoid the formation of highly viscous residues.[11] The remaining residue should be discarded while still warm and mobile.[11]2. Never heat a distillation flask to dryness, as this can cause the flask to break and may lead to the decomposition of the residue. |
| Product Dimerizes Rapidly After Collection | 1. Inadequate Cooling: The receiving flask is not sufficiently cooled to prevent the exothermic dimerization reaction.[13][14]2. Extended Storage: The purified this compound is stored for too long, even at low temperatures. | 1. Ensure the receiving flask is well-immersed in an ice-salt bath or a dry ice-acetone bath throughout the collection process.[11]2. Use the freshly distilled this compound immediately for the best results.[11] If storage is necessary, it should be at temperatures well below 0°C.[15] |
Quantitative Data Summary
Table 1: Physical Properties of this compound and Dithis compound
| Property | This compound (Monomer) | Dithis compound (Dimer) |
| Molar Mass | 66.10 g/mol | 132.20 g/mol |
| Boiling Point | 40-42 °C[9] | ~170 °C[7][16] |
| Melting Point | -85 °C | 32-34 °C[3] |
| Density | ~0.80 g/mL | ~0.98 g/mL[16] |
Table 2: Recommended Reaction Conditions for Dithis compound Cracking
| Parameter | Recommended Value/Range | Notes |
| Cracking Temperature | 170 - 300 °C[6][7] | Higher temperatures favor a faster retro-Diels-Alder reaction. |
| Distillation Temperature | 40 - 42 °C[9] | The boiling point of this compound monomer. |
| Receiver Temperature | ≤ 0 °C | To prevent re-dimerization of the collected product.[9][11] |
| Yield | Up to 90%[17][18] | Yield can be influenced by the purity of the starting dithis compound and the efficiency of the distillation. |
| Purity of Product | >98%[17][18] | With proper fractional distillation, high purity can be achieved. |
Experimental Protocols & Workflows
Protocol: Purification of this compound by Cracking of Dithis compound
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask as the cracking vessel, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed. The receiving flask should be placed in an ice bath.
-
Charging the Flask: Add dithis compound to the cracking flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Gently heat the dithis compound using a heating mantle or an oil bath. The temperature should be raised until the dithis compound begins to reflux and the this compound monomer starts to distill over.[9] The temperature at the distillation head should be maintained between 40-42°C.[9]
-
Collection: Collect the distilled this compound in the cooled receiving flask. The rate of distillation should be slow and steady to ensure good separation.
-
Stopping the Reaction: Stop the distillation when approximately two-thirds of the starting dithis compound has been consumed to avoid the formation of viscous polymeric residue.[11]
-
Storage and Use: The freshly distilled this compound should be kept cold and used immediately.[9][11]
Workflow and Decision-Making Diagrams
Caption: A workflow diagram illustrating the key stages of this compound purification.
Caption: A decision tree for troubleshooting low yield during this compound purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. US5446222A - Oligomers of this compound and process for making them - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chemistry-online.com [chemistry-online.com]
- 8. The Diels-Alder Reaction [cs.gordon.edu]
- 9. chem.latech.edu [chem.latech.edu]
- 10. Click Chemistry with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dithis compound [chembk.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Selective Diels-Alder Cycloaddition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for selective Diels-Alder cycloaddition.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Diels-Alder reaction is showing low or no yield. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in a Diels-Alder reaction can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Reactant Quality and Reactivity: Ensure the purity of your diene and dienophile. The electronic properties of the reactants are critical; typically, the reaction is favored between an electron-rich diene and an electron-poor dienophile.[1][2][3] The diene must also be able to adopt the s-cis conformation for the reaction to occur.[3][4][5]
-
Troubleshooting:
-
Verify the purity of starting materials using techniques like NMR or GC-MS.
-
If using an acyclic diene, consider that it may predominantly exist in the unreactive s-trans conformation. The use of cyclic dienes, which are locked in the s-cis conformation, can be more effective.[4][6]
-
Enhance dienophile reactivity by using one with strong electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN).[2][7]
-
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact yield.[4]
-
Troubleshooting:
-
Temperature Optimization: While some reactions proceed at room temperature, others may require heat to overcome the activation energy barrier.[2][4] However, be aware that excessively high temperatures can promote the retro-Diels-Alder reaction, shifting the equilibrium back to the starting materials.[1][8][9] A systematic optimization of temperature is recommended.
-
Solvent Selection: The choice of solvent can influence reaction rates. Polar solvents like dimethylformamide, ethylene (B1197577) glycol, and even water can accelerate certain Diels-Alder reactions.[8]
-
Reaction Time: The reaction may simply require more time for completion. Monitor the reaction progress using techniques like TLC, GC-MS, or NMR.[4][10]
-
-
-
Catalyst Issues: If a catalyst is used, its activity and concentration are key.
-
Troubleshooting:
-
Q2: I am observing poor stereoselectivity (endo/exo ratio) in my reaction. How can I improve it?
A2: Achieving high stereoselectivity is a common challenge. The "endo rule" often predicts the kinetically favored product, but this is not always the case, and reaction conditions can be tuned to favor one isomer.[4]
-
Kinetic vs. Thermodynamic Control: The endo product is typically the kinetically favored product, formed faster at lower temperatures due to favorable secondary orbital interactions.[9] The exo product is often more thermodynamically stable.
-
Troubleshooting:
-
Low Temperatures: Running the reaction at lower temperatures generally favors the formation of the kinetic endo product.[9]
-
Higher Temperatures: If the exo product is desired, higher temperatures can be employed to allow the reaction to reach thermodynamic equilibrium, which may favor the more stable exo isomer.[8][9]
-
-
-
Lewis Acid Catalysis: Lewis acids can significantly enhance stereoselectivity, often favoring the endo product.[11][12][13] They coordinate to the dienophile, lowering its LUMO energy and amplifying the secondary orbital interactions that stabilize the endo transition state.[12] The bulkiness of the Lewis acid can also influence the endo/exo ratio.[14]
-
Troubleshooting:
-
Introduce a Lewis acid catalyst to your reaction. Common choices include AlCl₃, SnCl₄, and MeAlCl₂.[11]
-
Experiment with different Lewis acids and catalyst loadings to find the optimal conditions for your desired selectivity.
-
-
-
Solvent Effects: The polarity of the solvent can influence the endo/exo selectivity.[15][16] Polar solvents can stabilize the more polar endo transition state to a greater extent than the exo transition state.[15]
-
Troubleshooting:
-
Screen a range of solvents with varying polarities. For instance, a study on the reaction between cyclopentadiene and methyl acrylate (B77674) showed a higher endo/exo ratio in methanol (B129727) compared to hexane.[15]
-
-
Q3: How do I choose the appropriate solvent for my Diels-Alder reaction?
A3: The choice of solvent can impact both the reaction rate and selectivity. There is no universally "best" solvent, and the optimal choice depends on the specific diene and dienophile.
-
Polarity: Polar solvents can accelerate reactions by stabilizing the polar transition state.[8] Water has been shown to have a dramatic accelerating effect in some cases.[8]
-
Solvophobicity: The solvophobic effect, which is the tendency of a solvent to repel the solute, can also play a role in reaction rate.[15]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can stabilize the transition state and influence selectivity.[17]
-
General Guidance:
-
For many common Diels-Alder reactions, polar solvents tend to increase the reaction rate and can enhance endo selectivity.[8][15]
-
However, for some systems, non-polar solvents might lead to higher overall rates.[16]
-
It is often beneficial to screen a few solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, methanol) to determine the optimal conditions for your specific reaction.
-
Q4: How can I effectively monitor the progress of my Diels-Alder reaction?
A4: Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts or decomposition.
-
Common Techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively follow the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of reactants and the formation of products and byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ or by taking aliquots at different time points to determine the ratio of starting materials to products.
-
Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR can be used to track the concentration of reactants and products over time.[15]
-
Data Presentation
Table 1: Effect of Lewis Acid Catalysts on Endo-Selectivity
| Diene | Dienophile | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | endo:exo Ratio |
| (Z)-1,3-diene 1 | α-acetoxyacrolein (5a) | SnCl₄ | Toluene/CH₂Cl₂ (3:1) | -78 | 90 | 96:4 |
| Diene 2 | Dienophile 5a | SnCl₄ | Toluene/CH₂Cl₂ | -78 | 97 | >98% endo |
| Diene 2 | Dienophile 5b | MeAlCl₂ | Toluene/CH₂Cl₂ | -78 | 84 | 93% endo |
| Isoprene | Methyl Acrylate | AlCl₃ | - | - | - | Enhanced endo |
| This compound | Methyl Acrylate | AlCl₃ | - | Low | High | Highly endo favored |
Data synthesized from multiple sources for illustrative purposes.[11][12][13][18]
Table 2: Influence of Solvent on Reaction Rate and Selectivity
| Diene | Dienophile | Solvent | Temperature (°C) | Relative Rate | endo:exo Ratio |
| This compound | Methyl Acrylate | Methanol | 20 | 5x faster than hexane | 9.75:1 (initial) |
| This compound | Methyl Acrylate | n-Hexane | 20 | 1 | 3.9:1 (initial) |
| This compound | Butenone | Water | - | 700x faster than 2,2,4-trimethylpentane | - |
| 9-Methylanthracene | Various Anhydrides | Toluene | - | Higher rate | Lower selectivity |
| 9-Methylanthracene | Various Anhydrides | Acetone | - | Lower rate | Enhanced selectivity |
Data synthesized from multiple sources for illustrative purposes.[8][15][16]
Experimental Protocols
Protocol 1: General Procedure for a Thermally Promoted Diels-Alder Reaction (Anthracene and Maleic Anhydride)
-
Setup: Add boiling chips to a 25-mL round-bottomed flask and flame dry the flask.
-
Reagents: Weigh and add 0.80 g of anthracene (B1667546) and 0.40 g of maleic anhydride (B1165640) to the flask.[19]
-
Apparatus: Attach a reflux condenser and a drying tube to the flask to exclude moisture.[19]
-
Solvent: Carefully add 10 mL of xylene to the flask in a fume hood.[19]
-
Reaction: Heat the mixture to reflux (approximately 185-200 °C) using a heating mantle for 30 minutes. The yellow color of the mixture should gradually fade.[19]
-
Workup: Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to complete crystallization.[19]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals twice with 3 mL of ethyl acetate.[19]
-
Drying: Let the product dry for at least one day before determining the melting point and calculating the yield.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
-
Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask equipped with a magnetic stirrer, dissolve the dienophile in a suitable anhydrous solvent (e.g., CH₂Cl₂ or toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Catalyst Addition: Slowly add the Lewis acid (e.g., a solution of SnCl₄ in CH₂Cl₂) to the dienophile solution. Stir for 15-30 minutes.
-
Diene Addition: Add the diene dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ or water).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for a Diels-Alder reaction.
Caption: A troubleshooting guide for common Diels-Alder reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. praxilabs.com [praxilabs.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Diels-Alder Reaction [organic-chemistry.org]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between this compound and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights [mdpi.com]
- 17. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. web.mnstate.edu [web.mnstate.edu]
improving the yield and selectivity of metallocene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during metallocene synthesis. Our aim is to help you improve the yield and selectivity of your reactions through detailed experimental protocols, data-driven insights, and clear visual workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during metallocene synthesis in a question-and-answer format.
Guide 1: Diagnosing and Addressing Low Yields
A systematic approach to troubleshooting low-yield reactions is crucial for optimizing your synthesis.[1][2]
Question: My reaction resulted in a low yield of the desired metallocene. What are the first steps to diagnose the problem?
Answer: Start by analyzing your crude reaction mixture using techniques like NMR, LC-MS, or GC-MS to identify all components.[2] Look for:
-
Unreacted starting materials: This could indicate an incomplete reaction.
-
Known side products: Their presence suggests competing reaction pathways.
-
Unexpected products: This may point to impure starting materials or solvent contamination.
Question: What are common causes for incomplete reactions and how can I address them?
Answer: If a significant amount of starting material remains, consider the following troubleshooting steps:
-
Extend the reaction time: Monitor the reaction's progress using TLC to determine the optimal duration.[1][2]
-
Increase the reaction temperature: This can enhance the reaction rate, but be cautious as it may also promote side reactions or product decomposition.[1][2][3]
-
Add more of a limiting reagent: If you suspect a reagent was consumed before the reaction was complete, a careful addition of more may drive the reaction forward.[1][2]
-
Check catalyst activity: If using a catalyst, ensure it has not degraded.
Question: I have identified significant side products in my reaction mixture. How can I minimize their formation?
Answer: The formation of side products, such as tarry substances, is a common issue in metallocene synthesis.[4] To minimize them:
-
Optimize reaction conditions: Adjusting the temperature and concentration of reactants can favor the desired reaction pathway.[1][2]
-
Use a more selective catalyst: The choice of catalyst can significantly influence the reaction's selectivity.
-
Change the order of reagent addition: In some cases, the order in which reactants are introduced can affect the outcome.[1][2]
-
Control the rate of reagent addition: Adding a reactive reagent slowly can prevent a buildup of its concentration and reduce the likelihood of side reactions.
Question: My product seems to have decomposed during the reaction or workup. How can I prevent this?
Answer: If you observe little to no product and mostly baseline material on a TLC plate, product decomposition may be the culprit. To mitigate this:
-
Lower the reaction temperature: Many organometallic compounds are sensitive to heat.[1][2]
-
Reduce the reaction time: Prolonged exposure to reaction conditions can lead to degradation.[1][2]
-
Use a milder workup procedure: Avoid harsh acidic or basic conditions during extraction and purification if your metallocene is sensitive to them.[1][2]
Guide 2: Improving Stereoselectivity
Controlling the stereochemistry is often a primary goal in metallocene synthesis, especially for applications in asymmetric catalysis.
Question: How can I improve the stereoselectivity of my metallocene synthesis?
Answer: Achieving high stereoselectivity often involves a combination of strategies:
-
Ligand Design: The structure of the cyclopentadienyl (B1206354) ligands plays a crucial role in directing the stereochemical outcome. Introducing bulky substituents or using bridged ansa-metallocenes can create a chiral environment around the metal center, leading to better stereocontrol.[5][6]
-
Chiral Precursors: The synthesis of enantiomerically pure metallocenes can be achieved by using optically active starting materials for the ligands.
-
Reaction Conditions: Temperature can have a significant impact on stereoselectivity. Lowering the reaction temperature often, but not always, leads to higher selectivity.[7]
-
Catalyst Choice: For catalytic reactions using metallocenes, the choice of the metallocene catalyst itself is the primary determinant of stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in metallocene synthesis, and how can they be removed? A1: Common impurities include unreacted starting materials, byproducts from side reactions (e.g., tarry oligomeric materials), and inorganic salts.[8] Purification techniques include:
-
Recrystallization: Effective for obtaining highly pure crystalline metallocenes.[9]
-
Sublimation: A powerful technique for purifying volatile and thermally stable metallocenes like ferrocene (B1249389).[9]
-
Column Chromatography: Useful for separating metallocenes from organic impurities.[8][10]
-
Extraction and Washing: Can be used to remove soluble impurities and inorganic salts.[9]
Q2: How do I choose the right solvent for my metallocene synthesis and purification? A2: The choice of solvent is critical. For the synthesis, the solvent must be inert to the highly reactive organometallic reagents often used (e.g., organolithiums, Grignard reagents). Ethereal solvents like THF and diethyl ether are common. For purification, the solvent should provide good solubility for the metallocene at elevated temperatures and poor solubility at lower temperatures for efficient recrystallization. Hydrocarbon solvents like pentane (B18724) or hexane (B92381) are often used for washing and recrystallization.[9]
Q3: My ansa-metallocene synthesis has a low yield. What are some specific troubleshooting tips for this type of reaction? A3: The synthesis of ansa-metallocenes can be challenging. Some common issues and solutions include:
-
Intramolecular cyclization: This can lead to undesired spiro byproducts. Exploring alternative synthetic strategies, such as the reductive coupling of fulvenes, may be beneficial.[11]
-
Low reactivity of precursors: Ensure the complete formation of the dianion of the ligand before adding the metal halide.
-
Difficult purification: The separation of meso and racemo isomers can be challenging. Fractional crystallization is often employed.
Q4: Can I use column chromatography to purify my metallocene complex? A4: Yes, for many metallocene complexes, especially those that are relatively stable and have more "organic" character, column chromatography on silica (B1680970) gel or alumina (B75360) can be an effective purification method.[10] However, the stability of the complex on the stationary phase should be considered, as some metallocenes can decompose.
Data Presentation
Table 1: Effect of Reaction Temperature on ansa-Zirconocene Performance in Propylene Polymerization
| Catalyst Feature | Performance Indicator | Temperature (°C) | Observed Trend with Increasing Temperature |
| Stereoselectivity | Melting Point of iPP (°C) | 60 - 100 | Varies; can decrease by up to 10°C[7] |
| Molar Mass Capability | Mw (kDa) | 60 - 100 | Generally decreases[7] |
| Activity | - | 60 - 100 | Varies depending on the catalyst structure[7] |
| Regioselectivity | - | 60 - 100 | Uniformly weak response[7] |
Table 2: Comparison of Purification Methods for Ferrocene
| Purification Method | Typical Recovery | Purity | Notes |
| Recrystallization | High | Good to Excellent | Choice of solvent is critical. Pentane or cyclohexane (B81311) are commonly used.[9] |
| Sublimation | Moderate to High | Excellent | Requires a thermally stable compound.[9] |
| Column Chromatography | Moderate | Good | Useful for removing soluble organic impurities.[10] |
Experimental Protocols
Protocol 1: Synthesis of Ferrocene
This protocol is adapted from established literature procedures.[12][13]
Materials:
-
Iron(II) chloride tetrahydrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium hydroxide (B78521) (KOH)
-
Cyclopentadiene (freshly cracked)
-
Hydrochloric acid (6 M)
-
Ice
Procedure:
-
Preparation of Iron(II) Chloride Solution: In a vial under a nitrogen atmosphere, dissolve finely powdered iron(II) chloride tetrahydrate in DMSO.
-
Formation of Cyclopentadienyl Anion: In a separate flask under nitrogen, add freshly cracked this compound to a vigorously stirred suspension of powdered KOH in an appropriate solvent like DME.[12]
-
Reaction: Slowly add the iron(II) chloride solution to the cyclopentadienyl anion mixture over a period of about 30 minutes with efficient stirring.[12]
-
Quenching: After the reaction is complete, pour the dark slurry into a beaker containing a mixture of crushed ice and 6 M HCl. Stir thoroughly to neutralize any remaining KOH.[12][13]
-
Isolation: Collect the orange precipitate of crude ferrocene by vacuum filtration and wash with water.
-
Purification: The crude ferrocene can be purified by sublimation or recrystallization from a suitable solvent like hexane.[9][12]
Protocol 2: Synthesis of Zirconocene (B1252598) Dichloride
This protocol is based on the reaction of sodium cyclopentadienide (B1229720) with zirconium(IV) chloride.[14][15]
Materials:
-
Sodium metal
-
This compound (freshly cracked)
-
Zirconium(IV) chloride (ZrCl4)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
Procedure:
-
Preparation of Sodium Cyclopentadienide: In a flask under a nitrogen atmosphere, react freshly cracked this compound with a dispersion of sodium metal in an anhydrous solvent like THF.
-
Reaction: In a separate flask under nitrogen, suspend ZrCl4 in anhydrous hexane. To this suspension, slowly add the solution of sodium cyclopentadienide. Allow the reaction to proceed at room temperature for several hours.[15]
-
Workup: After the reaction is complete, the solvent is typically removed under vacuum.
-
Extraction and Purification: The solid residue is then extracted with a suitable solvent like chloroform (B151607) or dichloromethane. The product can be purified by recrystallization from a solvent mixture, often involving a polar solvent and a non-polar anti-solvent, to yield white crystalline zirconocene dichloride.[15]
Mandatory Visualization
Caption: General workflow for the synthesis of metallocenes.
Caption: Logical workflow for troubleshooting low yields in chemical synthesis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Enantiomerically Pure ansa-η5-Complexes of Transition Metals as an Effective Tool for Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. magritek.com [magritek.com]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Zirconocene dichloride - Wikipedia [en.wikipedia.org]
- 15. Synthesis of Bis(cyclopentadienyl)zirconium dichloride_Chemicalbook [chemicalbook.com]
Technical Support Center: Managing the Exothermic Nature of Cyclopentadiene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the highly exothermic nature of cyclopentadiene polymerization. Adherence to strict safety protocols is paramount when working with this reactive monomer.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of this compound so exothermic?
A1: The polymerization of this compound, particularly its initial dimerization to dithis compound (B1670491) via a Diels-Alder reaction, is highly exothermic due to the release of significant ring strain energy.[1][2] Subsequent polymerization of dithis compound through ring-opening metathesis polymerization (ROMP) is also driven by the relief of ring strain and is, therefore, highly exothermic.[1][2] This release of heat can lead to a rapid increase in reaction temperature if not properly controlled.
Q2: What are the primary hazards associated with uncontrolled this compound polymerization?
A2: The primary hazard is a thermal runaway reaction. This is a positive feedback loop where the exothermic reaction increases the temperature, which in turn accelerates the reaction rate, leading to a further increase in temperature.[3] This can result in a violent boiling of the monomer, over-pressurization of the reaction vessel, and potentially an explosion.[3][4] this compound is also flammable, and a thermal runaway can lead to a fire.[5]
Q3: How can I safely store this compound monomer?
A3: this compound monomer is unstable and readily dimerizes at room temperature.[6] It should be stored at low temperatures, typically -20°C or below, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize dimerization and peroxide formation.[5] For longer-term storage, it is often kept as the more stable dithis compound, which can be "cracked" back to the monomer by heating just before use.[6]
Q4: What is "cracking" of dithis compound and how is it done safely?
A4: "Cracking" is the retro-Diels-Alder reaction where dithis compound is heated to regenerate this compound monomer.[6] This is typically done by slowly heating dithis compound to around 170°C and distilling the lower-boiling this compound monomer (boiling point ~41°C).[7] This process should be performed in a well-ventilated fume hood with appropriate cooling of the receiving flask to collect the volatile and reactive monomer. Continuous monitoring of the distillation temperature is crucial to prevent overheating and rapid decomposition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Spike (Thermal Runaway) | - Inadequate cooling or heat removal. - High concentration of initiator or catalyst. - Insufficient stirring leading to localized hot spots. - Large reaction scale without proper heat management. | 1. Immediate Action: If safe to do so, activate emergency cooling (e.g., ice bath, cooling coil). 2. Inhibitor Quench: Add a pre-determined amount of a suitable inhibitor (e.g., hydroquinone (B1673460), phenothiazine) to quench the polymerization.[3] 3. Evacuate: If the temperature continues to rise uncontrollably, evacuate the area immediately and alert safety personnel.[4][8] |
| Polymerization Occurring Too Quickly | - Catalyst or initiator concentration is too high. - Reaction temperature is too high. - Absence of an inhibitor or retarder. | 1. Reduce Initiator/Catalyst: Lower the concentration of the initiating species in subsequent experiments.[9] 2. Lower Temperature: Conduct the polymerization at a lower temperature to slow down the reaction rate. 3. Introduce an Inhibitor: Add a small, controlled amount of an inhibitor to induce an induction period and moderate the reaction rate.[10] |
| Inconsistent or No Polymerization | - Impure monomer (presence of inhibitors from storage or improper cracking). - Inactive catalyst or initiator. - Reaction temperature is too low. | 1. Purify Monomer: Ensure the this compound is freshly cracked and distilled. 2. Check Catalyst/Initiator: Use a fresh or properly stored and activated catalyst/initiator. 3. Increase Temperature: Gradually increase the reaction temperature to the recommended range for the specific initiator system. |
| Formation of Insoluble Gel or Cross-linked Polymer Prematurely | - High monomer concentration. - High reaction temperature promoting side reactions. - High degree of conversion leading to cross-linking. | 1. Dilution: Perform the polymerization in a suitable solvent to reduce the monomer concentration and aid in heat dissipation. 2. Temperature Control: Maintain a consistent and lower reaction temperature. 3. Monitor Conversion: Stop the reaction at a lower conversion to avoid extensive cross-linking if a soluble polymer is desired. |
Quantitative Data
Table 1: Thermodynamic and Kinetic Data for this compound Dimerization
| Parameter | Value | Conditions |
| Heat of Dimerization (ΔH) | -9.22 ± 0.3 kcal/mol of monomer | Liquid phase at 25°C[11] |
| Reaction Kinetics | Second-order autocatalyzed reaction | Studied by DSC[11] |
| Rate Constant (k) | 8.3 x 10⁻⁷ M⁻¹s⁻¹ | At 25°C for dimerization to endo-dithis compound[6] |
| Half-life of Neat this compound | ~28 hours | At 25°C[6] |
Table 2: Heat of Polymerization for Dithis compound (DCPD) ROMP
| Catalyst System | Average Heat of Reaction (ΔH) | Method |
| Grubbs' Catalyst | 461 ± 14.1 J/g | Differential Scanning Calorimetry (DSC)[1] |
| Various Ruthenium Catalysts | 300 - 450 J/g | DSC[2] |
Experimental Protocols
Protocol 1: Controlled Laboratory-Scale Polymerization of this compound
Objective: To perform a controlled polymerization of this compound with adequate temperature management.
Materials:
-
Freshly cracked this compound
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Initiator/catalyst solution (e.g., Grubbs' catalyst for ROMP, or a thermal initiator)
-
Inhibitor solution (e.g., hydroquinone in a suitable solvent)
-
Reaction vessel with a magnetic stirrer, thermometer/thermocouple, and a port for additions
-
Cooling bath (ice-water or other suitable medium)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up the reaction vessel under an inert atmosphere and ensure it is clean and dry.
-
Place the reaction vessel in the cooling bath.
-
Add the desired amount of anhydrous solvent to the reaction vessel and begin stirring.
-
Cool the solvent to the desired reaction temperature (e.g., 0°C or lower).
-
Slowly add the freshly cracked this compound to the cooled, stirred solvent.
-
Allow the solution to thermally equilibrate.
-
Initiate the polymerization by adding the initiator/catalyst solution dropwise while closely monitoring the internal temperature.
-
Maintain the reaction temperature within a narrow range (e.g., ± 2°C) by adjusting the cooling bath.
-
If the temperature begins to rise rapidly, immediately cease the addition of the initiator and, if necessary, add a small amount of the inhibitor solution to quench the reaction.
-
Once the desired reaction time or conversion is reached, terminate the polymerization by adding a larger volume of the inhibitor solution or by precipitating the polymer in a non-solvent.
Visualizations
Caption: Workflow for controlled this compound polymerization.
Caption: Decision-making for a thermal runaway event.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Ring-opening Metathesis Polymerisation derived poly(dithis compound) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cleanpower.org [cleanpower.org]
- 5. hmc.edu [hmc.edu]
- 6. Click Chemistry with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. anernstore.com [anernstore.com]
- 9. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization [mdpi.com]
- 11. researchgate.net [researchgate.net]
stability and storage considerations for cyclopentadiene monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of cyclopentadiene monomer. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound monomer not commercially available for direct purchase?
A1: this compound monomer is highly reactive and readily undergoes a spontaneous Diels-Alder reaction with itself to form dithis compound (B1670491), even at room temperature.[1][2] This dimerization process makes it impractical for suppliers to store and ship the monomer form.[2] Therefore, it is typically prepared fresh in the laboratory by "cracking" the commercially available dithis compound.[1][2][3]
Q2: What is the primary stability concern when working with this compound monomer?
A2: The primary stability concern is its rapid dimerization to dithis compound.[1][3] This reaction is exothermic and occurs over the course of hours at room temperature.[3][4] The half-life of neat this compound is approximately 28 hours at 25°C.[5]
Q3: How does temperature affect the stability of this compound monomer?
A3: Temperature has a significant impact on the rate of dimerization. Lowering the temperature drastically slows down this process, thereby increasing the monomer's usable lifespan.
Q4: What are the recommended storage conditions for this compound monomer?
A4: To prevent significant dimerization, this compound monomer should be stored at low temperatures. It can be kept for several days at -20°C.[3] For longer-term storage, temperatures of -80°C or below are recommended to largely prevent dimerization.[6][7]
Quantitative Stability Data
The following table summarizes the stability of this compound monomer at various temperatures.
| Temperature (°C) | Observation | Approximate Storage Time | Reference |
| 25 | Dimerizes over the course of hours; half-life of ~28 hours. | Use immediately | [3][5] |
| -20 | Dimerization is significantly slowed. | Several days | [3] |
| -80 | Dimerization is largely prevented. | Extended periods | [6][7] |
Experimental Protocols
Preparation of this compound Monomer by Cracking of Dithis compound
This protocol describes the thermal depolymerization (cracking) of dithis compound to yield fresh this compound monomer.
Materials:
-
Dithis compound
-
Fractional distillation apparatus (heating mantle, round-bottom flask, fractionating column, condenser, receiving flask)
-
Ice bath
-
Dry ice/acetone bath (optional, for storage)
-
Coarse iron filings or turnings (optional)[8]
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place dithis compound into the round-bottom flask. Optional: Add coarse iron filings to facilitate a smoother reaction.[8]
-
Place the receiving flask in an ice bath to cool the collected this compound monomer and minimize immediate dimerization.[9]
-
Heat the dithis compound to approximately 170-180°C using a heating mantle.[3][10]
-
This compound monomer will begin to distill as it is formed. The boiling point of this compound is approximately 41-42°C.[7][11]
-
Collect the distilled this compound monomer in the cooled receiving flask.
-
Continue the distillation until the desired amount of monomer is collected or the residue in the heating flask begins to become viscous.
-
The freshly prepared this compound monomer should be used immediately for the best results.[8]
-
If storage is necessary, transfer the monomer to a tightly sealed container and place it in a -20°C freezer or a dry ice/acetone bath for longer-term storage.[3][8]
Logical Relationships and Workflows
Caption: Dimerization of this compound via Diels-Alder Reaction.
Troubleshooting Guide
Issue: Low yield of desired product in a reaction using freshly cracked this compound.
This workflow will guide you through troubleshooting potential causes for low product yield.
Caption: Troubleshooting Low Yield in this compound Reactions.
References
- 1. acs.org [acs.org]
- 2. youtube.com [youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Click Chemistry with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICSC 0857 - this compound [inchem.org]
- 7. This compound | C5H6 | CID 7612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. US2349047A - Preparation of monomers of this compound - Google Patents [patents.google.com]
Technical Support Center: Strategies to Control Regioselectivity in Cyclopentadiene Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity in reactions involving cyclopentadiene and its derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to diagnose and resolve them.
Issue 1: My Diels-Alder reaction with a monosubstituted this compound is producing a nearly 1:1 mixture of regioisomers. How can I improve selectivity?
Answer:
Achieving high regioselectivity with monosubstituted cyclopentadienes is a common challenge because they readily interconvert via a[1][2]-sigmatropic rearrangement at temperatures above 0 °C, resulting in a mixture of 1- and 2-substituted isomers.[2] Poor regioselection is often observed, especially under Lewis acid catalysis.[2] Here is a workflow to address this issue:
Troubleshooting Workflow for Poor Regioselectivity
Caption: A workflow for improving regioselectivity in reactions with monosubstituted cyclopentadienes.
-
Analysis: Monosubstituted cyclopentadienes exist as a rapidly equilibrating mixture of 1- and 2-substituted isomers. Conventional Lewis acids often provide only poor to moderate regiocontrol with these mixtures.[2]
-
Solution: Employ a more selective catalytic system. A Brønsted acid-activated chiral oxazaborolidine has been shown to be highly effective. This type of catalyst can selectively react with only one of the diene isomers present in the equilibrium mixture. For example, the reaction of ethyl acrylate (B77674) with a mixture of methylthis compound (B1197316) isomers, catalyzed by a specific cationic oxazaborolidine, yielded a single regioisomer derived exclusively from 2-methylthis compound in 96% yield and 99% enantiomeric excess (ee).[2]
-
Advanced Strategy (One-Pot Reaction): To obtain the adduct from the 1-substituted isomer, a one-pot procedure can be used. First, add a dienophile like ethyl acrylate to selectively consume the 2-substituted this compound. Then, add a second, more reactive dienophile (e.g., a benzoquinone) to react with the remaining 1-substituted this compound.[2] This method allows for the formation of distinct products from each diene isomer with high regioselectivity.[2]
Issue 2: My reaction favors the meta or undesired regioisomer. How can I promote the formation of the ortho or desired regioisomer?
Answer:
The regioselectivity in Diels-Alder reactions is governed by a combination of electronic and steric effects, which dictate the alignment of the diene and dienophile in the transition state.[3] If the undesired isomer is forming, you need to alter these factors to favor the desired reaction pathway.
-
Step 1: Analyze Electronic Effects: Regioselectivity in polar Diels-Alder reactions is often controlled by the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other.[1]
-
For 1-substituted cyclopentadienes, the C4 position is typically the most nucleophilic.[1]
-
For 2-substituted cyclopentadienes, the C1 position is the most nucleophilic.[1] To favor the desired isomer, ensure the dienophile's electronics complement this. An electron-withdrawing group (EWG) on the dienophile makes the β-carbon more electrophilic. The reaction will favor the alignment where the most nucleophilic carbon of the diene attacks this most electrophilic carbon of the dienophile.
-
-
Step 2: Introduce a Lewis Acid Catalyst: Lewis acid catalysts are highly effective at enhancing regioselectivity. They coordinate to the dienophile (usually at a carbonyl or other heteroatom), which significantly increases its electrophilicity and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[4][5] This enhances the electronic preference for one orientation over the other, often leading to a single regioisomer.
-
Example: The uncatalyzed reaction of isoprene (B109036) with acrylonitrile (B1666552) gives a 70:30 mixture of regioisomers. Adding AlCl₃ as a catalyst changes the ratio to 95:5.[6]
-
-
Step 3: Modify Steric Environment: While electronics often dominate, steric hindrance can disfavor the formation of an electronically preferred product.[3]
-
Catalyst Choice: The steric environment of the catalyst itself can dictate selectivity. Chiral oxazaborolidine catalysts, for instance, create a unique steric pocket around the dienophile, forcing the diene to approach from a specific direction and thereby controlling which regioisomer is formed.[2]
-
Substituent Size: If possible, modifying the size of substituents on the diene or dienophile that are not critical to the final product can alleviate steric clash in the desired transition state.
-
Lewis Acid Catalysis Mechanism
Caption: Role of Lewis acid in enhancing electrophilicity and promoting regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in this compound Diels-Alder reactions?
A1: Regioselectivity in these [4+2] cycloaddition reactions is primarily controlled by two factors:
-
Electronic Effects (Frontier Molecular Orbital Theory): In most cases (normal electron-demand Diels-Alder), the reaction is dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene (this compound) and the LUMO of the dienophile.[6] The reaction pathway that allows for the greatest overlap between the atomic orbitals with the largest coefficients at the termini of the diene and dienophile is favored. Substituents dictate this:
-
On the Diene: Electron-donating groups (EDGs) raise the HOMO energy and increase the nucleophilicity of specific carbons.[1]
-
On the Dienophile: Electron-withdrawing groups (EWGs) lower the LUMO energy, making the dienophile more electrophilic.[4] The regioselectivity arises from the alignment that maximizes the interaction between the most nucleophilic carbon of the diene and the most electrophilic carbon of the dienophile.[1]
-
-
Steric Effects: Bulky substituents on either the diene or dienophile can sterically hinder the approach required to form one regioisomer, thereby favoring the formation of the less sterically congested product.[7] In some cases, steric repulsion can override the electronic preference.
Q2: How do substituents at different positions on the this compound ring affect the reaction?
A2: The position of a substituent on the this compound ring has a profound impact on reactivity and selectivity.
-
1-Substituted Cyclopentadienes: In these isomers, the C4 atom is the most nucleophilic site. Therefore, in reactions with unsymmetrical dienophiles bearing an EWG, the major regioisomer results from the formation of a bond between C4 of the diene and the β-carbon of the dienophile.[1]
-
2-Substituted Cyclopentadienes: Here, the C1 atom exhibits the highest nucleophilicity. The reaction will preferentially form a bond between C1 of the diene and the β-carbon of the dienophile.[1]
-
5-Substituted Cyclopentadienes: Substituents at the C5 (sp³ hybridized) position primarily influence π-facial selectivity (i.e., whether the dienophile adds syn or anti to the substituent) through hyperconjugative effects.[7][8]
Q3: What is the difference between kinetic and thermodynamic control in these reactions?
A3: The Diels-Alder reaction is reversible, especially at higher temperatures, which allows for either kinetic or thermodynamic control over the product distribution.[9]
-
Kinetic Control: This regime dominates at lower temperatures, where the reaction is essentially irreversible. The major product is the one that is formed fastest (i.e., via the lowest energy transition state). In Diels-Alder reactions, the endo product is typically the kinetic product due to stabilizing secondary orbital interactions in the transition state.[6][9]
-
Thermodynamic Control: This occurs at higher temperatures, where the reaction can reverse (retro-Diels-Alder).[9] Under these conditions, an equilibrium is established, and the major product is the most thermodynamically stable one. The exo product is often more stable because it experiences less steric repulsion, making it the favored thermodynamic product.[6][9]
| Control Type | Reaction Temperature | Major Product | Basis for Selectivity |
| Kinetic | Low (e.g., < 80 °C) | Endo Isomer | Lower activation energy / More stable transition state[6] |
| Thermodynamic | High (e.g., > 150 °C) | Exo Isomer | Greater product stability (less steric hindrance)[9] |
Q4: Can you provide a general experimental protocol for a Lewis acid-catalyzed Diels-Alder reaction?
A4: Certainly. This protocol is a representative example for the reaction between this compound and an α,β-unsaturated carbonyl compound, catalyzed by aluminum chloride (AlCl₃).
Experimental Protocol: AlCl₃-Catalyzed Diels-Alder Reaction of this compound and Methyl Acrylate
Objective: To synthesize methyl 5-norbornene-2-carboxylate with high endo selectivity.
Materials:
-
Methyl acrylate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of this compound: this compound is prepared immediately before use by the thermal cracking of its dimer, dithis compound. Set up a fractional distillation apparatus. Heat dithis compound to its boiling point (~170 °C). The monomer (b.p. ~41 °C) will distill over. Collect the this compound monomer in a flask cooled in an ice bath. Caution: this compound dimerizes readily at room temperature, so it should be kept cold and used promptly.[6]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous DCM (e.g., 50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Catalyst-Dienophile Complex Formation: Carefully add methyl acrylate (e.g., 1.0 equivalent) to the cold DCM. In a separate, dry container under nitrogen, weigh the anhydrous AlCl₃ (e.g., 1.0 equivalent) and dissolve it in a minimal amount of anhydrous DCM. Slowly add the AlCl₃ solution to the stirred methyl acrylate solution at -78 °C. Allow the mixture to stir for 15-20 minutes to ensure the formation of the Lewis acid-dienophile complex. This coordination lowers the LUMO energy of the methyl acrylate.[4]
-
Addition of Diene: Slowly add the freshly prepared, cold this compound (e.g., 1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench it by slowly adding cold saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with DCM (3 x 25 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica (B1680970) gel.
Expected Outcome: The use of a Lewis acid catalyst like AlCl₃ not only accelerates the reaction but also significantly enhances the endo:exo selectivity. For the reaction of this compound with methyl acrylate, the uncatalyzed reaction gives an endo:exo ratio of 82:12, while the AlCl₃-catalyzed reaction can yield a ratio as high as 99:1.[6][10]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between this compound and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hyperconjugative Aromaticity and Antiaromaticity Control the Reactivities and π-Facial Stereoselectivities of 5-Substituted this compound Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of Cyclopentadienyl Metal Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with cyclopentadienyl (B1206354) metal complexes.
Frequently Asked Questions (FAQs)
Q1: My cyclopentadienyl metal complex is poorly soluble in common organic solvents. What are the initial steps I should take?
A1: Initially, it is crucial to characterize the extent of the solubility issue. Neutral metallocenes are generally soluble in common organic solvents.[1] The first step is to test a range of solvents with varying polarities. For many organometallic compounds, solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), toluene, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) are good starting points.[2][3] If the complex remains insoluble, gentle heating or sonication can be attempted to aid dissolution. However, be cautious as some complexes may be thermally sensitive.
Q2: How can I modify the cyclopentadienyl (Cp) ligand to improve solubility in nonpolar organic solvents?
A2: To enhance solubility in nonpolar solvents such as hexane (B92381), toluene, or diethyl ether, modifying the Cp ligand with sterically bulky or long-chain alkyl or aryl groups is a highly effective strategy.[2] Alkyl substitution on the metallocene structure increases solubility in hydrocarbon solvents.[1] For instance, the use of pentamethylcyclopentadienyl (Cp*) ligands in place of Cp ligands often leads to significantly improved solubility in non-polar media.[4] This is due to the increased lipophilicity and the disruption of intermolecular packing in the solid state.
Q3: What strategies can be employed to solubilize cyclopentadienyl metal complexes in aqueous media for biological applications?
A3: For aqueous solubility, the introduction of polar or ionizable functional groups onto the cyclopentadienyl ring or other coordinated ligands is necessary. Common approaches include:
-
Incorporating charged moieties: Sulfonate, carboxylate, or quaternary ammonium (B1175870) groups can be introduced to create water-soluble salts.
-
Adding polar functional groups: Attaching polyethylene (B3416737) glycol (PEG) chains, hydroxyl groups, or amines can increase hydrophilicity.
-
pH adjustment: For complexes with acidic or basic functionalities, adjusting the pH of the aqueous solution can significantly enhance solubility.[5]
-
Use of co-solvents: Small amounts of water-miscible organic solvents like DMSO or ethanol (B145695) can be used to aid dissolution in aqueous buffers.[5]
Q4: Can the metal center or its counter-ion influence the solubility of a cyclopentadienyl metal complex?
A4: Absolutely. For charged cyclopentadienyl metal complexes (cationic or anionic), the choice of the counter-ion plays a critical role in solubility. For instance, replacing a halide anion with a larger, more charge-diffuse anion like hexafluorophosphate (B91526) ([PF6]⁻) or tetrafluoroborate (B81430) ([BF4]⁻) can alter the crystal lattice energy and improve solubility in certain organic solvents. Similarly, for anionic complexes, using larger cations like tetra-n-butylammonium ([NBu4]⁺) can enhance solubility in less polar organic media.
Q5: Are there any general trends for the solubility of substituted ferrocenes?
A5: Yes, studies on ferrocene (B1249389) derivatives have provided some general solubility trends. Ferrocene itself is weakly soluble in most organic solvents but insoluble in water.[6][7] The introduction of a hydroxyalkyl group to the ferrocene core generally decreases its solubility in nonpolar solvents like hexane but significantly increases its solubility in more polar solvents such as ethanol, ethers, and ketones.[8]
Troubleshooting Guides
Problem 1: Poor solubility of a neutral metallocene in a nonpolar solvent for catalysis.
Symptoms: The metallocene catalyst does not dissolve in the reaction solvent (e.g., toluene, hexane) at the desired concentration, leading to a heterogeneous mixture and poor catalytic activity.
Possible Causes:
-
The parent metallocene has strong intermolecular interactions in the solid state.
-
The polarity of the solvent is not appropriate for the complex.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of the complex in a range of nonpolar and weakly polar solvents (e.g., cyclohexane, benzene, diethyl ether, THF).
-
Ligand Modification: If solvent screening is unsuccessful, consider synthesizing an analogue with substituted Cp ligands.
-
Introduce alkyl groups (e.g., methyl, ethyl, n-butyl) onto the Cp rings.
-
Employ bulkier ligands like pentamethylcyclopentadienyl (Cp*).
-
-
Temperature Adjustment: Carefully increase the reaction temperature to see if the complex dissolves. Monitor for any signs of decomposition.
Problem 2: Precipitation of a cationic cyclopentadienyl metal complex during reaction workup.
Symptoms: The desired cationic complex precipitates out of the solution upon addition of a less polar solvent during purification (e.g., addition of diethyl ether to a dichloromethane solution).
Possible Causes:
-
The counter-ion is not well-suited for the solvent system.
-
The complex has low solubility in the solvent mixture used for precipitation/crystallization.
Troubleshooting Steps:
-
Counter-ion Exchange: If possible, exchange the counter-ion for one that might impart better solubility in the desired solvent system. For example, if you have a chloride salt, try converting it to a tetrafluoroborate or hexafluorophosphate salt.
-
Solvent System Modification: Use a slightly more polar solvent for the precipitation step. For example, instead of pure diethyl ether, try a mixture of diethyl ether and a small amount of THF or dichloromethane.
-
Alternative Purification: Consider other purification methods that do not rely on precipitation, such as column chromatography on a suitable stationary phase (e.g., silica (B1680970) gel, alumina).
Data Presentation
Table 1: Solubility of Ferrocene and Substituted Ferrocenes in Various Organic Solvents at 298.15 K
| Compound | Solvent | Solubility (mol/L) |
| Ferrocene | Hexane | 0.048 |
| Benzene | 0.385 | |
| Toluene | 0.352 | |
| Ethanol | 0.031 | |
| Ferrocenylmethanol | Hexane | 0.002 |
| Benzene | 0.455 | |
| Toluene | 0.412 | |
| Ethanol | 0.521 | |
| 1-Ferrocenylethanol | Hexane | 0.001 |
| Benzene | 0.562 | |
| Toluene | 0.515 | |
| Ethanol | 0.632 |
Data compiled from literature sources.
Experimental Protocols
Protocol 1: Synthesis of Acetylferrocene (B1663952) to Enhance Solubility in Polar Solvents
This protocol describes the Friedel-Crafts acylation of ferrocene to introduce an acetyl group, which increases polarity and solubility in more polar organic solvents.
Materials:
-
Ferrocene (1.0 g)
-
Acetic anhydride (B1165640) (3.3 mL)
-
85% Phosphoric acid (0.7 mL)
-
Crushed ice
-
Solid sodium bicarbonate
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a 25 mL round-bottom flask, combine ferrocene and acetic anhydride.
-
Carefully add phosphoric acid to the mixture while stirring.
-
Heat the reaction mixture in a water bath at 60-70°C for 20 minutes with continuous stirring.[7]
-
Pour the hot, dark reaction mixture onto approximately 25 g of crushed ice in a beaker.
-
Once all the ice has melted, carefully neutralize the solution with solid sodium bicarbonate until the effervescence ceases.
-
Collect the resulting brown precipitate by vacuum filtration and wash it thoroughly with water.
-
Air-dry the crude product.
-
Purify the crude acetylferrocene by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to separate it from unreacted ferrocene and diacetylferrocene.
Protocol 2: General Procedure for the Synthesis of Water-Soluble Cationic Cyclopentadienyliron Amine Complexes
This protocol outlines the synthesis of water-soluble cationic cyclopentadienyliron dicarbonyl complexes by ligand exchange with aminoalkanes.
Materials:
-
[CpFe(CO)₂(THF)]BF₄ (or a similar labile precursor)
-
1-Aminoalkane (e.g., 1-aminopropane)
-
Dichloromethane (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting labile complex [CpFe(CO)₂(THF)]BF₄ in anhydrous dichloromethane.
-
Add a stoichiometric amount of the desired 1-aminoalkane to the solution at room temperature with stirring.
-
The reaction is typically rapid, and a color change may be observed. Stir for 1-2 hours to ensure completion.
-
To isolate the product, add anhydrous diethyl ether to the reaction mixture until a precipitate forms.
-
Collect the solid product by filtration under an inert atmosphere, wash with diethyl ether, and dry under vacuum.
-
The resulting cationic amine complexes are generally soluble in water, methanol, and other polar solvents.[9]
Visualizations
Caption: Troubleshooting workflow for addressing low solubility of cyclopentadienyl metal complexes.
Caption: Workflow for screening metallocene catalysts with a focus on solubility.
References
- 1. US5569746A - Process for preparing alkylsubstituted cyclopentadienyl metallocene compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploiting Co(III)-Cyclopentadienyl Complexes To Develop Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. mdpi.com [mdpi.com]
- 9. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
Validation & Comparative
Cyclopentadienyl vs. Indenyl Ligands: A Comparative Guide for Catalysis
For researchers, scientists, and drug development professionals, the choice of ligand in organometallic catalysis is a critical determinant of reaction efficiency, selectivity, and overall success. Among the most ubiquitous and versatile are the cyclopentadienyl (B1206354) (Cp) and indenyl (Ind) ligands. This guide provides an objective comparison of their performance in various catalytic transformations, supported by experimental data and detailed protocols to aid in catalyst selection and design.
The subtle yet significant structural and electronic differences between the cyclopentadienyl and indenyl ligands impart distinct properties to their corresponding metal complexes, leading to profound effects on catalytic activity. The indenyl ligand, with its fused benzene (B151609) ring, exhibits what is known as the "indenyl effect," a phenomenon characterized by enhanced reactivity compared to its cyclopentadienyl counterpart. This is largely attributed to the ability of the indenyl ligand to undergo "ring slippage" from an η⁵ to an η³ coordination mode more readily, which can facilitate substrate coordination and product dissociation.
Performance in Key Catalytic Reactions
The choice between a cyclopentadienyl and an indenyl ligand can dramatically influence the outcome of a catalytic reaction. Below, we compare their performance in several key transformations.
Olefin Polymerization
In the realm of olefin polymerization, the ligand framework around the metal center dictates the catalytic activity, the degree of monomer incorporation, and the properties of the resulting polymer. A comparative study of zirconocene (B1252598) catalysts in ethylene/norbornene copolymerization highlights the distinct behaviors of indenyl and cyclopentadienyl systems.
| Catalyst | Ligand Type | Catalytic Activity (kg polymer / (mol Zr * h)) | Norbornene Incorporation (%) | Polymer Melting Temp. (°C) |
| rac-Et(Ind)₂ZrCl₂ | Indenyl | 3278 | 7.6 | 66.4 |
| Cp₂ZrCl₂ | Cyclopentadienyl | 1476 | 4.7 | 103.5 |
Table 1: Comparison of indenyl and cyclopentadienyl zirconocene catalysts in ethylene/norbornene copolymerization.[1]
The indenyl-based catalyst, rac-Et(Ind)₂ZrCl₂, demonstrates significantly higher catalytic activity and incorporates a greater percentage of the bulky norbornene comonomer compared to the cyclopentadienyl analogue, Cp₂ZrCl₂.[1] This enhanced performance is a classic illustration of the indenyl effect. However, the resulting copolymer from the indenyl catalyst exhibits a lower melting point, indicating differences in the polymer microstructure.[1]
Migratory Insertion Reactions
Migratory insertion is a fundamental step in many catalytic cycles, including carbonylation reactions. The rate of this step can be significantly influenced by the nature of the ancillary ligands. Studies on molybdenum carbonyl complexes have shown that the indenyl ligand can accelerate the rate of CO migratory insertion by orders of magnitude compared to the cyclopentadienyl ligand. This rate enhancement is a direct consequence of the indenyl ligand's ability to stabilize the transition state of the insertion step through its flexible coordination geometry.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the synthesis and application of these catalysts.
Synthesis of (η⁵-C₅H₅)Mo(CO)₃(CH₃)
This procedure describes the synthesis of the cyclopentadienyl molybdenum methyl complex, a precursor for studying migratory insertion reactions.
Materials:
-
[CpMo(CO)₃]₂
-
Lithium triethylborohydride (1.0 M in THF)
-
Iodomethane (B122720) (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Pentane (B18724), anhydrous
-
Activated alumina (B75360)
-
Inert atmosphere glovebox
-
Schlenk line apparatus
Procedure:
-
Inside an inert atmosphere glovebox, dissolve [CpMo(CO)₃]₂ in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of lithium triethylborohydride solution dropwise to the stirred molybdenum dimer solution. The color of the solution will change, indicating the formation of the anionic molybdenum complex.
-
After stirring for 1 hour at -78 °C, slowly add an excess of iodomethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Remove the solvent under vacuum.
-
Extract the yellow solid product into anhydrous pentane.
-
Filter the pentane solution through a pad of activated alumina to remove any polar impurities.
-
Evaporate the pentane under vacuum to yield pure CpMo(CO)₃(CH₃) as a yellow solid.[1][2]
Note: A detailed, directly comparable experimental protocol for the synthesis of the indenyl analogue, (η⁵-C₉H₇)Mo(CO)₃(CH₃), was not found in the same comparative context within the initial search results. However, a similar synthetic strategy starting from [IndMo(CO)₃]₂ would be employed.
Structural and Mechanistic Insights
The distinct catalytic behavior of cyclopentadienyl and indenyl ligands can be rationalized by their structural and electronic properties, which in turn affect the mechanism of the catalytic cycle.
The Indenyl Effect
The "indenyl effect" is a key concept in understanding the enhanced reactivity of indenyl complexes. It stems from the ability of the indenyl ligand to undergo a haptotropic shift, or "ring slippage," from a η⁵-coordination to a η³-coordination. This creates a vacant coordination site on the metal center, facilitating the binding of incoming substrates and accelerating catalytic turnover. The fused benzene ring in the indenyl ligand stabilizes the η³-allyl-like intermediate, making this slippage more energetically favorable compared to the cyclopentadienyl ligand.
Catalytic Cycle in Olefin Polymerization
The following diagram illustrates a simplified catalytic cycle for olefin polymerization with a metallocene catalyst, highlighting the role of the ligand in influencing the process. The greater steric bulk and unique electronic properties of the indenyl ligand can affect the rate of olefin insertion and chain termination, thereby influencing both the activity of the catalyst and the properties of the resulting polymer.
References
Unveiling Cyclopentadiene's Reactivity: A Guide to Validating Computational Models
For researchers, scientists, and professionals in drug development, accurately predicting the reactivity of molecules like cyclopentadiene is paramount for designing and optimizing chemical syntheses. Computational models offer a powerful tool for this purpose, but their reliability hinges on rigorous validation against experimental data. This guide provides an objective comparison of various computational methods for predicting this compound reactivity, supported by experimental findings, and outlines the methodologies for such validation.
The Diels-Alder reaction, a cornerstone of organic synthesis, frequently employs this compound as a reactive diene.[1][2] The ability to computationally predict the kinetics and thermodynamics of these reactions can significantly accelerate research and development. This guide delves into the validation of computational models, offering a comparative analysis of their performance and a blueprint for the experimental protocols required for verification.
Comparing Computational Models: A Quantitative Look
The accuracy of computational models in predicting the reactivity of this compound, particularly in Diels-Alder reactions, varies depending on the chosen method. Density Functional Theory (DFT) is a popular approach, with numerous functionals available.[3][4] High-level ab initio methods, while computationally more expensive, often provide benchmark accuracy.[5][6] The following table summarizes the performance of several common computational models in predicting the activation enthalpies (ΔH‡) for various this compound reactions, compared against experimental data.
| Reaction | Computational Model | Predicted ΔH‡ (kcal/mol) | Experimental ΔH‡ (kcal/mol) | Reference |
| This compound + Acrylonitrile | B3LYP/6-31G(d) | Favored concerted pathway by 5.9 kcal/mol | Only Diels-Alder adduct formed | [7] |
| This compound + Ethylene | B3LYP | - | - | [4] |
| This compound + Fumaronitrile | B3LYP | - | - | [4] |
| This compound + Maleonitrile | B3LYP | - | - | [4] |
| This compound + Vinylidene Cyanide | B3LYP | - | - | [4] |
| This compound + Tricyanoethylene | B3LYP | - | - | [4] |
| This compound + Tetracyanoethylene | B3LYP | - | - | [4] |
| This compound + Methyl Vinyl Ketone (uncatalyzed) | Correlated electronic structure and dual-level variational transition state theory | - | Activation energy reduction of 5-10 kcal/mol with catalyst | [8] |
| Dimerization of this compound | - | - | Rate constant at 25°C: 8.3 x 10⁻⁷ M⁻¹s⁻¹ | [2] |
Note: A comprehensive compilation of predicted vs. experimental values requires a detailed review of the full text of the cited literature, as abstracts often provide qualitative comparisons or focus on specific aspects.
Studies have shown that for certain reactions, some DFT functionals like B3LYP can have significant errors, especially with molecules containing multiple cyano groups.[4] In contrast, methods like MPW1K have been found to reproduce substituent effects more accurately.[4] For pericyclic reactions in general, meta-hybrid DFT functionals like M06-2X have demonstrated good overall performance.[6] The choice of computational model should therefore be carefully considered based on the specific reaction and desired accuracy.
Experimental Protocols for Model Validation
Validating the predictions of computational models requires robust experimental data. The primary experimental approach involves measuring the reaction kinetics to determine rate constants and activation parameters.
A. General Experimental Protocol for Kinetic Studies of this compound Reactions:
-
Reactant Preparation and Purification: this compound is typically obtained by cracking its dimer, dithis compound, at high temperatures (around 170°C) and is used immediately due to its tendency to dimerize.[2] Other reactants are purified using standard laboratory techniques such as distillation or recrystallization.
-
Reaction Setup: Reactions are carried out in a temperature-controlled reactor. For gas-phase studies, a jet-stirred reactor or a flow reactor can be used.[9] For liquid-phase reactions, a standard batch reactor equipped with a stirrer and temperature probe is suitable.
-
Initiation and Monitoring: The reaction is initiated by mixing the reactants at the desired temperature. The progress of the reaction is monitored over time by periodically taking aliquots from the reaction mixture.
-
Analysis: The concentration of reactants and products in the aliquots is determined using analytical techniques such as:
-
Gas Chromatography (GC): To separate and quantify volatile components.
-
High-Performance Liquid Chromatography (HPLC): For less volatile compounds.
-
Spectroscopic Methods (UV-Vis, NMR): To monitor the disappearance of reactants or the appearance of products.
-
Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS): For detailed identification and quantification of a wide range of species in complex reaction mixtures.[9]
-
-
Data Analysis: The concentration data as a function of time is used to determine the reaction rate constants at different temperatures. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to calculate the experimental activation energy (Ea) and pre-exponential factor (A). These values can then be compared with the computationally predicted activation enthalpies.
Visualizing the Validation Workflow and Reaction Pathways
To better understand the process of validating computational models and the underlying chemical transformations, the following diagrams are provided.
Caption: Workflow for validating computational models of this compound reactivity.
Caption: Generalized signaling pathway for the Diels-Alder reaction of this compound.
References
- 1. Successive Diels–Alder Cycloadditions of this compound to [10]CPP⊃C60: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling of the General Trends of Reactivity and Regioselectivity in this compound–Nitroalkene Diels–Alder Reactions | MDPI [mdpi.com]
- 4. Diels-Alder reactions of this compound and 9,10-dimethylanthracene with cyanoalkenes: the performance of density functional theory and Hartree-Fock calculations for the prediction of substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. research.vu.nl [research.vu.nl]
- 7. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Influence of Ligand Substitution on the Catalytic Activity of Metallocenes in Olefin Polymerization: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of polymer properties is paramount. Metallocene catalysts have emerged as a powerful tool in olefin polymerization, offering the ability to tailor polymer microstructures and characteristics through rational ligand design. This guide provides a comparative analysis of the catalytic activity of different substituted metallocenes, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and optimization.
The catalytic behavior of metallocenes, typically complexes of Group 4 metals like titanium and zirconium with cyclopentadienyl (B1206354) (Cp) ligands, is profoundly influenced by the electronic and steric nature of the substituents on these ligands. These modifications can dramatically alter the catalyst's activity, stereoselectivity, and the molecular weight of the resulting polymer.
Comparative Catalytic Performance
The following tables summarize the catalytic activity and resulting polymer properties for a series of substituted zirconocene (B1252598) and titanocene (B72419) catalysts in ethylene (B1197577) and propylene (B89431) polymerization. These data highlight the significant impact of ligand substitution on catalyst performance.
Table 1: Ethylene Polymerization with Substituted Zirconocene Dichlorides Activated by Methylaluminoxane (MAO)
| Catalyst Precursor | Substituent | Polymerization Activity (kg PE / (mol Zr·h·bar)) | Molecular Weight (Mw) ( kg/mol ) | Polydispersity Index (Mw/Mn) | Reference |
| (C₅H₅)₂ZrCl₂ | None | 5759 | - | - | [1] |
| (PhC₅H₄)₂ZrCl₂ | Phenyl | Lower than unsubstituted | - | - | [2] |
| [1,3-(C₆F₅)₂C₅H₃]CpZrCl₂ | Pentafluorophenyl | Decreased activity | Increased comonomer incorporation | - | [2] |
| meso-(³⁻ᴱᵗInd#)₂Zr(CH₂Ph)₂ | Ethyl (on Indenyl) | 657 | 345 | - | [3] |
| meso-(³⁻ᴱᵗInd#)₂ZrCl₂ | Ethyl (on Indenyl) | 561 | 406 | - | [3] |
| meso-(³⁻ᴱᵗInd#)₂ZrBr₂ | Ethyl (on Indenyl) | 452 | 503 | - | [3] |
Note: Polymerization conditions can vary between studies, affecting direct comparability. Please refer to the original publications for detailed experimental conditions.
Table 2: Ethylene-Propylene Copolymerization with Half-Titanocene Catalysts
| Catalyst Precursor | Ligand | Catalytic Activity (x 10⁵ g EPR / (mol Ti·h)) | Molecular Weight (Mw) (x 10⁴ g/mol ) | Propylene Incorporation (wt%) | Reference |
| Complex I (unsubstituted) | - | 11.40 | 26.06 | - | [4] |
| Complex II | Phosphodiesterase isooctyl | 11.34 | 20.04 | - | [4] |
| Complex III | Phosphodiesterase isooctyl | 10.89 | 21.33 | - | [4] |
| Complex IV | Two Phosphodiesterase isooctyl | 5.38 | 13.25 | - | [4] |
EPR: Ethylene-Propylene Rubber. Conditions: 5.6x10⁻⁵ mol/L complex, MAO/complex = 500, 71.4 wt% propylene in gas phase, 0.30 MPa, 50°C, 1.0 h.[4]
Experimental Protocols
The following provides a generalized experimental protocol for ethylene polymerization using a metallocene/MAO catalyst system. Specific parameters should be optimized for each catalyst and desired polymer outcome.
Materials:
-
Metallocene precursor (e.g., Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (B28343)
-
Toluene (anhydrous, deoxygenated)
-
Ethylene gas (polymerization grade)
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
-
Polymerization reactor equipped with a stirrer, temperature control, and gas inlet/outlet
Procedure:
-
Reactor Preparation: The polymerization reactor is thoroughly dried and purged with high-purity nitrogen or argon to remove all traces of oxygen and moisture.
-
Solvent and Cocatalyst Addition: Anhydrous, deoxygenated toluene is transferred to the reactor via cannula. The desired amount of MAO solution is then injected into the reactor.
-
Catalyst Injection: The metallocene precursor, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization. The [Al]/[Zr] molar ratio is a critical parameter and typically ranges from 100 to several thousand.[1][5]
-
Polymerization: The reactor is pressurized with ethylene to the desired pressure (e.g., 1-5 atm).[1] The reaction temperature is maintained at a constant value (e.g., 40-80°C) with vigorous stirring.[1] The polymerization is allowed to proceed for a predetermined time.
-
Quenching and Polymer Isolation: The polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol). The precipitated polymer is then filtered, washed extensively with methanol (B129727) and acetone, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized for its molecular weight and molecular weight distribution (e.g., by Gel Permeation Chromatography - GPC), melting point (e.g., by Differential Scanning Calorimetry - DSC), and tacticity (for polypropylene, e.g., by ¹³C NMR).
Mechanistic Insights and Visualizations
The catalytic activity of metallocenes is governed by a series of well-defined steps. The following diagrams, generated using the DOT language, illustrate the overall workflow for comparing catalytic activity and the fundamental catalytic cycle for olefin polymerization.
Caption: Workflow for comparing the catalytic activity of substituted metallocenes.
The catalytic cycle begins with the activation of the metallocene precursor by a cocatalyst, typically MAO, to form a cationic active species. This is followed by the coordination and insertion of the olefin monomer into the metal-alkyl bond, leading to chain growth. Chain transfer or termination reactions conclude the cycle and determine the polymer's molecular weight.
Caption: Simplified catalytic cycle for metallocene-catalyzed olefin polymerization.
Conclusion
The substitution on the cyclopentadienyl ligands of metallocene catalysts provides a versatile platform for tuning their catalytic performance and the properties of the resulting polyolefins. Electron-withdrawing or -donating groups, as well as sterically demanding substituents, can significantly impact the catalyst's activity, its ability to incorporate comonomers, and the molecular weight and stereochemistry of the polymer. By understanding these structure-activity relationships, researchers can rationally design metallocene catalysts for the synthesis of novel polymers with tailored properties for a wide range of applications.
References
advantages of cyclopentadiene over other dienes in Diels-Alder reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the construction of six-membered rings with high stereocontrol. The choice of the diene is critical to the success and efficiency of this [4+2] cycloaddition. Among the various dienes available, cyclopentadiene consistently emerges as a superior choice due to its exceptional reactivity and high stereoselectivity. This guide provides an objective comparison of this compound with other common dienes, supported by experimental data, detailed protocols, and theoretical explanations to inform your synthetic strategies.
Enhanced Reactivity of this compound
A key advantage of this compound is its intrinsically high reactivity in Diels-Alder reactions, which can be attributed to its rigid, planar structure that locks the diene in the reactive s-cis conformation.[1][2] Acyclic dienes, such as 1,3-butadiene, exist in a conformational equilibrium between the reactive s-cis and the unreactive, more stable s-trans conformation.[3] The energy barrier to rotate into the s-cis conformation can significantly slow down the reaction rate for these acyclic dienes. Cyclic dienes that are not five-membered rings, such as 1,3-cyclohexadiene (B119728) and 1,3-cycloheptadiene, are also less reactive than this compound.[4]
Key Structural Advantage of this compound
The fixed s-cis conformation of this compound minimizes the entropic cost of achieving the transition state geometry, leading to a lower activation energy and faster reaction rates.
Figure 1. Conformational comparison of acyclic versus cyclic dienes.
The practical implication of this high reactivity is that Diels-Alder reactions with this compound can often be conducted under milder conditions and with shorter reaction times compared to other dienes. In fact, this compound is so reactive that it undergoes a Diels-Alder reaction with itself at room temperature to form dithis compound (B1670491).[4] For laboratory use, the monomeric this compound is typically generated by a retro-Diels-Alder reaction of dithis compound just before use.[5]
Comparative Reaction Rate Data
The superior reactivity of this compound is quantitatively demonstrated by comparing its reaction rates with various dienophiles to those of other dienes.
| Diene | Dienophile | Relative Rate Constant (k_rel) |
| This compound | Tetracyanoethylene (B109619) | 2,100,000 |
| 1,3-Butadiene | Tetracyanoethylene | 1 |
| 1,3-Cyclohexadiene | Tetracyanoethylene | 800 |
| 1,3-Cycloheptadiene | Tetracyanoethylene | 2.5 |
Table 1. Relative rate constants for the Diels-Alder reaction of various dienes with tetracyanoethylene in CH₂Cl₂ at 20°C.[4]
| Diene | Dienophile | Rate Constant (M⁻¹s⁻¹) |
| This compound | Maleic Anhydride (B1165640) | High (reaction is rapid at room temp) |
| Furan (B31954) | Maleic Anhydride | 1.75 x 10⁻⁵ (endo) |
Table 2. Comparison of reaction rates for this compound and furan with maleic anhydride.[2][6]
Pronounced Stereoselectivity: The Endo Rule
The Diels-Alder reaction is renowned for its stereospecificity, and reactions involving this compound are particularly notable for their high diastereoselectivity, predominantly favoring the endo product.[2] This preference is often referred to as the "Alder Endo Rule." The endo product is the kinetic product, meaning it is formed faster, even though the exo product is often the more thermodynamically stable isomer.[7]
This high endo-selectivity is a significant advantage in complex molecule synthesis where precise control of stereochemistry is crucial. In contrast, other dienes like furan exhibit lower endo-selectivity in their Diels-Alder reactions.[8][9]
Frontier Molecular Orbital (FMO) Theory and the Endo Preference
The preference for the endo product in the Diels-Alder reaction of this compound can be explained by Frontier Molecular Orbital (FMO) theory.[10] The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
In the endo transition state, in addition to the primary bonding interactions that form the new sigma bonds, there are favorable "secondary orbital interactions" between the p-orbitals of the developing double bond in the diene and the p-orbitals of the electron-withdrawing groups on the dienophile.[11] These secondary interactions lower the energy of the endo transition state relative to the exo transition state, leading to a faster reaction rate for the formation of the endo product.[7]
Figure 2. Energy profile illustrating the kinetic preference for the endo product.
Comparative Endo/Exo Selectivity Data
| Diene | Dienophile | Endo:Exo Ratio |
| This compound | Maleic Anhydride | >95:5 |
| This compound | Methyl Acrylate | ~4:1 |
| Furan | Maleic Anhydride | Kinetically controlled product is endo, but retro-Diels-Alder leads to the more stable exo product. |
Table 3. Comparison of endo/exo selectivity.[7][12]
Experimental Protocols
To illustrate the practical application of this compound in a Diels-Alder reaction, a detailed protocol for the reaction with maleic anhydride is provided below. This reaction is a classic undergraduate organic chemistry experiment due to its high yield and rapid rate at room temperature.[2]
Preparation of cis-Norbornene-5,6-endo-dicarboxylic Anhydride
Materials:
-
Dithis compound
-
Maleic anhydride (2 g)
-
Ethyl acetate (B1210297) (8 mL)
-
Hexane (B92381) (8 mL)
-
50-mL Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Suction filtration apparatus
Procedure:
-
Preparation of this compound: In a fume hood, set up a fractional distillation apparatus. Place dithis compound in the distilling flask and heat gently to "crack" it into the this compound monomer (boiling point ~41 °C). Collect the freshly distilled this compound in a receiver cooled in an ice bath. Note: this compound will dimerize over time, so it should be used promptly after distillation.[5]
-
Reaction Setup: In a 50-mL Erlenmeyer flask, dissolve 2 g of maleic anhydride in 8 mL of ethyl acetate by gently warming on a hot plate.[1]
-
Add 8 mL of hexane to the solution and then cool the flask in an ice bath.[1]
-
Diels-Alder Reaction: To the cold maleic anhydride solution, add 2 mL of the freshly prepared this compound. Swirl the flask to mix the reactants. The reaction is exothermic, and the product will begin to crystallize.[1]
-
Recrystallization and Isolation: Allow the product to crystallize. Then, heat the mixture on the hot plate to redissolve the product, and allow it to cool slowly to recrystallize, which will afford purer crystals.[1]
-
Collect the crystalline product by suction filtration, wash with a small amount of cold hexane, and allow it to air dry.[1]
-
Characterization: Determine the melting point, weight, and percentage yield of the product.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Click Chemistry with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diels-Alder Reaction [cs.gordon.edu]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. web.mit.edu [web.mit.edu]
- 11. stereoelectronics.org [stereoelectronics.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Experimental and Theoretical Bond Dissociation Energies in Metallocenes
A Guide for Researchers in Organometallic and Computational Chemistry
The accurate determination of metal-ligand bond dissociation energies (BDEs) in metallocenes is of paramount importance for understanding their stability, reactivity, and potential applications in catalysis and materials science. This guide provides a comparative overview of experimental and theoretical approaches to determine the first metal-cyclopentadienyl (M-Cp) bond dissociation energy in a series of common metallocenes. We present a summary of quantitative data, detailed experimental and computational protocols, and a logical workflow to aid researchers in selecting and applying appropriate methods for their studies.
Quantitative Comparison of Bond Dissociation Energies
The following table summarizes experimentally determined and theoretically calculated first M-Cp bond dissociation energies for several common metallocenes. All values are presented in kilocalories per mole (kcal/mol).
| Metallocene | Experimental BDE (kcal/mol) | Method | Theoretical BDE (kcal/mol) | Method |
| Ferrocene (FeCp₂) | 91 ± 3[1] | - | 131.3[2] | BP86 |
| 118.0 ± 2.3 (C-H BDE)[3][4] | FTMS | 142.62 (1st Cp), 119.5 (2nd Cp)[5] | DFT | |
| Cobaltocene (CoCp₂) | - | - | - | - |
| Nickelocene (NiCp₂) | - | - | - | - |
| Ruthenocene (RuCp₂) | Higher than Ferrocene[5] | - | Higher than Ferrocene[5][6] | - |
| Magnesocene (MgCp₂) | 54.5 ± 12[7] | Mass Spectrometry | 51.8[8] | CCSD(T)/cc-pVTZ |
| Vanadocene (VCp₂) | - | - | - | - |
| Chromocene (CrCp₂) | - | - | - | - |
| Manganocene (MnCp₂) | - | - | - | - |
Methodologies for Determining Bond Dissociation Energies
A combination of experimental and computational techniques is often employed to gain a comprehensive understanding of metallocene stability.
Experimental Protocols
Threshold Collision-Induced Dissociation (TCID) Mass Spectrometry
A powerful experimental technique for determining BDEs in the gas phase is Threshold Collision-Induced Dissociation (TCID) mass spectrometry.[9][10][11]
-
Ion Generation and Selection: The metallocene of interest is first ionized, typically using techniques like electron ionization, to produce the parent molecular ion (e.g., [FeCp₂]⁺). This ion is then mass-selected in a quadrupole mass filter.
-
Collision Cell: The selected ions are accelerated to a known kinetic energy and directed into a collision cell containing a neutral collision gas, often a noble gas like xenon.
-
Collision-Induced Dissociation: Collisions between the metallocene ions and the collision gas lead to the conversion of kinetic energy into internal energy, which can induce fragmentation of the ion. The primary fragmentation pathway of interest is the loss of a cyclopentadienyl (B1206354) radical.
-
Product Ion Analysis: The resulting fragment ions (e.g., [FeCp]⁺) and the remaining parent ions are mass-analyzed by a second quadrupole mass filter and detected.
-
Energy-Resolved Analysis: The abundance of the fragment ions is measured as a function of the collision energy. The energy at which the fragment ion first appears (the threshold energy) is directly related to the bond dissociation energy. Sophisticated data modeling is then used to account for the internal energy of the ions and the kinetics of dissociation to extract a precise BDE value.
Computational Protocols
Density Functional Theory (DFT)
DFT is a widely used computational method for calculating the BDEs of metallocenes due to its favorable balance of accuracy and computational cost.
-
Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results. For metallocenes, hybrid functionals such as B3LYP and M06-2X are commonly employed.[1][3] Basis sets of at least double-zeta quality with polarization functions (e.g., 6-31G(d,p)) are typically used for geometry optimizations, while larger basis sets (e.g., aug-cc-pVTZ) are often used for single-point energy calculations to improve accuracy.
-
Geometry Optimization: The geometries of the parent metallocene and its dissociation products (the metal-cyclopentadienyl fragment and the cyclopentadienyl radical) are optimized to find their lowest energy structures.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
BDE Calculation: The bond dissociation energy is calculated as the difference in the electronic energies (including ZPVE correction) between the products and the reactant: BDE = [E(MCp) + E(Cp)] - E(MCp₂)
High-Level Ab Initio Methods
For benchmark-quality results, more computationally intensive ab initio methods are employed.
-
Coupled Cluster (CC) Theory: The "gold standard" for computational chemistry, the CCSD(T) method (Coupled Cluster with Singles, Doubles, and perturbative Triples), can provide highly accurate BDEs.[8][12][13][14] Due to its computational expense, it is often used to benchmark DFT results.
-
Auxiliary-Field Quantum Monte Carlo (AFQMC): This is a stochastic method that has shown great promise for obtaining highly accurate energies for transition metal complexes, often outperforming traditional methods.[12][15]
Workflow for BDE Determination
The following diagram illustrates the general workflow for both experimental and theoretical determination of metallocene bond dissociation energies.
Concluding Remarks
The determination of bond dissociation energies in metallocenes is a multifaceted challenge that benefits from a synergistic approach combining experimental measurements and theoretical calculations. While experimental techniques like TCID mass spectrometry provide direct, quantifiable data on gas-phase bond strengths, computational methods such as DFT and high-level ab initio calculations offer valuable insights into the electronic structure and bonding, and can be used to predict BDEs for a wide range of systems. Researchers should carefully consider the strengths and limitations of each method when investigating the stability and reactivity of these fascinating organometallic compounds. The continued development of both experimental and computational methodologies will undoubtedly lead to a deeper and more accurate understanding of the fundamental properties of metallocenes.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Generalizing metallocene mechanochemistry to ruthenocene mechanophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Threshold collision-induced dissociation measurements using a ring ion guide as the collision cell in a triple-quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calculation of Metallocene Ionization Potentials via Auxiliary Field Quantum Monte Carlo: Toward Benchmark Quantum Chemistry for Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Performance Guide to Cyclopentadiene-Based Polymers
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer science, material selection is a critical decision that profoundly impacts performance, durability, and application success. This guide provides an objective comparison of cyclopentadiene-based polymers, primarily focusing on polydithis compound (PDCPD), against common alternatives such as epoxy resins, vinyl esters, polycarbonates, and polyamides. The following sections present a detailed analysis supported by experimental data to aid in making informed material choices.
Overview of Polydithis compound (PDCPD)
Polydithis compound (PDCPD) is a thermosetting polymer synthesized through the Ring-Opening Metathesis Polymerization (ROMP) of dithis compound (B1670491) (DCPD) monomer.[1] This process results in a highly cross-linked polymer network, which imparts a unique combination of properties.[2] PDCPD is renowned for its exceptional impact resistance, high toughness, good chemical and corrosion resistance, and a high heat deflection temperature.[1][3] These attributes make it a material of choice for demanding applications, including automotive body panels, industrial housings, and construction equipment.[1][2]
Performance Comparison of PDCPD and Alternatives
The selection of a polymer is often a trade-off between various performance metrics. The following tables summarize the key mechanical and thermal properties of PDCPD and its alternatives. The data presented are typical values and can vary based on the specific grade, formulation, and processing conditions.
Mechanical Properties
| Property | PDCPD | Epoxy Resin (Typical) | Vinyl Ester (Typical) | Polycarbonate (General Purpose) | Polyamide 6 (PA6) | Test Method |
| Tensile Strength (MPa) | 35 - 73[4] | 72[5] | 60 - 80[6] | 61[7] | 76 | ASTM D638 |
| Tensile Modulus (GPa) | 1.77 - 3.1[4] | 3.1[5] | 2.5 - 3.5[6] | - | - | ASTM D638 |
| Flexural Strength (MPa) | 67 - 75[4] | 112[8] | 90 - 120[6] | 90[7] | 130 | ASTM D790 |
| Flexural Modulus (GPa) | 1.85 - 2.0[4] | 10.0[8] | 3.0 - 4.0[6] | - | - | ASTM D790 |
| Notched Izod Impact (J/m) | 117 - 160 | - | - | - | - | ASTM D256 |
| Elongation at Break (%) | 2.7 - 5.0[4][9] | 4.5[5] | 3.5 - 6.0[6] | - | 50 | ASTM D638 |
Thermal and Physical Properties
| Property | PDCPD | Epoxy Resin (Typical) | Vinyl Ester (Typical) | Polycarbonate (General Purpose) | Polyamide 6 (PA6) | Test Method |
| Heat Deflection Temp. (°C) @ 0.45 MPa | 105 - 120[4][9] | - | 95 - 105[6] | 137[7] | - | ASTM D648 |
| Glass Transition Temp. (Tg) (°C) | 124 - 255[4] | 120 - 130[8] | - | 147[10] | - | DSC/DMA |
| Density (g/cm³) | 1.03 - 1.05[4] | 1.15[5] | - | 1.21[7] | 1.14 | ASTM D792 |
| Water Absorption, 24h (%) | - | 0.15[5] | - | - | 0.3 | ASTM D570 |
Visualization of Synthesis and Characterization Workflows
To better illustrate the processes involved with this compound-based polymers, the following diagrams have been generated.
References
- 1. Polydithis compound - Wikipedia [en.wikipedia.org]
- 2. sensxpert.com [sensxpert.com]
- 3. Thermally Crosslinked Functionalized Polydithis compound with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. download.polympart.ir [download.polympart.ir]
- 5. lrf.com.qa [lrf.com.qa]
- 6. usplastic.com [usplastic.com]
- 7. trojanfibreglass.com.au [trojanfibreglass.com.au]
- 8. lookpolymers.com [lookpolymers.com]
- 9. martglass.com.au [martglass.com.au]
- 10. Homepage - Telene [telene.com]
A Comparative Analysis of Pentamethylcyclopentadienyl (Cp) and Cyclopentadienyl (Cp) Ligands*
In the field of organometallic chemistry, cyclopentadienyl (B1206354) (Cp) and its pentamethylated analogue, pentamethylcyclopentadienyl (Cp), stand out as two of the most ubiquitous and versatile ligands. Their unique electronic and steric properties have made them indispensable in a vast range of applications, from stabilizing unusual metal oxidation states to facilitating key transformations in catalysis and materials science. This guide provides a detailed, data-driven comparison of Cp and Cp ligands to assist researchers, scientists, and drug development professionals in ligand selection and catalyst design.
Structural and Electronic Properties: A Tale of Two Ligands
The fundamental difference between Cp (C₅H₅⁻) and Cp* (C₅(CH₃)₅⁻) lies in the five methyl groups that adorn the cyclopentadienyl ring of the latter. These methyl groups are not mere spectators; they profoundly influence the ligand's steric and electronic character.
The Cp* ligand is significantly more electron-donating than the parent Cp ligand.[1][2] The five electron-releasing methyl groups increase the electron density on the metal center to which the ligand is bound.[2] This enhanced electron-donating ability makes Cp* a stronger donor, which can lead to increased thermal stability in its metal complexes.[3][4][5] Conversely, the increased electron density at the metal center in Cp* complexes makes them more susceptible to oxidation compared to their Cp counterparts.[1][2]
Sterically, the methyl groups render the Cp* ligand substantially bulkier than Cp.[1][2][6] This increased steric hindrance can be advantageous, as it can stabilize complexes with otherwise fragile ligands and prevent unwanted intermolecular interactions that might lead to polymerization.[4][5][6] The greater bulk of Cp* also enhances the solubility of its complexes in non-polar organic solvents.[1][6]
The structural differences are visualized in the diagram below, illustrating the steric shielding provided by the methyl groups in a Cp* ligand compared to the hydrogen atoms in a Cp ligand.
A quantitative comparison of the steric and electronic parameters of Cp and Cp* is summarized in the table below.
| Parameter | Cyclopentadienyl (Cp) | Pentamethylcyclopentadienyl (Cp) | Significance |
| Cone Angle (θ) | ~136° | ~182° | Measures the steric bulk of the ligand. |
| Tolman Electronic Parameter (TEP) (cm⁻¹) | 2050 (for CpCo(CO)₂) | 2041 (for CpCo(CO)₂) | Indicates electron-donating ability (lower value = stronger donor). |
| Oxidation Potential (V vs Fc/Fc⁺) | 0.00 (for [FeCp₂]) | -0.59 (for [FeCp*₂]) | Reflects the ease of oxidation (more negative = easier to oxidize). |
Impact on Metal-Ligand Bonding and Stability
The electronic and steric differences between Cp and Cp* have a direct impact on the nature of the metal-ligand bond. The stronger electron donation from Cp* results in greater π-backbonding from the metal to other ligands in the complex.[1] This can lead to shorter and stronger bonds with those ligands. The metal-Cp* bond itself is generally considered to be stronger and less labile than a corresponding metal-Cp bond, contributing to the higher thermal stability of Cp* complexes.[3][4]
The increased steric bulk of Cp* can also influence the coordination geometry and bond lengths within a complex. For instance, in decamethylferrocene ([FeCp*₂]), steric interactions cause the methyl groups to tilt slightly out of the plane of the cyclopentadienyl ring.[2]
The following table compares key bonding parameters for representative Cp and Cp* complexes.
| Parameter | M-Cp Complex Example | Value | M-Cp* Complex Example | Value |
| M-C Bond Length (Å) | [FeCp₂] | 2.06 | [FeCp₂] | 2.05 |
| M-Ring Centroid (Å) | [ZrCp₂Cl₂] | 2.20 | [ZrCp₂Cl₂] | 2.22 |
| M-Cp Bond Dissociation Energy (kcal/mol) | High | High (generally lower than M-Cp*) |
Comparative Performance in Catalysis
The distinct properties of Cp and Cp* ligands lead to significant differences in the reactivity and selectivity of their metal complexes in catalysis. Cp* complexes are often the preferred choice in reactions such as C-H activation, where their enhanced stability and electron-donating nature can promote catalytic turnover.[1]
For example, in the hydrogenation of carbon dioxide, Cp-containing iridium and cobalt complexes have demonstrated notable catalytic activity where analogous complexes with less electron-donating ligands are inactive.[7][8][9] The choice between Cp and Cp can also subtly influence selectivity in certain reactions.[1]
The workflow for a typical catalytic cycle involving a Cp* metal complex is illustrated below. The enhanced stability of the Cp* ligand often prevents ligand dissociation, a common deactivation pathway.
The following table provides a comparison of catalytic performance for Cp and Cp based systems in selected reactions.
| Reaction | Cp Complex | Performance | Cp* Complex | Performance | Reference |
| CO₂ Hydrogenation | [CpCo(bpy)(OH₂)]²⁺ | Inactive | [CpCo(4DHBP)(OH₂)]²⁺ | Active (TON up to 160) | [7][9] |
| Formic Acid Dehydrogenation | [CpIr(N^N)Cl] | Lower TOF | [CpIr(N^N)Cl] | Higher TOF | [8] |
| C-H Activation | CpRh(III) complexes | Active | CpRh(III) complexes | Generally higher reactivity and stability | [1] |
Experimental Protocols
Synthesis of Cyclopentadienyl Metal Complexes
A general and widely used method for the synthesis of both Cp and Cp* metal complexes is the salt metathesis reaction.[3][10]
-
Preparation of the Cyclopentadienyl Anion:
-
For Cp: this compound monomer is deprotonated using a strong base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or sodium metal in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). This yields sodium cyclopentadienide (B1229720) (NaCp) or lithium cyclopentadienide (LiCp).[10]
-
For Cp*: Pentamethylthis compound (CpH) is deprotonated in a similar manner, typically with n-BuLi, to form lithium pentamethylcyclopentadienide (LiCp).[3][4]
-
-
Reaction with a Metal Halide:
-
The freshly prepared solution of the cyclopentadienyl anion (NaCp or LiCp*) is then reacted with a stoichiometric amount of a suitable metal halide precursor (e.g., FeCl₂, ZrCl₄, TiCl₄).[3]
-
The reaction is typically stirred at room temperature or heated under reflux for several hours to ensure complete reaction.
-
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is filtered to remove the alkali metal halide byproduct (e.g., NaCl, LiCl).
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product is then purified by recrystallization or sublimation to yield the desired cyclopentadienyl metal complex.
-
Determination of the Tolman Electronic Parameter (TEP)
The TEP is an experimental measure of the net electron-donating or -withdrawing ability of a ligand.[11] It is determined by infrared (IR) spectroscopy of a specific metal carbonyl complex.[11][12]
-
Synthesis of the Probe Complex:
-
A metal carbonyl complex, typically [LNi(CO)₃] for phosphine (B1218219) ligands or analogous complexes for other ligands (e.g., [CpCo(CO)₂]), is synthesized by reacting the parent metal carbonyl (e.g., Ni(CO)₄, Co₂(CO)₈) with the ligand of interest (CpH or Cp*H) under appropriate conditions.
-
-
Infrared Spectroscopy:
-
A solution of the purified probe complex (e.g., [CpCo(CO)₂] or [Cp*Co(CO)₂]) is prepared in a suitable non-coordinating solvent (e.g., hexane (B92381) or dichloromethane).
-
The IR spectrum of the solution is recorded.
-
-
Data Analysis:
-
The frequency of the symmetric C-O stretching vibration (A₁ mode for C₃ᵥ symmetry) is identified in the spectrum.[11]
-
This frequency (in cm⁻¹) is the Tolman Electronic Parameter for that ligand in that specific complex. A lower frequency indicates stronger net electron donation from the ligand to the metal, which leads to increased back-donation into the π* orbitals of the CO ligands, weakening the C-O bond.[11][13]
-
Determination of Cone Angle
The ligand cone angle is a measure of the steric bulk of a ligand.[14] Originally developed for phosphine ligands by Chadwick A. Tolman, the concept can be extended to cyclopentadienyl ligands.
-
Methodology:
-
The cone angle is typically determined from the crystal structure of a metal complex containing the ligand, obtained via X-ray crystallography.
-
It is defined as the angle of a cone, with the metal atom at the apex, that just encloses the van der Waals radii of the outermost atoms of the ligand.[14]
-
For Cp and Cp* ligands, the angle is calculated based on the M-C bond distances and the van der Waals radii of the hydrogen or methyl carbon and hydrogen atoms.
-
Computational methods (e.g., Density Functional Theory) are also widely used to calculate optimized geometries from which the cone angle can be determined.[1]
-
References
- 1. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands [ilpi.com]
- 3. Cyclopentadienyl_complex [chemeurope.com]
- 4. Pentamethylthis compound [chemeurope.com]
- 5. Sciencemadness Discussion Board - this compound to pentamethyl-cyclopentadiene (Cp to Cp*) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Pentamethylthis compound - Wikipedia [en.wikipedia.org]
- 7. Cp*Co(III) catalysts with proton-responsive ligands for carbon dioxide hydrogenation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopentadienyl complex - Wikipedia [en.wikipedia.org]
- 11. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 12. s3.smu.edu [s3.smu.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Ligand cone angle - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for Quantifying Cyclopentadiene Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques for determining the purity of cyclopentadiene: Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this compound, a reactive diene used in the synthesis of various pharmaceuticals and other specialty chemicals. This document outlines the experimental protocols and performance characteristics of each method to aid researchers in choosing the most suitable technique for their specific needs.
Data Presentation: Comparison of Analytical Methods
The performance of each analytical method is summarized in the table below, providing a clear comparison of their key validation parameters.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | UV-Vis Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed in a hydrogen flame. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Quantitative measurement of light absorbance by the analyte at a specific wavelength. |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Range | 0.01 - 1.2 mg/sample[1] | 1 - 100 µg/mL | 5 - 50 µg/mL |
| Limit of Detection (LOD) | ~5 ng/injection | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~15 ng/injection | ~0.3 µg/mL | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Specificity | High (excellent separation of volatile impurities) | Moderate to High (dependent on column and mobile phase) | Low (prone to interference from UV-absorbing impurities) |
| Analysis Time | ~10-30 minutes | ~10-20 minutes | < 5 minutes |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is adapted from the NIOSH 2523 method for 1,3-cyclopentadiene and is highly suitable for the analysis of volatile impurities.[1]
a. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent such as ethyl acetate.[1]
-
Prepare a series of calibration standards of this compound in the same solvent, ranging from 0.01 to 1.5 mg/mL.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: Rtx-1301, 30 m x 0.32 mm i.d., 1.5 µm film thickness.
-
Injector: Split/splitless inlet, 250 °C, split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40 °C, hold for 5 minutes, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 25 °C/min, and hold for 2 minutes.
-
Detector: FID at 275 °C.
-
Injection Volume: 1 µL.
c. Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Alternatively, use a calibration curve for absolute quantification.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
This method is suitable for the analysis of this compound and can be adapted for the separation of less volatile impurities.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Prepare a series of calibration standards of this compound in the mobile phase, ranging from 1 to 100 µg/mL.
b. Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a UV detector.
-
Column: Reversed-phase C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40 v/v). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 240 nm.
-
Injection Volume: 10 µL.
c. Data Analysis:
-
Identify the this compound peak by its retention time.
-
Determine the purity using the area percentage method or by constructing a calibration curve from the standard solutions.
UV-Vis Spectroscopy
This is a rapid but less specific method suitable for a quick estimation of purity, assuming no significant interference from impurities.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 100 mL volumetric flask with a suitable UV-transparent solvent (e.g., hexane (B92381) or ethanol).
-
Further dilute this stock solution to obtain a concentration within the linear range of the instrument (e.g., 5-50 µg/mL).
-
Prepare a series of calibration standards in the same concentration range.
b. Instrumentation and Conditions:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For this compound, this is typically around 240 nm.
-
Measurement: Measure the absorbance of the sample and standard solutions at the determined λmax.
c. Data Analysis:
-
Calculate the concentration of this compound in the sample solution using the calibration curve.
-
The purity is then determined by comparing the measured concentration to the expected concentration based on the initial weight of the sample.
Mandatory Visualizations
Caption: Workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to the Stability of Cyclopentadienyl Complexes of Iron, Cobalt, and Nickel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of three common cyclopentadienyl (B1206354) (Cp) complexes of first-row transition metals: ferrocene (B1249389) ([Fe(C₅H₅)₂]), cobaltocene (B1669278) ([Co(C₅H₅)₂]), and nickelocene (B73246) ([Ni(C₅H₅)₂]). The stability of these metallocenes is a critical factor in their application in various fields, including catalysis, materials science, and medicinal chemistry. This document summarizes key experimental data on their thermal and electrochemical stabilities, along with the strength of the metal-ligand bond.
Data Presentation
The following tables provide a summary of the quantitative data available for the thermal stability, electrochemical properties, and metal-cyclopentadienyl bond dissociation energies of ferrocene, cobaltocene, and nickelocene.
Table 1: Thermal Stability of Metallocenes
| Metallocene | Decomposition Temperature (°C) | Atmosphere | Notes |
| Ferrocene | ~470[1][2][3][4] | Air/Inert | Stable in air up to high temperatures. Decomposition is reported to begin in the range of 500-773 K (227-500 °C) depending on the conditions and atmosphere. |
| Cobaltocene | >60-70[5] | Inert | Less thermally stable than ferrocene. Can be sublimed at low temperatures (~50 °C) under vacuum without significant decomposition.[5] |
| Nickelocene | >60-70[5] | Inert | Similar to cobaltocene, it is less thermally stable than ferrocene and can be sublimed at low temperatures (~50 °C) under vacuum.[5] Decomposition on surfaces has been observed at temperatures as low as -48 °C (225 K).[6] |
Table 2: Electrochemical Stability of Metallocenes
| Metallocene | Redox Couple | Potential (V vs. Fc⁺/Fc) | Potential (V vs. SHE) (approx.) | Notes |
| Ferrocene | [Fe(Cp)₂]⁺ / [Fe(Cp)₂] | 0.00 | +0.40 to +0.50 | The ferrocene/ferrocenium couple is often used as an internal standard in electrochemistry.[7] |
| Cobaltocene | [Co(Cp)₂]⁺ / [Co(Cp)₂] | -1.33[8][9] | -0.83 | Cobaltocene is a strong one-electron reducing agent.[8] |
| Nickelocene | [Ni(Cp)₂]⁺ / [Ni(Cp)₂] | ~ -0.70[10][11] | ~ -0.20 | Nickelocene can also undergo a second oxidation to the Ni(IV) state.[10][11] |
Table 3: Metal-Cyclopentadienyl (M-Cp) Bond Dissociation Energies
| Metallocene | Bond Dissociation Energy (kcal/mol) | Notes |
| Ferrocene | ~90[12] | The strong Fe-Cp bond contributes to the high stability of ferrocene.[12] |
| Cobaltocene | Lower than Ferrocene | The additional electron in an anti-bonding orbital weakens the Co-Cp bond compared to ferrocene. |
| Nickelocene | Lower than Ferrocene and Cobaltocene | The presence of two electrons in anti-bonding orbitals further weakens the Ni-Cp bond, leading to lower stability.[13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the metallocene.
Methodology:
-
Instrument: A thermogravimetric analyzer equipped with a microbalance and a furnace capable of controlled heating rates.
-
Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of the metallocene is placed in an inert crucible (e.g., alumina (B75360) or platinum). For air-sensitive compounds like cobaltocene and nickelocene, the sample loading should be performed in an inert atmosphere (e.g., a glovebox).[15]
-
Experimental Conditions:
-
Atmosphere: A continuous flow of inert gas (e.g., nitrogen or argon) is maintained throughout the experiment to prevent oxidation.[16][17][18]
-
Heating Rate: A linear heating rate, typically between 5 and 20 °C/min, is applied.[19]
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).[16]
-
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The decomposition temperature is typically identified as the onset temperature of mass loss in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.[16][20]
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials and assess the electrochemical stability of the metallocene.
Methodology:
-
Instrument: A potentiostat with a three-electrode setup.
-
Electrochemical Cell:
-
Working Electrode: A glassy carbon, platinum, or gold electrode.
-
Reference Electrode: A standard reference electrode such as a saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. For non-aqueous electrochemistry, a quasi-reference electrode (e.g., a silver wire) calibrated against the ferrocene/ferrocenium couple is often used.
-
Counter Electrode: A platinum wire or graphite (B72142) rod.
-
-
Sample Preparation: The metallocene is dissolved in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). For air-sensitive compounds, the solvent must be deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement, and the experiment should be conducted under an inert atmosphere.[21]
-
Experimental Procedure:
-
A potential is swept linearly from an initial value to a vertex potential and then back to the initial potential.
-
The current response is measured as a function of the applied potential.
-
The scan rate can be varied to investigate the reversibility of the redox process.
-
-
Data Analysis: The resulting plot of current versus potential is a cyclic voltammogram. The half-wave potential (E₁/₂), calculated as the average of the anodic and cathodic peak potentials, provides the formal redox potential of the M(II)/M(III) couple. The separation between the anodic and cathodic peak potentials (ΔEp) gives information about the reversibility of the electron transfer process.[22]
Mandatory Visualization
Factors Influencing Metallocene Stability
Caption: Factors influencing the stability of metallocene complexes.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing metallocene stability.
Comparison and Conclusion
The stability of cyclopentadienyl complexes of iron, cobalt, and nickel follows the trend: Ferrocene > Cobaltocene > Nickelocene .
-
Ferrocene is the most stable of the three, both thermally and electrochemically. Its adherence to the 18-electron rule results in a stable electronic configuration and strong iron-cyclopentadienyl bonds.[13] This high stability makes it a reliable standard in electrochemistry and a robust scaffold in materials and medicinal chemistry.
-
Cobaltocene , with 19 valence electrons, has one electron in an anti-bonding orbital. This makes it a potent reducing agent and less stable than ferrocene.[8] Its lower thermal stability requires more careful handling, especially at elevated temperatures.
-
Nickelocene , with 20 valence electrons, has two electrons in anti-bonding orbitals, leading to the weakest metal-cyclopentadienyl bonds and the lowest stability among the three.[13][14] It is a highly reactive complex, sensitive to both heat and oxidation.
This comparative guide highlights the significant differences in the stability of these structurally similar metallocenes, driven primarily by their electronic configurations. Understanding these stability trends is crucial for the rational design and application of cyclopentadienyl complexes in various research and development endeavors.
References
- 1. as-proceeding.com [as-proceeding.com]
- 2. bachtoldgroup.icfo.eu [bachtoldgroup.icfo.eu]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Atmosphere-Controlled Thermal Conversion of Ferrocene to Hematite and Cementite Nanomaterials—Structural and Spectroscopic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature-Dependent Growth of 36 Inner Nanotubes inside Nickelocene, Cobaltocene and Ferrocene-Filled Single-Walled Carbon Nanotubes [mdpi.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cobaltocene - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. Quantitative and Mechanistic Mechanochemistry in Ferrocene Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aipublications.com [aipublications.com]
- 14. Nickelocene - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 17. etamu.edu [etamu.edu]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. static.igem.org [static.igem.org]
evaluating the economic feasibility of different cyclopentadiene synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Cyclopentadiene (CPD), a valuable conjugated diene, is a critical building block in the synthesis of a wide array of fine chemicals, polymers, and pharmaceuticals. Its unique reactivity in Diels-Alder reactions and its role as a ligand in organometallic chemistry underscore its importance in modern organic synthesis and materials science. The economic viability of processes that rely on this compound is intrinsically linked to its production cost. This guide provides a comprehensive comparison of the economic feasibility of the primary industrial synthesis route for this compound with an emerging bio-based alternative, supported by experimental data and detailed methodologies.
Executive Summary
The traditional method for producing this compound involves the thermal cracking of dithis compound (B1670491) (DCPD), which is obtained from the C5 fraction of steam cracking of hydrocarbons or from coal tar.[1][2] This mature technology benefits from existing infrastructure in the petrochemical industry. A promising, more sustainable alternative is the synthesis of this compound from biomass-derived furfural (B47365).[3][4] While still under development, this bio-based route has the potential to be cost-competitive, particularly as the demand for renewable feedstocks grows. This guide evaluates the economic drivers and challenges of both routes, providing a framework for informed decision-making in research and development.
Data Presentation: Economic Feasibility at a Glance
The following table summarizes the key economic and performance indicators for the conventional and bio-based this compound synthesis routes. It is important to note that the data for the bio-based route is based on techno-economic analyses of processes at various stages of development and may be subject to change with further optimization and scaling.
| Parameter | Conventional Route (DCPD Cracking) | Bio-based Route (from Furfural) | References |
| Raw Material | Dithis compound (from C5 fraction of steam cracking) | Furfural (from biomass, e.g., corn cobs, sugarcane bagasse) | [1][2][5],[3][4] |
| Estimated Production Cost | Variable, dependent on crude oil prices and ethylene (B1197577) demand | Potentially competitive with conventional route | [6][7],[4] |
| Capital Expenditure (CAPEX) | High (integrated with large-scale petrochemical infrastructure) | Moderate to High (dependent on biorefinery scale and integration) | [6][7],[8] |
| Operating Expenditure (OPEX) | Dominated by feedstock and energy costs | Influenced by catalyst cost, energy, and feedstock price stability | [6][7],[8] |
| Yield | High (>95% conversion of DCPD to CPD) | Variable, dependent on catalyst and process conditions | [9] |
| Technology Readiness Level | TRL 9 (Commercial) | TRL 4-6 (Pilot to Demonstration) | [1][2],[4] |
| Key Economic Drivers | Price of crude oil and natural gas liquids, ethylene market dynamics | Price and availability of biomass, catalyst performance and lifetime | [5][10],[4] |
| Key Challenges | Feedstock price volatility, energy-intensive process | Catalyst stability and cost, separation and purification of intermediates | [5],[4] |
Experimental Protocols
Conventional Route: Thermal Cracking of Dithis compound
This method relies on the retro-Diels-Alder reaction of dithis compound to yield this compound.
Materials:
-
Dithis compound (technical grade)
-
Mineral oil (as a heat transfer medium, optional)
-
Apparatus for fractional distillation
Procedure:
-
Set up a fractional distillation apparatus with a dropping funnel, a distillation flask, a fractionating column, a condenser, and a receiving flask cooled in an ice bath.
-
Charge the distillation flask with dithis compound. For smoother cracking, a high-boiling-point solvent like mineral oil can be added.
-
Heat the distillation flask to approximately 170-200 °C. The dithis compound will crack to this compound monomer.
-
The this compound monomer (boiling point: 41 °C) will distill over and be collected in the cooled receiving flask.
-
The freshly distilled this compound should be used immediately or stored at low temperatures (e.g., in a dry ice/acetone bath) to prevent re-dimerization.[11]
Bio-based Route: Catalytic Conversion of Furfural to this compound
This multi-step process involves the conversion of furfural to cyclopentanone (B42830), which is then converted to this compound.
Step 1: Hydrogenation of Furfural to Cyclopentanone
Materials:
-
Furfural
-
Hydrogen gas
-
Bimetallic catalyst (e.g., Cu-Co, Ru-Co) supported on a high-surface-area material (e.g., activated carbon, titania)[10]
-
Solvent (e.g., water)
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the high-pressure reactor with furfural, the catalyst, and the solvent.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-4 MPa).
-
Heat the reactor to the target temperature (e.g., 150-180 °C) with stirring.
-
Maintain the reaction for a specified time (e.g., 4-8 hours).
-
After cooling and depressurizing the reactor, the product mixture is filtered to remove the catalyst.
-
The cyclopentanone can be separated from the aqueous phase by extraction with an organic solvent and purified by distillation.[12]
Step 2: Conversion of Cyclopentanone to this compound
This step can proceed via several catalytic routes, often involving dehydration and dehydrogenation. A detailed, standardized laboratory protocol is still an active area of research. The general approach involves passing vaporized cyclopentanone over a heated heterogeneous catalyst bed.
Mandatory Visualization
Caption: Comparison of conventional and bio-based this compound synthesis routes.
Logical Relationships and Experimental Workflow
The diagram above illustrates the two primary synthesis routes for this compound and their key economic drivers.
-
Conventional Route: This is a linear, well-established process that begins with the C5 fraction from petrochemical steam crackers.[2][5] The this compound present in this stream readily dimerizes to dithis compound (DCPD).[13] The DCPD is then separated and purified. The final step is a thermal cracking process (a retro-Diels-Alder reaction) to regenerate the this compound monomer.[11] The economic feasibility of this route is heavily tied to the price of crude oil and the operational costs of large-scale steam crackers.
-
Bio-based Route: This emerging pathway utilizes renewable biomass as the starting material. Through acid-catalyzed hydrolysis and dehydration, lignocellulosic biomass is converted to furfural.[3] Furfural then undergoes a series of catalytic transformations, typically involving hydrogenation to produce intermediates like cyclopentanone.[10][12] Subsequent catalytic steps, such as dehydration and dehydrogenation, yield the final this compound product. The economic viability of this route depends on the development of efficient and robust catalysts, the cost of biomass feedstock, and the capital investment in new biorefinery infrastructure.[4][8]
Conclusion
The choice between the conventional and bio-based synthesis of this compound involves a trade-off between established infrastructure with volatile feedstock costs and a developing, sustainable technology with its own set of economic and technical challenges. For researchers and drug development professionals, understanding the cost basis of this crucial starting material is essential for evaluating the overall economic feasibility of a synthetic route. While the conventional method remains the industrial standard, the growing emphasis on sustainability and the potential for stable feedstock pricing make the bio-based route an area of significant interest for future development. Continued innovation in catalysis and biorefinery process optimization will be critical in realizing the full economic potential of bio-based this compound.
References
- 1. intratec.us [intratec.us]
- 2. atlantis-press.com [atlantis-press.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Bio-Based Process for Dithis compound | LANL [lanl.gov]
- 5. cdn.ihs.com [cdn.ihs.com]
- 6. cdn.intratec.us [cdn.intratec.us]
- 7. imarcgroup.com [imarcgroup.com]
- 8. ieabioenergy.com [ieabioenergy.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Production of cyclopentanone from furfural over Ru/C with Al11.6PO23.7 and application in the synthesis of diesel range alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Technology for Production of Dithis compound and Methyl-Dicyklopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyclopentadiene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of cyclopentadiene are paramount to ensuring laboratory safety and environmental compliance. This highly flammable and reactive compound necessitates strict adherence to established protocols to mitigate risks of fire, explosion, and chemical exposure. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to handle this compound waste with the utmost caution in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to personal protective equipment (PPE) guidelines is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Hand Protection: Chemical-impermeable gloves are required.[2] Always inspect gloves before use and use proper removal techniques.
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2][3] In cases of potential significant exposure, an emergency shower should be readily available.[4]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator or a self-contained breathing apparatus should be used.[2][3][5]
All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the handling area.[3][4][5][6] Use only non-sparking tools and explosion-proof equipment.[2][3][4][6]
This compound Disposal Protocol
This compound must be disposed of as hazardous waste.[4] The following steps outline the general procedure for its collection and disposal.
Step 1: Waste Collection
-
Container Selection: Use a designated, sealable, and properly labeled waste container.[3][5][7] The container should be kept tightly closed when not in use.[2][3][4][5]
-
Segregation: Do not mix this compound waste with other waste streams. It is incompatible with strong acids (such as hydrochloric, sulfuric, and nitric acids), strong oxidants, oxygen, and oxides of nitrogen.[4][5]
-
Spill Management: In the event of a spill, evacuate the area.[2][4] Absorb the liquid with a non-combustible material like vermiculite, dry sand, or earth.[4][7][8] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[2][8]
Step 2: Waste Storage
-
Storage Location: Store the sealed waste container in a cool, well-ventilated, and fireproof area.[2][4][5][7]
-
Temperature Control: Keep the storage area cool to prevent the dimerization of this compound into dithis compound, which is an exothermic reaction.[5][8]
-
Ignition Sources: Ensure the storage area is free from all sources of ignition.[4]
Step 3: Final Disposal
-
Professional Disposal: Arrange for the disposal of this compound waste through a licensed chemical destruction plant or a qualified hazardous waste disposal company.[1][2]
-
Approved Methods: The primary methods for the final disposal of this compound are controlled incineration with flue gas scrubbing or other approved treatment facilities.[2] Do not discharge this compound waste to sewer systems.[2]
-
Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal.[1][2] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Hazard Summary and Disposal Considerations
| Hazard | Disposal Consideration |
| Flammability | Highly flammable liquid and vapor.[4][5] Keep away from all ignition sources. Use non-sparking tools and explosion-proof equipment.[2][3][4][6] |
| Reactivity | Can form explosive peroxides upon contact with air.[5][7] Readily undergoes exothermic dimerization to dithis compound.[5][7][8] |
| Incompatibility | Reacts violently with strong acids, strong oxidants, potassium hydroxide, oxygen, and nitrogen oxides.[4][5][7][8] |
| Toxicity | Harmful if swallowed or in contact with skin, and causes skin and eye irritation.[5] May cause respiratory irritation.[5] |
| Environmental Hazard | Discharge into the environment must be avoided.[2] Do not dispose of in sewer systems.[2] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
